Ramiprilat diketopiperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2R)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17+,18-/m0/s1/i2D,3D,4D,6D,7D |
InChI Key |
DZRWPCCIYKIPJW-RFZHGLQHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Unwanted Cyclization: A Deep Dive into the Mechanism of Ramiprilat Diketopiperazine Formation
For Immediate Release
[City, State] – December 4, 2025 – In the landscape of pharmaceutical development and manufacturing, ensuring the stability of active pharmaceutical ingredients (APIs) is paramount. For ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, a key degradation pathway leads to the formation of ramiprilat (B1678798) diketopiperazine (DKP), an inactive and undesirable impurity. This technical guide provides an in-depth exploration of the mechanism behind this intramolecular cyclization, offering valuable insights for researchers, scientists, and drug development professionals dedicated to optimizing the stability and efficacy of ramipril formulations.
Ramipril, a prodrug, is converted in the body to its active metabolite, ramiprilat, which is responsible for its therapeutic effects.[1] However, under certain conditions, ramipril can undergo an alternative degradation pathway, forming the inactive ramiprilat diketopiperazine.[2][3] Understanding the kinetics and influencing factors of this degradation is crucial for the development of stable and effective ramipril dosage forms.
The Core Mechanism: An Intramolecular Affair
The formation of this compound is an intramolecular cyclization reaction.[2] This process involves the nucleophilic attack of the secondary amine on the ester carbonyl group within the ramipril molecule. This reaction is influenced by several factors, with pH, temperature, and humidity playing pivotal roles.
Acidic and neutral conditions have been shown to favor the formation of the diketopiperazine derivative.[4] Conversely, under basic conditions (pH greater than 7), the preferred degradation pathway shifts towards the hydrolysis of the ester group, leading to the formation of the active metabolite, ramiprilat.[5][6][7] This highlights the critical importance of pH control in the formulation of ramipril to minimize the formation of the inactive DKP impurity.
Temperature and humidity are also significant contributors to the degradation of ramipril. Increased temperature accelerates the rate of diketopiperazine formation.[2][7] Studies have shown that ramipril is susceptible to degradation at higher temperatures, leading to an increase in the percentage of the diketopiperazine impurity.[7] Furthermore, ramipril is vulnerable to changes in relative humidity, underscoring the need for its protection from moisture.[2] In fact, under dry air conditions, the primary degradation product is the diketopiperazine derivative.[8]
The degradation of ramipril to its diketopiperazine derivative follows first-order kinetics.[2][5] This indicates that the rate of degradation is directly proportional to the concentration of ramipril.
Visualizing the Pathway
To better illustrate the chemical transformation, the following diagram outlines the cyclization of ramipril to this compound.
Quantitative Insights into Degradation Kinetics
The following table summarizes the kinetic and thermodynamic parameters for the formation of this compound under specific conditions.
| Parameter | Value | Conditions | Reference |
| Reaction Order | First-Order | Solid-state degradation | [2][5] |
| Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | T = 373 K, Dry Air (RH 0%) | [5] |
| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | Solid-state degradation | [5] |
| Enthalpy of Activation (ΔH‡) | 171.65 ± 48.7 kJ/mol | Solid-state degradation | [5] |
| Entropy of Activation (ΔS‡) | Positive | Solid-state degradation | [5] |
Experimental Protocols for Stability Assessment
To investigate the formation of this compound, stress degradation studies are commonly employed. A typical protocol involves subjecting the ramipril drug substance to various stress conditions, followed by analysis using a stability-indicating high-performance liquid chromatography (HPLC) method.
Forced Degradation Study Protocol
Objective: To induce the degradation of ramipril to identify and quantify degradation products, including this compound.
Methodology:
-
Sample Preparation: Accurately weigh samples of pure ramipril (e.g., 10.0 mg) into glass vials.[5]
-
Stress Conditions:
-
Thermal Stress: Place the vials in a controlled temperature environment (e.g., a sand bath or oven) at elevated temperatures ranging from 353 K to 373 K.[5]
-
Humidity Stress: Expose the samples to controlled relative humidity (RH) conditions, for example, 76.0% RH at a temperature of 363 K for 40 hours.[2]
-
pH Stress: Dissolve ramipril in buffer solutions of different pH values (e.g., pH 3, 5, and 8) and store at an elevated temperature (e.g., 90°C for 1 hour).[4]
-
-
Sample Analysis:
-
After the specified stress period, dissolve the samples in a suitable solvent, such as methanol, to a known concentration.[5]
-
Filter the solutions before injection into the HPLC system.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
HPLC Method for Analysis of Ramipril and its Diketopiperazine Impurity
Objective: To separate and quantify ramipril and this compound.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 μm) | Inertsil ODS-3 (150 × 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile/phosphate buffer (0.035 mol/L, pH = 2.0) (65:35 v/v) | Gradient elution with Mobile Phase A (0.2 g/L sodium hexanesulfonate, pH 2.7) and Mobile Phase B (Acetonitrile) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 213 nm | 210 nm |
| Injection Volume | 20 μL | 20 µL |
| Reference | [2] | [9][10] |
Logical Workflow for Stability Investigation
The following diagram illustrates a logical workflow for investigating the formation of this compound.
Conclusion
The formation of this compound is a critical degradation pathway for ramipril that can compromise its therapeutic efficacy. A thorough understanding of the underlying mechanism, driven by factors such as pH, temperature, and humidity, is essential for the development of stable pharmaceutical formulations. By employing rigorous stress testing protocols and robust analytical methods, researchers and drug development professionals can effectively monitor and control the formation of this undesirable impurity, ultimately ensuring the quality and safety of ramipril products. This technical guide serves as a comprehensive resource to aid in these crucial endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
Synthesis and Characterization of Ramiprilat Diketopiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramiprilat (B1678798), the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril (B1678797), is a crucial component in the management of hypertension and cardiovascular diseases.[1] During the manufacturing process, storage, or even under physiological conditions, ramipril and ramiprilat can degrade to form various impurities. One of the significant degradation products is ramiprilat diketopiperazine (DKP), formed through an intramolecular cyclization reaction. The presence of this and other impurities can impact the safety and efficacy of the final drug product. Therefore, robust methods for the synthesis and characterization of ramiprilat DKP are essential for quality control, stability studies, and toxicological assessments in the pharmaceutical industry.
This technical guide provides an in-depth overview of the synthesis and characterization methods for this compound, tailored for professionals in drug development and research.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the forced degradation of ramiprilat. This process involves subjecting ramiprilat to conditions that accelerate its intramolecular cyclization to form the diketopiperazine derivative. The primary factors influencing this conversion are temperature and pH.
Mechanism of Formation
The formation of diketopiperazines from ACE inhibitors like ramipril is a known degradation pathway.[2] The reaction is an intramolecular condensation, leading to a stable six-membered ring structure. While acidic or neutral conditions tend to favor the formation of ramipril diketopiperazine directly from ramipril, basic conditions can promote the initial hydrolysis of ramipril to ramiprilat.[3] Subsequently, under thermal stress, ramiprilat undergoes cyclization to yield this compound.
Experimental Protocol: Forced Degradation
A common method for synthesizing this compound is through thermal stress in a controlled environment. The following protocol is a representative procedure based on forced degradation studies of ramipril and its derivatives.[2]
Objective: To induce the formation of this compound from ramiprilat through thermal degradation.
Materials:
-
Ramiprilat
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
High-temperature oven or heating block
-
Appropriate glassware
Procedure:
-
Place a known quantity of pure ramiprilat into a glass vial.
-
Create an inert, dry atmosphere within the vial by purging with nitrogen or argon gas. This minimizes oxidative degradation and side reactions.
-
Seal the vial to maintain the inert atmosphere.
-
Heat the vial at a constant temperature, for example, 373 K (100 °C), for a specified duration. The reaction progress should be monitored over time.[2]
-
After the desired time, allow the vial to cool to room temperature.
-
The resulting solid material will be a mixture containing this compound, unreacted ramiprilat, and potentially other minor degradation products.
-
Purification of this compound can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
Characterization Methods
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of ramiprilat and its diketopiperazine impurity. Stability-indicating HPLC methods are crucial for resolving the parent drug from its degradation products.
Table 1: HPLC Method Parameters for the Analysis of Ramipril and its Degradation Products
| Parameter | Method 1 | Method 2 |
| Column | LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 µm) | RP-18 column |
| Mobile Phase | Acetonitrile / 0.035 M Phosphate Buffer pH 2.0 (65:35 v/v)[4] | Methanol / Tetrahydrofuran / 0.01 M Phosphate Buffer pH 2.4 (55:5:40 v/v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection | UV at 213 nm[4] | UV at 215 nm[5] |
| Injection Volume | 20 µL[4] | Not specified |
These methods, while developed for ramipril, can serve as a starting point for the analysis of ramiprilat and its diketopiperazine. Method optimization may be required to achieve the best separation.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the structural confirmation of this compound by providing accurate mass determination.
The fragmentation pattern in MS/MS analysis can provide further structural insights. For diketopiperazines, common fragmentation pathways involve the cleavage of the peptide bonds within the ring and the loss of side chains.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aliphatic protons in the bicyclic ring system, protons of the phenylalanine side chain (including aromatic protons), and the methyl group. |
| ¹³C NMR | Resonances for carbonyl carbons of the diketopiperazine ring and the carboxylic acid, aromatic carbons of the phenyl group, and aliphatic carbons of the core structure. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Characteristic absorption bands for N-H stretching (if any residual), C-H stretching (aliphatic and aromatic), C=O stretching (amide and carboxylic acid), and C-N stretching. |
Commercial suppliers of this compound reference standards often provide detailed analytical data, including NMR and IR spectra, upon request.[7]
Diagrams
Caption: Synthesis of this compound.
Caption: Experimental Workflow for Characterization.
Conclusion
The synthesis of this compound is effectively achieved through controlled forced degradation of ramiprilat, primarily by thermal stress. Its characterization relies on a suite of advanced analytical techniques, with HPLC and mass spectrometry being indispensable for identification, quantification, and structural elucidation. A thorough understanding of these methods is paramount for pharmaceutical scientists to ensure the quality, safety, and stability of ramipril-based drug products. This guide provides a foundational understanding to aid in the development and implementation of robust analytical strategies for this critical impurity.
References
- 1. asianjpr.com [asianjpr.com]
- 2. mdpi.com [mdpi.com]
- 3. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 4. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Ramipril EP Impurity K (this compound) | CAS Number 108736-10-3 [klivon.com]
Toxicological Profile of Ramiprilat Diketopiperazine Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of ramiprilat (B1678798) diketopiperazine (DKP), a significant degradation impurity of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with this impurity and to provide detailed methodologies for its toxicological assessment.
Executive Summary
Ramipril, a widely prescribed medication for hypertension and heart failure, is susceptible to degradation, leading to the formation of impurities, most notably ramiprilat diketopiperazine. Recent studies have raised concerns about the potential carcinogenicity, genotoxicity, and mutagenicity of this impurity. This guide summarizes the key toxicological findings, presents quantitative data in a structured format, and provides detailed experimental protocols for the pivotal assays used in its evaluation. Furthermore, it includes visualizations of the toxicological assessment workflow and the proposed mechanisms of toxicity to facilitate a deeper understanding of the subject.
Toxicological Endpoints of Concern
The primary toxicological concerns associated with this compound impurity are its potential for genotoxicity and, upon nitrosation, mutagenicity. In silico predictions and subsequent in vitro assays have been instrumental in characterizing these risks.
Genotoxicity and Cytotoxicity
An in vitro micronucleus assay revealed that this compound exhibits cytotoxic and aneugenic potential at high concentrations.[1][2] However, at physiologically relevant concentrations typically found in human blood following therapeutic doses of ramipril, these effects were not observed, suggesting a threshold mechanism for its genotoxicity.[1][2]
Mutagenicity
The pure form of this compound was found to be non-mutagenic in in vitro assessments.[1][2] However, a significant concern arises from its potential to form N-nitroso compounds under conditions mimicking the human stomach. The nitrosation product of DKP has been shown to be mutagenic, inducing base substitution mutations in the Ames test with metabolic activation.[1][2]
Quantitative Toxicological Data
The following tables summarize the key quantitative findings from the toxicological evaluation of this compound.
Table 1: In Vitro Cytotoxicity and Genotoxicity of this compound (Micronucleus Assay)
| Concentration (mg/mL) | Cytotoxicity (Relative Cell Count %) | Genotoxicity (Micronuclei Frequency %) | Aneugenicity (Micronuclei in Binucleated Cells %) |
| 0 (Control) | 100 | 11.86 | Not Reported |
| 0.22 | Significantly Reduced | 33.33 | Significantly Increased |
| Physiologic Concentrations | No significant effect | No significant effect | No significant effect |
Table 2: In Vitro Mutagenicity of Nitrosated this compound (Ames Test)
| Compound | Test Strain | Metabolic Activation (S9) | Concentration (mg/mL) | Result |
| This compound (Pure) | TA100 | With & Without | Not Mutagenic | Non-mutagenic |
| Nitrosated this compound | TA100 | With | 4.5 | Mutagenic (Base substitutions) |
Experimental Protocols
The following sections provide detailed methodologies for the key toxicological assays performed on this compound.
In Vitro Micronucleus Assay
This assay is performed to assess the genotoxic potential of a test substance by detecting damage to chromosomes or the mitotic apparatus.
Objective: To evaluate the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of this compound.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, V79, or TK6) is cultured under standard conditions (37°C, 5% CO2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Exposure: Exponentially growing cells are treated with various concentrations of this compound, a negative control (solvent), and a positive control (a known genotoxic agent) for a defined period (e.g., 3-6 hours with metabolic activation, or 24 hours without).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: At least 2000 binucleated cells per treatment group are scored for the presence of micronuclei under a microscope. The criteria for identifying micronuclei include a round or oval shape, a smooth perimeter, and a size less than one-third of the main nucleus.
-
Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) is calculated to determine the cytotoxic effect of the test substance.
-
Data Analysis: Statistical analysis is performed to compare the frequency of micronucleated cells in the treated groups with the negative control group.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to detect gene mutations induced by a test substance.
Objective: To evaluate the mutagenic potential of pure and nitrosated this compound.
Methodology:
-
Nitrosation Procedure (for the impurity):
-
This compound is dissolved in a suitable solvent.
-
The solution is acidified (e.g., with HCl) to mimic stomach acidity.
-
A solution of sodium nitrite (B80452) is added, and the mixture is incubated to allow for the formation of N-nitroso compounds.
-
The reaction is then stopped, and the mixture is prepared for the Ames test.
-
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are used.
-
Exposure: The test substance (pure or nitrosated DKP), a negative control, and a positive control are added to a minimal glucose agar (B569324) plate. The bacterial tester strain is then added.
-
Metabolic Activation: For detecting mutagens that require metabolic activation, a rat liver homogenate (S9 fraction) is included in the test system.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Visualizations
The following diagrams illustrate the toxicological assessment workflow and the proposed mechanisms of toxicity for this compound.
Caption: Toxicological assessment workflow for this compound.
Caption: Proposed mechanisms of toxicity for this compound.
Conclusion and Recommendations
The toxicological profile of this compound indicates a potential for genotoxicity at high concentrations and, more critically, mutagenicity of its N-nitroso derivative. While the direct genotoxic risk at therapeutic levels of ramipril appears to be low due to a threshold mechanism, the formation of mutagenic nitrosamines in vivo is a significant concern that warrants careful consideration in the risk assessment of ramipril-containing drug products.
For drug development professionals, these findings underscore the importance of controlling the levels of this compound impurity in final drug formulations. Further in vivo studies are recommended to fully elucidate the carcinogenic potential of this impurity and its nitrosated form to establish safe exposure limits for patients. Continuous monitoring and implementation of robust analytical methods to quantify this impurity are crucial for ensuring the safety and quality of ramipril medications.
References
Spontaneous cyclization of Ramipril to diketopiperazine
An In-depth Technical Guide on the Spontaneous Cyclization of Ramipril (B1678797) to Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous intramolecular cyclization of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril, into its primary degradation product, Ramipril diketopiperazine (DKP). This process is a critical consideration in the development, formulation, and storage of Ramipril-containing drug products due to the loss of therapeutic activity and the introduction of a significant impurity.
Introduction
Ramipril is a prodrug that is converted in vivo to its active metabolite, ramiprilat (B1678798), a potent inhibitor of ACE.[1] The chemical stability of Ramipril is a significant concern, as it is susceptible to two primary degradation pathways: hydrolysis to the active ramiprilat and intramolecular cyclization to the inactive Ramipril diketopiperazine.[2][3] The formation of DKP is influenced by several factors, including temperature, pH, and moisture, making it a critical quality attribute to control during drug manufacturing and storage.[3][4] Understanding the kinetics and mechanisms of this degradation is paramount for ensuring the safety, efficacy, and shelf-life of Ramipril formulations.
The Cyclization Pathway of Ramipril to Diketopiperazine
The spontaneous conversion of Ramipril to its diketopiperazine derivative is an intramolecular condensation reaction. This head-to-tail cyclization involves the nucleophilic attack of the secondary amine on the ester carbonyl group of the same molecule, leading to the formation of a stable six-membered diketopiperazine ring and the elimination of ethanol.[2] This reaction is notably accelerated by heat and occurs preferentially in acidic to neutral conditions.[5][6] In contrast, alkaline conditions tend to favor the hydrolysis of the ester bond, yielding the diacid metabolite, ramiprilat.[6]
Below is a diagram illustrating the chemical transformation:
Caption: Chemical structures and reaction pathway of Ramipril to Ramipril Diketopiperazine.
Quantitative Data on Diketopiperazine Formation
The degradation of Ramipril to DKP generally follows first-order kinetics.[4][7] The rate of this reaction is significantly influenced by environmental conditions. Below is a summary of quantitative data gathered from various studies.
| Parameter | Condition | Value | Reference |
| Kinetic Order | Solid-state thermal degradation | First-order | [4][7] |
| Degradation Rate Constant (k) | 373 K (100 °C) in dry air | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | [7] |
| Activation Energy (Ea) | Solid-state thermal degradation | 174.12 ± 46.2 kJ/mol | [7] |
| Enthalpy of Activation (ΔH‡) | Solid-state thermal degradation | 171.65 ± 48.7 kJ/mol | [7] |
| Entropy of Activation (ΔS‡) | Solid-state thermal degradation | Positive | [7] |
| Thermal Degradation | Heat stress at 70°C | 15.1% degradation to DKP | [5] |
| pH Influence | pH 3 and pH 5 (90°C for 1h) | >0.2% DKP formation | [6][8] |
| pH Influence | pH 8 (90°C for 1h) | >1% Ramiprilat, DKP not the main degradant | [6][8] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. A typical workflow for such a study on Ramipril is outlined below.
Caption: Experimental workflow for a forced degradation study of Ramipril.
A detailed protocol for a forced degradation study is as follows:
-
Sample Preparation: Accurately weigh 10 mg of Ramipril and transfer it to a 10 ml volumetric flask. Dissolve and dilute to the mark with a suitable solvent like methanol.[9] This serves as the stock solution.
-
Stress Conditions:
-
Acid Degradation: To a portion of the stock solution, add an equal volume of 0.1 N HCl. Keep the mixture at room temperature or elevated temperature for a specified period.[9]
-
Alkali Degradation: To another portion, add an equal volume of 0.1 N NaOH and treat similarly to the acid degradation sample.[9]
-
Oxidative Degradation: Treat a portion of the stock solution with 3% H₂O₂.[9]
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 70°C) for a defined duration.[10]
-
-
Neutralization and Dilution: After the stress period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating and quantifying Ramipril from its degradation products, including DKP.
Method 1: Isocratic RP-HPLC [11]
-
Column: Acclaim 120 C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: A 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) and acetonitrile (B52724) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 3 µL
-
Run Time: Less than 4.5 minutes
Method 2: Gradient RP-HPLC for Impurity Profiling [11]
-
Column: Inertsil ODS-3 (150 × 4.6 mm, 3 µm)
-
Mobile Phase A: 0.2 g/L solution of sodium hexanesulfonate (pH 2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient to effectively separate all impurities.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 25 minutes
Method 3: HPLC-MS for Identification [4]
-
Column: LiChrospher® 100 RP-18 (250 mm × 4 mm × 5 μm)
-
Mobile Phase: Methanol/water/formaldehyde (49:50:1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: Mass Spectrometry with positive (ES⁺) and negative (ES⁻) electrospray ionization.
-
Mass Range: m/z 150 to 1000
Conclusion
The spontaneous cyclization of Ramipril to its diketopiperazine derivative is a significant degradation pathway that must be carefully managed to ensure the quality, safety, and efficacy of the drug product. This transformation is primarily driven by heat and is favored under acidic to neutral pH conditions. The degradation follows first-order kinetics, and its rate can be quantified using stability-indicating HPLC methods. The information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to study and control the formation of Ramipril diketopiperazine, ultimately leading to the development of more stable pharmaceutical formulations.
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic | MDPI [mdpi.com]
- 8. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Critical Role of pH in the Formation of Ramiprilat Diketopiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes two primary degradation pathways in the presence of moisture: hydrolysis of the ester group to form its active metabolite, ramiprilat (B1678798), and intramolecular cyclization to form the inactive degradation product, ramiprilat diketopiperazine (DKP). The formation of DKP is a critical concern in the development of stable ramipril formulations as it leads to a loss of therapeutic efficacy. The pH of the formulation or the microenvironment plays a pivotal role in directing the degradation pathway of ramiprilat. This technical guide provides an in-depth analysis of the influence of pH on the formation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes and experimental workflows.
The Dueling Degradation Pathways: Hydrolysis vs. Cyclization
The stability of ramipril is intrinsically linked to the pH of its environment. The presence of both an ester and a carboxylic acid functional group in the ramiprilat molecule makes it susceptible to both hydrolysis and intramolecular cyclization.
-
Hydrolysis to Ramiprilat: Under alkaline conditions, the ester linkage of ramipril is prone to hydrolysis, yielding the active diacid metabolite, ramiprilat. This pathway is favored at a basic pH.[1][2]
-
Cyclization to Diketopiperazine: In acidic to neutral conditions, the amino group of the proline moiety can act as a nucleophile, attacking the adjacent amide carbonyl carbon. This intramolecular condensation reaction results in the formation of a six-membered ring structure known as a diketopiperazine. This cyclization reaction is a common degradation pathway for peptides and peptide-like molecules containing a penultimate proline residue.
Quantitative Impact of pH on Diketopiperazine Formation
Forced degradation studies are instrumental in elucidating the stability of a drug substance under various stress conditions, including a range of pH values. The following table summarizes the quantitative data from a study investigating the degradation of ramipril in buffer solutions of different pH at 90°C for 1 hour.
| pH | Temperature (°C) | Time (hours) | Ramipril Diketopiperazine (%) | Ramipril Diacid (Ramiprilat) (%) |
| 3 | 90 | 1 | > 0.2 | - |
| 5 | 90 | 1 | > 0.2 | - |
| 8 | 90 | 1 | - | > 1 |
Data sourced from Stanisz and Regulska (2004)[3]
These results clearly indicate that the formation of ramipril diketopiperazine is more pronounced in acidic to neutral buffer solutions (pH 3 and 5). Conversely, under alkaline conditions (pH 8), the primary degradation product is the hydrolytic product, ramiprilat[3]. Another study noted that for a simple mixture of ramipril and starch with a pH of 5.25, approximately 6% of diketopiperazine was formed after one month of storage at 40°C and 75% relative humidity[1][2].
Signaling Pathways and Logical Relationships
The chemical transformation of ramiprilat into its diketopiperazine derivative is a pH-dependent intramolecular reaction. The following diagram illustrates this degradation pathway.
Caption: pH-dependent degradation pathways of ramiprilat.
Experimental Protocols
A forced degradation study is essential to understand the stability of ramipril and the influence of pH on the formation of this compound. Below is a detailed methodology for such a study.
Materials and Reagents
-
Ramipril reference standard
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate (B84403) buffers (pH 3, 5, 7, 9)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
Preparation of Stock and Sample Solutions
-
Stock Solution: Accurately weigh and dissolve a suitable amount of ramipril reference standard in methanol or a mixture of water and acetonitrile to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: To a known volume of the stock solution, add an equal volume of 0.1 N HCl. Incubate the solution at a specific temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Alkaline Degradation: To a known volume of the stock solution, add an equal volume of 0.1 N NaOH. Follow the same incubation and neutralization procedure as for acidic degradation, neutralizing with 0.1 N HCl.
-
Neutral (Water) Degradation: To a known volume of the stock solution, add an equal volume of purified water. Incubate under the same conditions as acidic and alkaline degradation.
-
Buffered Degradation: To separate known volumes of the stock solution, add equal volumes of the prepared phosphate buffers (pH 3, 5, 7, 9). Incubate under the same conditions.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to stress conditions.
HPLC Method for Quantification
A stability-indicating HPLC method is crucial for separating ramipril from its degradation products, including this compound.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Analysis and Data Interpretation
-
Inject the prepared samples (control, acidic, alkaline, neutral, and buffered degradation) into the HPLC system.
-
Identify the peaks of ramipril, ramiprilat, and this compound by comparing their retention times with those of the reference standards.
-
Calculate the percentage of degradation of ramipril and the percentage of formation of each degradation product using the peak areas. The percentage of degradation can be calculated as:
% Degradation = [(Area_initial - Area_degraded) / Area_initial] * 100
The percentage of formation of a specific degradant can be calculated relative to the initial amount of ramipril or as a percentage of the total peak area.
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical forced degradation study to investigate the effect of pH on this compound formation.
Caption: Workflow for pH-dependent forced degradation study.
Conclusion
The formation of this compound is a pH-dependent degradation pathway that significantly impacts the stability and efficacy of ramipril formulations. The evidence strongly suggests that acidic to neutral pH conditions favor the intramolecular cyclization reaction leading to the formation of this inactive impurity. Conversely, alkaline conditions promote the hydrolysis of the ester group, yielding the active metabolite ramiprilat. Therefore, maintaining a controlled, slightly alkaline pH environment is a critical strategy in the development of stable ramipril drug products. The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to investigate and mitigate the formation of this compound, ultimately ensuring the quality and therapeutic effectiveness of ramipril medications.
References
An In-depth Technical Guide to the Thermal Degradation of Ramipril and the Formation of Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Ramipril (B1678797), a potent angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure.[1][2] As a prodrug, it is metabolized in the liver to its active form, ramiprilat.[1][2] However, the chemical structure of ramipril, particularly the presence of an ester group, renders it susceptible to degradation under various environmental conditions, including heat, moisture, and pH variations.[3][4][5] This guide provides a detailed examination of the thermal degradation pathway of ramipril leading to the formation of its primary cyclization product, ramipril diketopiperazine (DKP), an inactive impurity.[6][7][8] Understanding the kinetics, influencing factors, and analytical methodologies for this degradation is critical for ensuring the stability, quality, and safety of ramipril-containing pharmaceutical products.
Mechanism of Degradation: Intramolecular Cyclization
The thermal degradation of ramipril in the solid state, particularly under dry air conditions, proceeds primarily through an intramolecular cyclization reaction.[9][10] This involves a nucleophilic attack of the secondary amine on the ester carbonyl group, leading to the elimination of ethanol (B145695) and the formation of a stable six-membered ring structure, the diketopiperazine derivative. This degradant is pharmacologically inactive.[6][8] In contrast, under basic or alkaline conditions, the preferred degradation pathway is hydrolysis of the ester group, which forms the active metabolite, ramiprilat.[6][8][11][12][13]
Quantitative Data: Kinetics and Thermodynamics
The conversion of ramipril to DKP under thermal stress follows first-order kinetics.[9][10][14] The rate of this endothermic reaction is highly dependent on temperature.[9][10] A study conducting a forced aging test on pure ramipril under dry air provided key kinetic and thermodynamic parameters for this degradation process.[9][10]
Table 1: Kinetic and Thermodynamic Parameters for Ramipril Degradation to DKP
| Parameter | Value | Conditions | Reference |
| Kinetic Order | First-Order | Dry Air | [9][10] |
| Degradation Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | T = 373 K (100°C) | [9][10] |
| Half-life (t₀.₅) | 5.8 hours | T = 363 K (90°C) | [9] |
| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | - | [9][10] |
| Enthalpy (ΔH) | 171.65 ± 48.7 kJ/mol | - | [9][10] |
| Entropy (ΔS) | Positive | - | [9][10] |
Note: The positive entropy value suggests that the reaction is favored and bimolecular in nature.[9][10]
Factors Influencing Diketopiperazine Formation
Several factors significantly influence the rate and extent of ramipril's degradation to DKP. Control of these factors is paramount during drug formulation, manufacturing, and storage.
Table 2: Summary of Factors Affecting Ramipril Degradation
| Factor | Effect on DKP Formation | Description | References |
| Temperature | Accelerates | The degradation rate increases significantly with rising temperature. Thermal stress at 70°C leads to the formation of DKP as the principal degradation product. | [3][7][9][14] |
| Moisture / Humidity | Promotes Degradation | Ramipril is highly sensitive to moisture. While DKP is the main product under dry heat, humidity also contributes to degradation, often forming both DKP and ramiprilat. | [4][14] |
| pH | Favored in Acidic/Neutral pH | DKP formation is more prominent in acidic to neutral conditions (pH 3 and 5). Alkaline environments (pH > 7) favor hydrolysis to the active metabolite, ramiprilat. | [6][8][11][12][13] |
| Physical Stress | Promotes Degradation | Mechanical stress, such as compression during the tableting process, can deteriorate ramipril's stability and promote degradation. | [4][14] |
| Excipients | Variable | The choice of excipients is crucial. Some, like calcium sulphate, can be protective by absorbing water, while others may create microenvironments that promote degradation. | [6][14] |
Experimental Protocols
Detailed and validated analytical methods are essential for studying the stability of ramipril and quantifying the formation of DKP. The following protocols are synthesized from established methodologies.[3][9][14]
This protocol is designed to intentionally degrade the ramipril drug substance to identify and quantify degradation products.
-
Sample Preparation: Accurately weigh approximately 10.0 mg of pure ramipril substance into clean, dry glass vials.[9][14]
-
Stress Conditions: Place the open vials in a calibrated hot air oven or sand bath.[9] Expose the samples to a constant temperature, for example, 373 K (100°C) under dry air (RH 0%).[9]
-
Time Points: Remove individual samples at predetermined time intervals (e.g., 0, 10, 20, 40, 90 hours) to track the progress of the degradation.[9]
-
Sample Processing: After cooling to ambient temperature, quantitatively transfer the contents of each vial to a 25.0 mL volumetric flask.[9][14] Dissolve and dilute to volume with a suitable solvent, such as methanol.[9][14] The resulting solution is then filtered prior to analysis.[9]
This method is used to separate and quantify ramipril from its degradation products, including DKP.
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Stationary Phase: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][11][13][14]
-
Mobile Phase: A mixture of an aqueous buffer and organic solvents. A typical mobile phase consists of methanol, tetrahydrofuran, and a phosphate (B84403) buffer (e.g., 0.01M, pH 2.4) in a ratio of 55:5:40 (v/v/v).[3]
-
Flow Rate: An isocratic flow rate of 1.0 mL/min is typically employed.[3][11][13]
-
Detection: UV detection at a wavelength of 215 nm.[3]
-
Analysis: Inject a fixed volume (e.g., 20 µL) of the prepared sample solutions.[14] Calculate the concentration of ramipril and DKP by comparing the peak areas to those of a previously constructed calibration curve using certified reference standards.[9]
To confirm the identity of the degradation product, HPLC is coupled with a mass spectrometer (MS).
-
Sample Preparation: A sample of ramipril is fully degraded under thermal stress (e.g., 90 hours at 373 K).[9]
-
HPLC-MS System: An HPLC system is connected to a mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis: The degraded sample is injected into the system. The component corresponding to the degradation peak is ionized in the MS.
-
Identification: The mass-to-charge ratio (m/z) of the degradation product is determined. The observed mass should match the theoretical molecular mass of ramipril DKP (C₂₃H₃₀N₂O₄, molar mass ≈ 398 g/mol ).[9] This confirms the identity of the impurity.[9]
Conclusion and Implications
The thermal degradation of ramipril to its diketopiperazine derivative is a significant stability concern for pharmaceutical development. The reaction is well-characterized as a first-order, temperature-dependent intramolecular cyclization, favored under dry, neutral-to-acidic conditions.[9][10][11][12][13] The formation of this inactive impurity not only reduces the potency of the drug product but may also introduce potential safety risks that require further investigation.[9][10]
Therefore, a thorough understanding of these degradation pathways and the implementation of robust, validated stability-indicating analytical methods are essential. Careful control of manufacturing processes to minimize thermal and mechanical stress, selection of appropriate stabilizing excipients, and proper packaging to protect against heat and humidity are critical strategies to ensure the quality, efficacy, and safety of ramipril formulations throughout their shelf life.[4][14]
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Ramiprilat Diketopiperazine: An In-Depth Technical Guide for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ramiprilat Diketopiperazine, a critical impurity in the manufacturing and formulation of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril (B1678797). Understanding the formation, identification, and quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of Ramipril-containing drug products.
Introduction to this compound
This compound, also known as Ramipril EP Impurity K, is a cyclic degradation product formed from the active pharmaceutical ingredient (API) Ramipril.[1][2] Its presence in pharmaceutical formulations is a key concern as it is a pharmacologically inactive compound, and its formation signifies a loss of potency of the intended drug.[3][4] Furthermore, the presence of the diketopiperazine structural alert raises potential safety concerns regarding the possibility of N-nitrosation in vivo, which could lead to mutagenic compounds.[3]
Chemical Structure and Properties:
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[(2S,4aS,5aS,8aS)-2-methyl-1,4-dioxo-2,4a,5,5a,6,7,8,8a-octahydrocyclopenta[1][3]pyrrolo[3,5-c]pyrazin-3-yl]-4-phenylbutanoic acid | [5] |
| CAS Number | 108736-10-3 | [2][5] |
| Molecular Formula | C21H26N2O4 | [2][5] |
| Molecular Weight | 370.44 g/mol | [2][6] |
Formation and Degradation Pathways
The primary degradation pathways of Ramipril lead to the formation of two main impurities: Ramiprilat (Ramipril diacid) and this compound.[7][8] The formation of this compound is primarily an intramolecular cyclization reaction.[7][9]
Several factors can influence the rate of formation of this compound, including:
-
Temperature: Elevated temperatures significantly accelerate the degradation of Ramipril to its diketopiperazine derivative.[3][9][10]
-
pH: The cyclization reaction is favored in acidic and neutral conditions.[4][11] In contrast, basic formulations tend to favor the hydrolysis of Ramipril to its active metabolite, Ramiprilat.[4][12]
-
Moisture and Humidity: The presence of moisture can facilitate the degradation process.[7][10]
-
Excipients: Interactions with certain excipients can also impact the stability of Ramipril.[7][10]
-
Mechanical Stress: Processes such as tableting can introduce mechanical stress that may promote degradation.[8]
The following diagram illustrates the degradation pathways of Ramipril.
Caption: Degradation of Ramipril to its active metabolite and inactive impurity.
Analytical Methodologies for Quantification
Accurate and robust analytical methods are essential for the detection and quantification of this compound in both API and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial to separate this compound from the parent drug, its active metabolite Ramiprilat, and other potential degradation products.
Typical HPLC Method Parameters:
| Parameter | Condition | Reference |
| Column | RP-18 (e.g., LiChrospher® 100 RP-18, 250 mm x 4 mm, 5 µm) | [10][11] |
| Mobile Phase | Methanol (B129727) - Tetrahydrofuran - Phosphate Buffer (pH 2.4; 0.01M) (55:5:40, v/v/v) | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection | UV at 215 nm | [11] |
| Injection Volume | 20 µL | [10] |
| Temperature | Room Temperature | [11] |
Experimental Protocol: HPLC Analysis of Ramipril and its Impurities
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile (B52724) or mobile phase).
-
Prepare working standard solutions at various concentrations to establish a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Ramipril drug substance or a crushed tablet in the diluent to achieve a known concentration.
-
Filter the sample solution through a 0.22 µm membrane filter prior to injection.[7]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Identify and quantify this compound by comparing the retention time and peak area with that of the reference standard.
-
The following workflow diagram illustrates the HPLC analysis process.
Caption: A typical workflow for the quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in biological matrices, LC-MS/MS is the method of choice.[13][14]
Typical LC-MS/MS Method Parameters:
| Parameter | Condition | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [14] |
| Sample Preparation | Protein precipitation followed by reconstitution | [14] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
To 100 µL of human serum, add 10 µL of an internal standard solution (e.g., Ramipril-d5).[14]
-
Add 300 µL of methanol for protein precipitation.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Monitor the specific MRM transitions for this compound and the internal standard.
-
Quantify the analyte based on the peak area ratio relative to the internal standard.
-
Forced Degradation Studies
Forced degradation (stress testing) studies are essential to demonstrate the stability-indicating nature of an analytical method and to understand the degradation pathways of the drug substance.
Summary of Forced Degradation Conditions and Observations for Ramipril:
| Stress Condition | Reagent/Condition | Typical Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl | Degradation observed | [11] |
| Base Hydrolysis | 0.1 N NaOH | Significant degradation | [11] |
| Neutral Hydrolysis | Water | Degradation observed | [11] |
| Oxidative Stress | 3% H2O2 | Degradation observed | [11] |
| Thermal Stress | 70°C | Formation of this compound as the principal degradation product | [9][11] |
| Photolytic Stress | UV and Visible light | Stable | [9][11] |
Experimental Protocol: Forced Degradation Study (Thermal Stress)
-
Accurately weigh a sample of Ramipril API.
-
Expose the solid-state sample to a controlled temperature of 70°C for a defined period (e.g., 24-48 hours).[11]
-
At specified time points, withdraw samples and dissolve them in a suitable diluent.
-
Analyze the samples using a validated stability-indicating HPLC method to identify and quantify the resulting degradation products, including this compound.
The logical relationship for conducting a forced degradation study is depicted below.
Caption: The logical flow of a forced degradation study for Ramipril.
Control Strategies and Formulation Considerations
To minimize the formation of this compound, several control strategies can be implemented during drug development and manufacturing:
-
pH Control: Formulating Ramipril in a basic environment (pH > 7) can significantly reduce the formation of the diketopiperazine impurity by favoring the hydrolysis to Ramiprilat.[4][12]
-
Excipient Selection: Careful selection of excipients that do not promote the degradation of Ramipril is crucial.
-
Packaging and Storage: Protecting the drug product from high temperatures and humidity through appropriate packaging and storage conditions is essential to maintain its stability.[10]
-
Process Optimization: Manufacturing processes, such as wet granulation, can be optimized to minimize mechanical stress and potential degradation.[4]
Conclusion
This compound is a critical process- and degradation-related impurity of Ramipril that must be carefully monitored and controlled. This guide has provided a detailed overview of its formation, analytical methodologies for its quantification, and strategies for its mitigation. A thorough understanding of these aspects is vital for the development of safe, effective, and stable Ramipril drug products. The use of robust, validated, stability-indicating analytical methods is a cornerstone of ensuring product quality throughout its shelf life.
References
- 1. rxnchem.com [rxnchem.com]
- 2. This compound(Mixture of Diastereoisomers) [lgcstandards.com]
- 3. mdpi.com [mdpi.com]
- 4. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 5. Ramipril EP Impurity K (this compound) | CAS Number 108736-10-3 [klivon.com]
- 6. scbt.com [scbt.com]
- 7. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2008132756A1 - Stable pharmaceutical compositions of ramipril - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 13. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pharmacological Inactivity of Ramiprilat Diketopiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of ramiprilat (B1678798) diketopiperazine, a major metabolite of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797). Through a comprehensive review of its formation, metabolism, and interaction with the renin-angiotensin-aldosterone system (RAAS), this document elucidates the structural and chemical attributes that render this metabolite pharmacologically inactive. This guide provides detailed experimental methodologies, quantitative data comparisons, and visual representations of key pathways and workflows to support research and development in cardiovascular therapeutics.
Introduction: Ramipril Metabolism and the Formation of Ramiprilat Diketopiperazine
Ramipril is a prodrug that, upon oral administration, undergoes extensive metabolism to exert its therapeutic effects. The primary active metabolite is ramiprilat, a potent inhibitor of angiotensin-converting enzyme (ACE).[1] The biotransformation of ramipril also leads to the formation of several inactive metabolites, with this compound being a significant product of this metabolic cascade.[2][3]
The conversion of ramipril to its metabolites occurs primarily in the liver.[1] Ramipril is first hydrolyzed to the active diacid, ramiprilat. Subsequently, both ramipril and ramiprilat can undergo further metabolic transformations, including glucuronidation and cyclization to form diketopiperazine derivatives.[2][3] this compound, also known as ramipril diketopiperazine acid, is formed through an intramolecular cyclization of ramiprilat. This structural change is pivotal to its loss of pharmacological activity.
Quantitative Analysis of ACE Inhibition
The pharmacological potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The data clearly demonstrates that while ramiprilat is a potent inhibitor of ACE, its diketopiperazine metabolite is inactive.
| Compound | Target | IC50 Value | Pharmacological Activity |
| Ramipril | ACE | 5 nM[4] | Prodrug |
| Ramiprilat | ACE | Active | Active Metabolite |
| This compound | ACE | Inactive | Inactive Metabolite |
Experimental Protocols
In Vitro ACE Inhibition Assay (HPLC-Based Method)
This protocol outlines a standard method for determining the in vitro ACE inhibitory activity of test compounds, such as ramiprilat and this compound. The assay is based on the quantification of hippuric acid (HA) produced from the ACE-catalyzed hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).[5][6]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Hippuric Acid (HA) standard
-
Ramiprilat
-
This compound
-
Sodium Borate (B1201080) Buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric Acid (HCl, 1 M)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Reversed-phase C18 HPLC column
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in sodium borate buffer to a final concentration of 0.1 U/mL.
-
Dissolve HHL in sodium borate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of HA in distilled water for the standard curve.
-
Prepare stock solutions of ramiprilat and this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations with sodium borate buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix 40 µL of the test compound solution (or buffer for control) with 10 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of 1 M HCl.
-
-
HPLC Analysis:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Inject a suitable volume (e.g., 20 µL) of the supernatant onto the C18 HPLC column.
-
Elute the compounds using an isocratic or gradient mobile phase of acetonitrile and water containing 0.1% TFA.
-
Monitor the absorbance at 228 nm to detect and quantify the hippuric acid peak.
-
-
Calculation of ACE Inhibition:
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Peak Area of Control - Peak Area of Sample) / Peak Area of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[7][8] ACE is a key enzyme in this pathway, responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Ramiprilat.
Ramipril Metabolism and Activity Workflow
The following diagram illustrates the metabolic pathway of ramipril and the subsequent assessment of the pharmacological activity of its metabolites.
Caption: Workflow of Ramipril metabolism and subsequent activity screening of its metabolites.
Conclusion
The pharmacological inactivity of this compound is a direct consequence of its chemical structure. The intramolecular cyclization that forms the diketopiperazine ring alters the molecule's conformation, preventing it from effectively binding to the active site of the angiotensin-converting enzyme. This technical guide provides the foundational knowledge, experimental framework, and visual aids necessary for researchers and drug development professionals to understand and further investigate the structure-activity relationships of ramipril and its metabolites. The presented data and protocols can serve as a valuable resource for the development of novel cardiovascular drugs with optimized metabolic profiles.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rndsystems.com [rndsystems.com]
- 5. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idpublications.org [idpublications.org]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
Methodological & Application
Application Note: Quantitative Analysis of Ramiprilat Diketopiperazine in Pharmaceutical Samples using HPLC-MS
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of ramiprilat (B1678798) diketopiperazine, a critical degradation product of the angiotensin-converting enzyme (ACE) inhibitor ramipril (B1678797). The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of ramipril formulations. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. All quantitative data is summarized in structured tables for straightforward interpretation, and a graphical representation of the experimental workflow is provided.
Introduction
Ramipril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. It is a prodrug that is metabolized in the liver to its active form, ramiprilat. During the manufacturing process and upon storage, ramipril can degrade through intramolecular cyclization to form the inactive impurity, ramipril diketopiperazine.[1][2][3] The formation of this diketopiperazine is a key indicator of product stability and is favored under neutral or acidic conditions.[1][2] Regulatory agencies require the monitoring and quantification of such impurities to ensure the safety and efficacy of the final drug product. This application note provides a robust HPLC-MS method for the quantification of ramiprilat diketopiperazine, offering high sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Ramipril reference standard (purity ≥99%)
-
Ramiprilat reference standard (purity ≥99%)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (this compound, ramipril, and ramiprilat) in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation
For the analysis of pharmaceutical dosage forms (e.g., tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of ramipril.
-
Add 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex for 5 minutes to ensure complete dissolution.
-
Centrifuge the solution at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS Method Parameters
The chromatographic separation and mass spectrometric detection are performed using the following parameters:
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions
The following MRM transitions should be used for the quantification and confirmation of the analytes:
Table 3: MRM Transitions for Analyte Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 371.2 | 234.1 | 0.1 | 30 | 15 |
| Ramipril | 417.2 | 234.1 | 0.1 | 35 | 20 |
| Ramiprilat | 389.2 | 206.1 | 0.1 | 30 | 18 |
Data Presentation
The quantitative data for the method validation is summarized below.
Table 4: Method Validation Parameters
| Parameter | This compound |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time (min) | ~ 4.2 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC-MS quantification of this compound.
Caption: Experimental workflow for HPLC-MS quantification.
Signaling Pathway of Ramipril Degradation
The degradation of ramipril to this compound is a significant pathway affecting the stability of the drug product.
Caption: Degradation pathway of Ramipril.
Conclusion
The HPLC-MS method detailed in this application note provides a reliable, sensitive, and specific tool for the quantification of this compound in pharmaceutical samples. The presented protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, can be readily implemented in quality control and stability testing laboratories. The clear presentation of data and workflows facilitates the adoption of this method for routine analysis, ensuring the quality and safety of ramipril-containing drug products.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultra-performance liquid chromatography-mass spectrometry methods for the determination of the residual quantities of ramipril and hydrochlorothiazide for controlling the cleaning of equipment | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Application Note: Development of a Validated LC-MS/MS Assay for the Quantification of Ramiprilat Diketopiperazine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ramiprilat diketopiperazine in human plasma. This compound is a major cyclized degradation product of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug stability studies. The method utilizes protein precipitation for sample extraction and a stable isotope-labeled internal standard (this compound-d5) for reliable quantification. The assay has been validated according to the FDA guidelines for bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and stability.
Introduction
Ramipril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, ramiprilat. Ramiprilat can undergo intramolecular cyclization to form the inactive metabolite, this compound. The formation of this diketopiperazine derivative is a significant pathway in the metabolism and degradation of ramiprilat. Therefore, a validated bioanalytical method for the quantification of this compound is essential for a comprehensive understanding of the pharmacokinetics and stability of ramipril. This application note presents a detailed protocol for a validated LC-MS/MS assay for this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (CAS: 108736-10-3) reference standard was obtained from a commercial supplier.
-
This compound-d5 was used as the internal standard (IS).
-
HPLC-grade methanol (B129727) and acetonitrile (B52724) were purchased from a reputable chemical supplier.
-
Formic acid (LC-MS grade) was also sourced from a commercial vendor.
-
Human plasma (K2EDTA) was obtained from a certified biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this assay.
LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 80 |
| 2.6 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | 371.2 > 206.1 |
| Collision Energy (Analyte) | 25 eV |
| MRM Transition (IS) | 376.2 > 211.1 |
| Collision Energy (IS) | 25 eV |
| Dwell Time | 100 ms |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Experimental Workflow
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC sample preparation.
-
Internal Standard Working Solution: Prepare a working solution of this compound-d5 at a concentration of 100 ng/mL in methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL. Prepare QC samples at 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low QC), 8 ng/mL (Mid QC), and 80 ng/mL (High QC).
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation
The developed method was validated in accordance with the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[1][2][3] The validation assessed linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Linearity and Sensitivity
The linearity of the method was determined by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve with acceptable accuracy and precision.
Table 4: Linearity and LLOQ of the Assay
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Accuracy at LLOQ | Within ±20% |
| Precision at LLOQ | ≤ 20% |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels (LLOQ, Low, Mid, and High) on three separate days.
Table 5: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low QC | 0.3 | 6.2 | 98.7 | 7.8 | 101.5 |
| Mid QC | 8 | 4.5 | 102.1 | 5.9 | 100.9 |
| High QC | 80 | 3.8 | 99.5 | 5.1 | 99.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels (Low, Mid, and High). The extraction recovery was determined by comparing the peak areas of the analyte in pre-spiked extracted samples to those of post-spiked extracted samples. The matrix effect was evaluated by comparing the peak areas of the analyte in post-spiked extracted samples to those of neat standard solutions.
Table 6: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 0.3 | 92.5 | 98.2 |
| Mid QC | 8 | 95.1 | 101.5 |
| High QC | 80 | 94.3 | 100.8 |
Stability
The stability of this compound in human plasma was evaluated under various storage and processing conditions.
Table 7: Stability of this compound in Human Plasma
| Stability Condition | Duration | Accuracy Deviation (%) |
| Bench-top | 6 hours at room temperature | Within ±10% |
| Freeze-thaw | 3 cycles | Within ±12% |
| Long-term | 30 days at -80°C | Within ±8% |
| Post-preparative | 24 hours in autosampler | Within ±5% |
Conclusion
This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, accurate, and precise, making it suitable for use in pharmacokinetic and drug stability studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the assay.
References
Application Notes and Protocols for Forced Degradation Studies of Ramipril to Generate Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797), a potent angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, which can impact its efficacy and safety. Two primary degradation pathways have been identified: hydrolysis to its active metabolite, ramiprilat (B1678798), and intramolecular cyclization to form the inactive impurity, ramiprilat diketopiperazine (DKP).[1][2] Understanding the conditions that lead to the formation of ramiprilat DKP is crucial for developing stable pharmaceutical formulations. Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish degradation pathways.[3] This document provides detailed application notes and protocols for conducting forced degradation studies on ramipril to specifically generate and quantify this compound.
Degradation Pathway of Ramipril
Ramipril degrades under various stress conditions, including heat, humidity, acidic, and basic environments.[1][3][4] The formation of ramiprilat DKP is a significant degradation pathway, particularly under thermal stress and in the solid state.[5][6] The reaction involves an intramolecular nucleophilic attack, leading to the cyclization of the ramipril molecule.
Caption: Degradation pathways of Ramipril.
Experimental Protocols
Detailed methodologies for inducing the degradation of ramipril to ramiprilat DKP under various stress conditions are provided below. These protocols are based on established methods in the literature.[3][7]
Thermal Degradation (Solid State)
This protocol is designed to induce the formation of ramiprilat DKP by exposing solid ramipril to elevated temperatures.
Materials:
-
Ramipril active pharmaceutical ingredient (API)
-
Glass vials
-
Thermostatically controlled oven
-
HPLC grade methanol (B129727)
Procedure:
-
Accurately weigh 10 mg of ramipril API into a clean, dry glass vial.
-
Place the vial in a thermostatically controlled oven pre-heated to 70°C.
-
Expose the sample to the heat for a defined period (e.g., 24, 48, 72 hours).
-
After the specified time, remove the vial from the oven and allow it to cool to room temperature.
-
Dissolve the contents of the vial in a suitable volume of HPLC grade methanol to achieve a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the sample by a validated stability-indicating HPLC method to quantify the amount of ramiprilat DKP formed.
Acidic Hydrolysis
This protocol aims to investigate the degradation of ramipril under acidic conditions.
Materials:
-
Ramipril API
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH) for neutralization
-
Volumetric flasks
-
Water bath
Procedure:
-
Dissolve a known amount of ramipril in 0.1 N HCl to obtain a specific concentration (e.g., 1 mg/mL).
-
Incubate the solution in a water bath at a controlled temperature (e.g., 60°C) for a set duration (e.g., 2, 4, 8 hours).
-
Periodically withdraw aliquots of the solution.
-
Neutralize the withdrawn samples with an equivalent volume of 0.1 N NaOH.
-
Dilute the neutralized sample with the mobile phase to the desired concentration for HPLC analysis.
-
Filter the solution and analyze by HPLC.
Basic Hydrolysis
This protocol evaluates the degradation of ramipril under basic conditions.
Materials:
-
Ramipril API
-
0.1 N Sodium hydroxide (NaOH)
-
0.1 N Hydrochloric acid (HCl) for neutralization
-
Volumetric flasks
-
Water bath
Procedure:
-
Dissolve a known amount of ramipril in 0.1 N NaOH to obtain a specific concentration (e.g., 1 mg/mL).
-
Incubate the solution in a water bath at a controlled temperature (e.g., 60°C) for a set duration (e.g., 2, 4, 8 hours).
-
Periodically withdraw aliquots of the solution.
-
Neutralize the withdrawn samples with an equivalent volume of 0.1 N HCl.
-
Dilute the neutralized sample with the mobile phase to the desired concentration for HPLC analysis.
-
Filter the solution and analyze by HPLC.
Oxidative Degradation
This protocol assesses the stability of ramipril in the presence of an oxidizing agent.
Materials:
-
Ramipril API
-
3% Hydrogen peroxide (H₂O₂) solution
-
Volumetric flasks
Procedure:
-
Dissolve a known amount of ramipril in a suitable solvent (e.g., methanol).
-
Add 3% H₂O₂ solution to the ramipril solution to achieve a final concentration of 1 mg/mL of ramipril.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Withdraw samples at different time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
Filter the solution and analyze by HPLC.
Photolytic Degradation
This protocol investigates the effect of light on the stability of ramipril.
Materials:
-
Ramipril API
-
Solvent (e.g., methanol)
-
Transparent and amber-colored volumetric flasks
-
Photostability chamber with a UV lamp
Procedure:
-
Prepare a solution of ramipril in the chosen solvent (e.g., 1 mg/mL).
-
Transfer the solution into both transparent and amber-colored volumetric flasks. The amber-colored flask will serve as a dark control.
-
Expose the flasks to a UV light source in a photostability chamber for a defined period.
-
Withdraw samples at various time intervals.
-
Analyze the samples by HPLC.
Experimental Workflow
Caption: Forced degradation experimental workflow.
Data Presentation
The quantitative data from forced degradation studies should be summarized in a clear and structured table to facilitate comparison between different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Ramipril Degraded (%) | Ramiprilat DKP Formed (%) |
| Thermal | 70°C (Solid State) | 72 hours | 15.1%[6] | Major Degradant[6] |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours | Significant Degradation[3] | Present[3] |
| Basic Hydrolysis | 0.1 N NaOH | 4 hours | Extensive Degradation[3] | Present[3] |
| Oxidative | 3% H₂O₂ | 24 hours | Moderate Degradation[3] | Present[3] |
| Photolytic | UV Light | 48 hours | Stable[3] | Not Detected[3] |
Note: The percentages of degradation and DKP formation are indicative and can vary based on the specific experimental conditions.
Analytical Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is required for the separation and quantification of ramipril and its degradation products, including this compound.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to the acidic range, e.g., 2.0-3.0) is commonly used.[4] A representative mobile phase could be a mixture of acetonitrile and 0.035 M phosphate buffer (pH 2.0) in a ratio of 65:35 (v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL[4]
Conclusion
Forced degradation studies are indispensable for understanding the stability of ramipril and identifying the conditions under which this compound is formed. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists in the pharmaceutical industry to design and execute these critical studies. The resulting data will be invaluable for the development of stable and safe ramipril formulations. It is important to note that while basic formulations may favor the formation of the active metabolite ramiprilat, neutral or acidic formulations are more prone to generating the inactive diketopiperazine.[8]
References
- 1. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008132756A1 - Stable pharmaceutical compositions of ramipril - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
Application Notes and Protocols for the Capillary Electrophoresis Separation of Ramipril and its Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the separation and analysis of Ramipril and its related impurities using Capillary Electrophoresis (CE). The primary method detailed is a Microemulsion Electrokinetic Chromatography (MEEKC) technique, which has been shown to be effective in resolving the active pharmaceutical ingredient (API) from its eight main impurities, including challenging cis-trans isomers.[1][2]
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and cardiovascular diseases. During its synthesis and storage, several impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Capillary electrophoresis offers a powerful analytical tool for this purpose due to its high efficiency, resolution, and minimal solvent consumption.[2]
A significant challenge in the analysis of Ramipril and some of its impurities is the presence of cis-trans isomers due to a proline-like moiety in their structures.[1] This can lead to peak splitting and inaccurate quantification in conventional chromatographic methods. The MEEKC method described herein effectively addresses this issue by causing the interconverting isomers to migrate as a single, sharp peak, simplifying the electropherogram and improving quantitative accuracy.[1]
Experimental Protocols
This section details the optimized protocol for the separation of Ramipril and its impurities using MEEKC as developed by Orlandini et al. (2011).
Instrumentation:
-
Capillary Electrophoresis System with a Diode Array Detector (DAD)
-
Fused-silica capillary, uncoated (e.g., 50 µm i.d.)
-
Data acquisition and processing software
Reagents and Materials:
-
Ramipril and its impurities reference standards
-
Sodium dodecyl sulfate (B86663) (SDS)
-
n-Butanol
-
n-Heptane
-
Sodium phosphate (B84403) monobasic
-
Phosphoric acid
-
Sodium hydroxide (B78521)
-
Deionized water (18 MΩ·cm)
-
Syringe filters (0.45 µm)
1. Preparation of the Background Electrolyte (BGE) - Microemulsion:
The optimized microemulsion BGE is prepared as follows[1]:
-
Phosphate Buffer (90 mM, pH 2.5):
-
Dissolve an appropriate amount of sodium phosphate monobasic in deionized water.
-
Adjust the pH to 2.5 with phosphoric acid.
-
Filter the buffer through a 0.45 µm syringe filter.
-
-
Microemulsion Preparation:
-
The final composition of the microemulsion is:
-
88.95% (v/v) 90 mM Phosphate Buffer (pH 2.5)
-
10.00% (v/v) of a 1:2 (w/w) mixture of SDS and n-butanol
-
1.05% (v/v) n-Heptane
-
-
To prepare, accurately weigh SDS and n-butanol in a 1:2 ratio and mix until the SDS is completely dissolved.
-
In a volumetric flask, combine the appropriate volumes of the phosphate buffer, the SDS/n-butanol mixture, and n-heptane.
-
Sonicate the mixture for approximately 15 minutes or until a clear and homogenous microemulsion is formed.
-
2. Capillary Conditioning:
Proper capillary conditioning is crucial for achieving reproducible results. A typical conditioning procedure includes:
-
Flush the new capillary with 1 M sodium hydroxide for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with the BGE for at least 30 minutes before the first injection.
-
Between runs, flush the capillary with the BGE for a shorter duration (e.g., 2-5 minutes) to maintain consistent performance.
3. Sample Preparation:
-
Standard Solutions:
-
Prepare individual stock solutions of Ramipril and each impurity in a suitable solvent (e.g., methanol (B129727) or the BGE).
-
Prepare working standard mixtures by diluting the stock solutions with the BGE to the desired concentrations.
-
-
Sample Solutions (from dosage forms):
-
Accurately weigh and crush a representative number of tablets.
-
Transfer a portion of the powdered tablets equivalent to a specific amount of Ramipril into a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and methanol) and sonicate to dissolve the active ingredient.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute an aliquot of the filtered solution with the BGE to a final concentration within the linear range of the method.
-
4. CE-MEEKC Instrumental Parameters:
The following instrumental parameters were found to be optimal for the separation[1]:
| Parameter | Condition |
| Capillary: | Fused-silica, uncoated |
| Detection: | DAD, wavelength as appropriate for analytes |
| Applied Voltage: | -26 kV (Reverse Polarity) |
| Temperature: | 17 °C |
| Injection: | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Running Buffer: | Microemulsion as described above |
Data Presentation
The MEEKC method described allows for the baseline separation of Ramipril and its eight main impurities in approximately 10 minutes.[1] While the primary reference for this protocol does not provide specific quantitative data in its abstract, the following tables are structured to present such data, which would be obtained during method validation.
Table 1: Migration Times and Resolution of Ramipril and Impurities
| Analyte | Migration Time (min) | Resolution (Rs) vs. Previous Peak |
| Impurity 1 | Data not available | - |
| Impurity 2 | Data not available | Data not available |
| Impurity 3 | Data not available | Data not available |
| Impurity 4 | Data not available | Data not available |
| Ramipril | Data not available | Data not available |
| Impurity 5 | Data not available | Data not available |
| Impurity 6 | Data not available | Data not available |
| Impurity 7 | Data not available | Data not available |
| Impurity 8 | Data not available | Data not available |
Table 2: Method Validation Parameters for Ramipril and Impurities
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Ramipril | Data not available | Data not available | Data not available |
| Impurity 1 | Data not available | Data not available | Data not available |
| Impurity 2 | Data not available | Data not available | Data not available |
| Impurity 3 | Data not available | Data not available | Data not available |
| Impurity 4 | Data not available | Data not available | Data not available |
| Impurity 5 | Data not available | Data not available | Data not available |
| Impurity 6 | Data not available | Data not available | Data not available |
| Impurity 7 | Data not available | Data not available | Data not available |
| Impurity 8 | Data not available | Data not available | Data not available |
Note: The specific quantitative data for migration times, resolution, LOD, and LOQ were not available in the publicly accessible abstracts of the cited literature. For detailed validation data, it is recommended to consult the full scientific publication by Orlandini et al. in the Journal of Chromatography A, 2011.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the capillary electrophoresis analysis of Ramipril.
Caption: Experimental Workflow for Ramipril Analysis by CE.
Caption: Principle of MEEKC for Analyte Separation.
References
Application Note: Isolation and Purification of Ramiprilat Diketopiperazine from Degraded Ramipril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, primarily through hydrolysis to its active metabolite, ramiprilat (B1678798), and cyclization to the inactive impurity, ramiprilat diketopiperazine (DKP).[1][2] The presence of DKP in ramipril formulations is a critical quality attribute that requires careful monitoring and control. This application note provides a detailed protocol for the generation of degraded ramipril containing DKP and the subsequent isolation and purification of this impurity. These procedures are essential for obtaining pure DKP as a reference standard for analytical method development, impurity profiling, and toxicological studies.
Degradation of Ramipril to this compound
Ramipril's degradation to DKP is primarily induced by thermal stress in the solid state, particularly under dry conditions.[1][3] The intramolecular cyclization is favored at elevated temperatures, leading to the formation of the diketopiperazine ring structure.
Experimental Protocol: Forced Degradation of Ramipril
This protocol describes a method for the forced degradation of ramipril to generate a mixture containing a significant amount of this compound.
Materials and Equipment:
-
Ramipril active pharmaceutical ingredient (API)
-
Glass vials
-
Oven or heating block
-
Methanol (B129727) (HPLC grade)
-
Analytical balance
-
Spatula
Procedure:
-
Accurately weigh approximately 100 mg of ramipril API into a clean, dry glass vial.
-
Place the vial, uncapped, into an oven or heating block preheated to 100°C (373 K).[1][3]
-
Heat the sample for 90 hours to induce significant degradation to DKP.[3]
-
After the heating period, remove the vial from the oven and allow it to cool to room temperature.
-
Dissolve the degraded sample in a minimal amount of methanol to prepare for purification.
Isolation and Purification of this compound
The isolation and purification of ramiprilat DKP from the degraded ramipril mixture are achieved using preparative high-performance liquid chromatography (HPLC). The following protocol is adapted from analytical HPLC methods for ramipril and its impurities.[4][5]
Experimental Protocol: Preparative HPLC Purification
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative HPLC column (e.g., 250 mm x 20 mm, 5 µm particle size)
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Purified water
Mobile Phase Preparation (Isocratic):
Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and a phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).[4]
-
Phosphate Buffer (pH 2.4, 0.01M): Dissolve the appropriate amount of potassium dihydrogen phosphate in purified water to make a 0.01M solution. Adjust the pH to 2.4 with orthophosphoric acid.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (250 mm x 20 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Phosphate Buffer (pH 2.4, 0.01M) (55:5:40, v/v/v) |
| Flow Rate | 15-20 mL/min (optimized for column size) |
| Detection Wavelength | 215 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Temperature | Ambient |
Purification Procedure:
-
Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Dissolve the degraded ramipril sample in the mobile phase.
-
Inject an appropriate volume of the dissolved sample onto the column. The injection volume will depend on the concentration of the sample and the loading capacity of the preparative column.
-
Monitor the elution of the compounds using the UV detector at 215 nm. Ramiprilat DKP is expected to elute before ramipril.[3]
-
Collect the fractions corresponding to the DKP peak.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the fractions with high purity (>95%).
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables summarize the quantitative data related to the degradation and purification process.
Table 1: Forced Degradation of Ramipril
| Parameter | Condition | Result | Reference |
| Degradation Condition | |||
| Temperature | 100°C (373 K) | Promotes cyclization to DKP | [1][3] |
| Time | 90 hours | Near complete degradation of Ramipril | [3] |
| Atmosphere | Dry Air | Favors DKP formation | [1] |
| Degradation Products | |||
| Primary Degradant | - | This compound (DKP) | [1][3] |
| Secondary Degradant | - | Ramipril-diacid | [2] |
Table 2: Preparative HPLC Purification Parameters
| Parameter | Specification | Rationale |
| Column Type | C18 Reversed-Phase | Good retention and separation of the compounds |
| Mobile Phase | Methanol:Acetonitrile:Phosphate Buffer (pH 2.4) | Provides optimal resolution between Ramipril and DKP |
| Detection | UV at 215 nm | Good absorbance for both Ramipril and DKP |
| Purity of Isolated DKP | > 95% | Suitable for use as a reference standard |
Visualizations
Ramipril Degradation Pathway
References
- 1. The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic [mdpi.com]
- 2. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Ramiprilat Diketopiperazine as a Reference Standard for Impurity Profiling of Ramipril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure. During its synthesis and storage, Ramipril can degrade to form various impurities, which can affect its efficacy and safety. One of the primary degradation products is Ramiprilat diketopiperazine, also known as Ramipril Impurity D. Regulatory agencies require stringent control of impurities in pharmaceutical products. Therefore, accurate identification and quantification of this compound are crucial for ensuring the quality and stability of Ramipril formulations.
This application note provides a detailed protocol for the use of this compound as a reference standard in the impurity profiling of Ramipril using High-Performance Liquid Chromatography (HPLC).
Ramipril Degradation Pathway
Ramipril undergoes intramolecular cyclization to form this compound. This degradation pathway is a critical consideration in the development and stability testing of Ramipril drug products.
Caption: Ramipril Degradation Pathway
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol outlines a validated stability-indicating HPLC method for the quantification of this compound in Ramipril samples.
Materials and Reagents
-
This compound Reference Standard
-
Ramipril Active Pharmaceutical Ingredient (API) or Drug Product
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.2 g/L solution of sodium hexanesulfonate, pH adjusted to 2.7 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A precise gradient program should be established to ensure separation of all impurities.[1] |
| Flow Rate | 1.5 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detection | UV at 210 nm[1] |
| Run Time | Approximately 25 minutes[1] |
Preparation of Solutions
3.3.1. Standard Stock Solution of this compound
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
3.3.2. Standard Solution
Dilute the Standard Stock Solution with the solvent to achieve a final concentration within the linear range of the method.
3.3.3. Sample Solution
Accurately weigh and dissolve the Ramipril API or a powdered portion of the drug product in the solvent to obtain a target concentration of Ramipril.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The acceptance criteria are as follows:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
Relative Standard Deviation (RSD) of replicate injections: Not more than 2.0%
Analysis Procedure
-
Inject the blank (solvent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the external standard method.
Method Validation Data
The following table summarizes the validation parameters for the determination of this compound (Impurity D) using the described HPLC method.[1]
| Parameter | Result |
| Linearity Range (µg/mL) | 2.53 - 60.60 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.030% |
| Limit of Quantification (LOQ) | 0.091% |
| Accuracy (Recovery %) | 96.0 - 105.7 |
| Precision (RSD %) | < 2.0 |
| Retention Time (min) | Approximately 8.28 (relative to Ramipril)[2] |
Experimental Workflow
The following diagram illustrates the overall workflow for the impurity profiling of Ramipril using this compound as a reference standard.
Caption: Impurity Profiling Workflow
Conclusion
The use of a well-characterized this compound reference standard is essential for the accurate and reliable impurity profiling of Ramipril. The detailed HPLC protocol and validation data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to effectively monitor and control this critical impurity, thereby ensuring the quality, safety, and efficacy of Ramipril pharmaceutical products.
References
Analytical method development for stability-indicating assays of Ramipril
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] As a pharmaceutical compound, its stability is of paramount importance to ensure safety, efficacy, and shelf-life. Ramipril is known to be susceptible to degradation, primarily through hydrolysis to its active metabolite, ramiprilat (B1678798) (ramipril-diacid), and cyclization to ramipril-diketopiperazine (DKP).[2][3][4] Therefore, the development of a validated stability-indicating analytical method is crucial for the quantitative determination of Ramipril in the presence of its degradation products and any other impurities.
This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ramipril, in accordance with the International Council for Harmonisation (ICH) guidelines.
Materials and Reagents
-
Ramipril reference standard
-
Ramipril drug substance/product
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Purified water (HPLC grade)
Instrumentation and Chromatographic Conditions
A variety of HPLC and UPLC systems can be utilized for the analysis of Ramipril. The following table summarizes typical chromatographic conditions reported in the literature, which can be used as a starting point for method development and optimization.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column | C8 or C18 (e.g., Thermo MOS-2 Hypersil C8, 150 x 4.6 mm, 5µm; X-Bridge C18, 150 x 4.6 mm, 5µm)[5][6] | C18 (e.g., Zorbax® XDB-C18, 4.6 mm × 50 mm, 1.8 μm)[7] |
| Mobile Phase | A mixture of phosphate buffer and acetonitrile. Examples: - 20 mM Potassium dihydrogen orthophosphate buffer (pH 3.0): Acetonitrile (40:60 v/v)[6] - 5 mM Ammonium acetate: Acetonitrile (45:55 v/v) with 0.1% formic acid[5] | A mixture of phosphate buffer and acetonitrile. Example: - 0.06% ortho phosphoric acid in water with 0.0045 M Sodium lauryl sulphate: Acetonitrile (50:50 v/v)[7] |
| Flow Rate | 0.8 - 1.5 mL/min[6][8] | 0.6 - 1.0 mL/min[7] |
| Detection Wavelength | 210 nm or 240 nm[5][6] | 210 nm[7] |
| Column Temperature | Ambient or 40°C[6] | 55°C[7] |
| Injection Volume | 10 - 20 µL[6] | 1 - 5 µL |
| Run Time | ~5 - 10 minutes[9][10] | ~3 - 5 minutes[7] |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ramipril reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-200 µg/mL).[11]
-
Sample Solution: For drug product analysis, accurately weigh and crush a number of tablets (e.g., 20) to obtain a fine powder. Transfer an amount of powder equivalent to a single dose of Ramipril into a volumetric flask. Add a suitable solvent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The following protocols outline the stress conditions to be applied to the Ramipril drug substance.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Dissolve Ramipril in 0.1 N to 0.5 N NaOH.[6]
-
Keep the solution at room temperature or heat for a specified period (e.g., 30 minutes to 4 hours).
-
Neutralize the solution with an equivalent amount of HCl.
-
Dilute with mobile phase to the desired concentration for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the solid Ramipril drug substance and a solution of Ramipril to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
Prepare solutions of the exposed samples for analysis.
-
A summary of forced degradation conditions and expected outcomes is presented below:
| Stress Condition | Reagent/Condition | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 N - 0.5 N HCl, 60-80°C | 2 - 8 hours | Significant degradation |
| Base Hydrolysis | 0.1 N - 0.5 N NaOH, Room Temp/Heated | 30 min - 4 hours | Significant degradation |
| Oxidation | 3% - 30% H₂O₂, Room Temp | 2 - 24 hours | Significant degradation |
| Thermal | 70-80°C (solid state) | 24 - 72 hours | Moderate degradation |
| Photolysis | UV/Visible Light | As per ICH Q1B | Minimal to no degradation[12] |
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized in the following table:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. Peak purity analysis of the Ramipril peak in stressed samples should be performed.[10] |
| Linearity | A linear relationship should be established between the analyte concentration and the detector response. The correlation coefficient (r²) should be > 0.999.[5] |
| Range | The range should be established based on the linearity studies and should cover the expected concentrations of Ramipril in the samples. |
| Accuracy | The accuracy should be assessed by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[13] |
| Precision | - Repeatability (Intra-day precision): The relative standard deviation (RSD) of a series of measurements of the same sample on the same day should be ≤ 2%. - Intermediate Precision (Inter-day precision): The RSD of a series of measurements of the same sample on different days, or with different analysts or equipment, should be ≤ 2%.[10] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve).[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve).[6] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The system suitability parameters should remain within acceptable limits.[14] |
| System Suitability | System suitability tests are an integral part of the method. Parameters such as theoretical plates, tailing factor, and %RSD of replicate injections of the standard should be monitored to ensure the chromatographic system is working correctly.[10] |
Visualizations
Ramipril Degradation Pathway
Caption: Primary degradation pathways of Ramipril.
Experimental Workflow for Method Development
Caption: A stepwise workflow for developing a stability-indicating assay.
Forced Degradation Study Design
Caption: An overview of the forced degradation study design.
Conclusion
The development of a robust and validated stability-indicating analytical method is critical for the quality control of Ramipril in both bulk drug and finished pharmaceutical products. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. By following these guidelines, a reliable method can be established to ensure the identity, purity, and potency of Ramipril throughout its shelf life.
References
- 1. Ramipril - Wikipedia [en.wikipedia.org]
- 2. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantitative Determination of Metoprolol, Atorvastatin and Ramipril in Capsules by a Validated Stability-Indicating RP-UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine | European Journal of Chemistry [eurjchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scispace.com [scispace.com]
- 11. Development and Validation of Stability-Indicating Ultra High-Performance Liquid Chromatography for Ramipril Analysis in Pharmaceutical Dosage Forms and its Application in Lipid-based Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for the Analysis of Ramiprilat Diketopiperazine in Plasma
These application notes provide detailed protocols for three common sample preparation techniques for the quantitative analysis of Ramiprilat (B1678798) diketopiperazine, a key metabolite and impurity of the angiotensin-converting enzyme (ACE) inhibitor Ramipril (B1678797), in plasma samples. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Audience: These protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and drug metabolism studies.
Introduction
Ramipril is a prodrug that is hydrolyzed in vivo to its active metabolite, Ramiprilat. Ramiprilat can then undergo intramolecular cyclization to form Ramiprilat diketopiperazine. Accurate quantification of this diketopiperazine metabolite in plasma is crucial for understanding the complete metabolic profile and disposition of Ramipril. The sample preparation techniques outlined below—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used for the analysis of Ramipril and Ramiprilat and can be adapted for the analysis of this compound.[1][2]
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup, making it suitable for high-throughput analysis.[3][4] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
Experimental Protocol
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Precipitation:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of this compound).
-
Add 300 µL of cold (-20°C) methanol (B129727) or acetonitrile (B52724).[1][3]
-
Vortex the mixture vigorously for 30 seconds to 1 minute to ensure complete protein precipitation.[3]
-
-
Centrifugation:
-
Centrifuge the samples at approximately 14,000-16,000 x g for 5-10 minutes at 4°C to pellet the precipitated proteins.[3]
-
-
Supernatant Transfer:
-
Carefully aspirate the clear supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.[1]
-
Vortex briefly and centrifuge again to remove any remaining particulates before injection into the LC-MS/MS system.
-
Workflow Diagram
Caption: Protein Precipitation Workflow for this compound Analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. This technique generally provides cleaner extracts compared to protein precipitation.
Experimental Protocol
-
Sample Preparation:
-
Pipette 200 µL of plasma into a clean polypropylene (B1209903) tube.
-
Add 100 µL of the internal standard solution.
-
-
pH Adjustment (if necessary):
-
Adjust the pH of the plasma sample to acidic conditions (e.g., pH 3) by adding a small volume of a suitable acid (e.g., 1M HCl or formic acid). This step can enhance the extraction efficiency of certain compounds.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).[5]
-
Cap the tube and vortex for 10 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the sample at approximately 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of the LC-MS/MS mobile phase.
-
Vortex and centrifuge before injection.
-
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for this compound.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation method that can yield very clean extracts, minimizing matrix effects in the subsequent analysis.[6][7] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.
Experimental Protocol
-
Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Pre-treat the plasma sample (e.g., 200 µL) by diluting it with a suitable buffer (e.g., 200 µL of 4% phosphoric acid in water) and adding the internal standard.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Follow with a wash using a stronger non-polar solvent (e.g., 1 mL of hexane) to remove non-polar interferences, if necessary.
-
-
Elution:
-
Elute the analyte of interest with a small volume (e.g., 500 µL) of an appropriate elution solvent (e.g., a mixture of methanol and ammonium (B1175870) hydroxide (B78521) for a cation exchange cartridge, or acetonitrile for a C18 cartridge).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of Ramiprilat in human plasma using various sample preparation techniques followed by LC-MS/MS. It is important to note that these values are for Ramiprilat and would require validation for this compound.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference |
| Recovery (%) | Not explicitly stated, but generally lower than LLE and SPE | ~70% | 88.7 - 101.8% | [5][6] |
| Lower Limit of Quantification (LLOQ) | 1.08 ng/mL | 0.107 - 0.5 ng/mL | 0.1 - 0.5 ng/mL | [5][6][8] |
| Linearity Range (ng/mL) | 1.08 - 107.56 | 0.107 - 107.0 | 0.5 - 250 | [5][6][8] |
| Intra-day Precision (%RSD) | < 15% | < 10.4% | < 15% | [5][6][8] |
| Inter-day Precision (%RSD) | < 15% | < 12.3% | < 15% | [5][6][8] |
LC-MS/MS Analysis
Following sample preparation, the extracts are analyzed by LC-MS/MS. A typical method would involve:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[1][5]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined and optimized.
Conclusion
The choice of sample preparation technique for the analysis of this compound in plasma will depend on the specific requirements of the study, such as the desired level of sensitivity, throughput, and the complexity of the plasma matrix. While protein precipitation offers speed and simplicity, solid-phase extraction generally provides the cleanest extracts and highest recovery. Liquid-liquid extraction offers a balance between cleanliness and ease of use. All methods described should be thoroughly validated for the specific analyte, this compound, to ensure accurate and reliable results.
References
- 1. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Kinetic Studies of Ramipril Degradation to Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting kinetic studies on the degradation of Ramipril to its primary degradation product, Ramipril Diketopiperazine (DKP). This document outlines the necessary materials, equipment, and a detailed step-by-step methodology for sample preparation, stress conditions, and analytical quantification using High-Performance Liquid Chromatography (HPLC).
Introduction
Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, primarily through intramolecular cyclization to form the inactive diketopiperazine (DKP) derivative.[1][2] Understanding the kinetics of this degradation is crucial for developing stable pharmaceutical formulations and ensuring therapeutic efficacy and safety. The formation of DKP is influenced by factors such as temperature, pH, and humidity.[3] This protocol details a systematic approach to investigate the rate and order of this degradation reaction under various stress conditions.
Principle of the Study
The kinetic study of Ramipril degradation involves subjecting the drug substance to controlled stress conditions (e.g., elevated temperature, specific pH) and monitoring the concentration of both Ramipril and its DKP degradant over time. The quantification of these compounds is achieved using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which can effectively separate the parent drug from its degradation products.[4] The data obtained is then used to determine the kinetic order of the degradation reaction, the degradation rate constant (k), and the half-life (t½) of Ramipril under the tested conditions. The degradation of Ramipril to DKP has been shown to follow first-order kinetics.[1][5]
Materials and Equipment
3.1. Reagents
-
Ramipril reference standard
-
Ramipril Diketopiperazine (DKP) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
Purified water (HPLC grade)
3.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Thermostatic oven or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Autosampler vials
Experimental Protocols
4.1. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a solution of 20 mM potassium dihydrogen orthophosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a 40:60 (v/v) mixture of this buffer and acetonitrile.[6] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solutions: Accurately weigh and dissolve appropriate amounts of Ramipril and DKP reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to desired concentrations for calibration.
4.2. Forced Degradation Studies
To investigate the degradation kinetics under various conditions, forced degradation studies are performed.
-
Thermal Degradation:
-
Accurately weigh a known amount of Ramipril powder into a series of glass vials.
-
Place the vials in a thermostatic oven at a constant temperature (e.g., 70°C).[4]
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a known volume of mobile phase to achieve a target concentration (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of Ramipril in 0.1 N HCl and 0.1 N NaOH at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).[7]
-
At specified time points, withdraw an aliquot of the solution.
-
Neutralize the acidic sample with an equivalent amount of 0.1 N NaOH and the basic sample with 0.1 N HCl.
-
Dilute the neutralized sample with the mobile phase to the desired concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of Ramipril in 3% hydrogen peroxide.[4]
-
Keep the solution at room temperature and protected from light.
-
At various time intervals, take an aliquot and dilute it with the mobile phase for analysis.
-
4.3. HPLC Analysis
-
Chromatographic Conditions:
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas for Ramipril and DKP.
-
Data Presentation and Analysis
5.1. Kinetic Data Summary
The degradation of Ramipril to DKP typically follows first-order kinetics. The concentration of Ramipril at different time points under a specific stress condition should be tabulated.
Table 1: Example of Ramipril Degradation Data at 70°C
| Time (hours) | Ramipril Concentration (µg/mL) | ln(Ramipril Concentration) |
| 0 | 50.0 | 3.912 |
| 2 | 45.2 | 3.811 |
| 4 | 40.8 | 3.709 |
| 8 | 33.5 | 3.512 |
| 12 | 27.8 | 3.325 |
| 24 | 15.5 | 2.741 |
5.2. Determination of Kinetic Parameters
For a first-order reaction, a plot of the natural logarithm of the Ramipril concentration (ln[C]) versus time (t) will yield a straight line.
-
Degradation Rate Constant (k): The slope of the line is equal to -k.
-
Half-life (t½): The time required for the concentration of Ramipril to decrease by half can be calculated using the formula: t½ = 0.693 / k.
Table 2: Summary of Kinetic Parameters for Ramipril Degradation
| Condition | Temperature (°C) | pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| Thermal | 70 | Neutral | Value from experiment | Value from experiment |
| Acid Hydrolysis | 60 | 1.2 | Value from experiment | Value from experiment |
| Base Hydrolysis | 60 | 13 | Value from experiment | Value from experiment |
Note: The formation of DKP is favored in acidic and neutral conditions, while in alkaline conditions, the primary degradation product is Ramiprilat (diacid).[8][9]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the kinetic study of Ramipril degradation.
Ramipril Degradation Pathway
Caption: Degradation pathways of Ramipril under different pH conditions.
References
- 1. The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-Indicating Ultra High-Performance Liquid Chromatography for Ramipril Analysis in Pharmaceutical Dosage Forms and its Application in Lipid-based Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Sourcing and Handling of Ramiprilat Diketopiperazine Impurity Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sourcing, handling, and analysis of the Ramiprilat (B1678798) diketopiperazine impurity, a critical aspect of quality control in the development and manufacturing of Ramipril-containing drug products.
Sourcing of Ramiprilat Diketopiperazine Standard
This compound, also known as Ramipril Impurity D in the European Pharmacopoeia or Impurity K, is a primary degradation product of Ramipril.[1][2] A certified reference standard is essential for accurate identification and quantification in pharmaceutical preparations.
Several reputable suppliers offer this impurity standard. It is crucial to obtain a certificate of analysis (CoA) with each standard to ensure its identity, purity, and assigned content.
Table 1: Sourcing of this compound Impurity Standard
| Supplier | Product Name | CAS Number | Purity | Additional Notes |
| Sigma-Aldrich | Ramipril impurity D EP Reference Standard | 108731-95-9 | As per EP monograph | Pharmaceutical primary standard from EDQM.[3] |
| Cayman Chemical | Ramipril Diketopiperazine | 108731-95-9 | ≥95% | Provided as a solid.[4] |
| MedchemExpress | This compound | 108736-10-3 | Not specified | Referred to as an impurity of Ramiprilat.[5] |
| RXN Chemicals | Ramipril EP Impurity K (this compound) | Not specified | Not specified | Pharmaceutical reference and working standards available.[6] |
| TargetMol | Ramipril Diketopiperazine Acid | 108736-10-3 | Not specified | For research purposes only.[7] |
| Santa Cruz Biotechnology | This compound | 108736-10-3 | Not specified | Identified as an active metabolite of Ramipril.[8] |
Formation and Handling of this compound
This compound is formed via intramolecular cyclization of Ramipril.[1] This degradation is significantly influenced by environmental factors.
Key Factors Influencing Formation:
-
Temperature: Elevated temperatures accelerate the degradation of Ramipril to its diketopiperazine derivative.[9]
-
Humidity: Ramipril is susceptible to moisture, which can promote degradation.[9] It should be protected from high relative humidity.
-
pH: The degradation pathway of Ramipril is pH-dependent. Basic conditions tend to favor the formation of ramiprilat (the active metabolite), whereas neutral or acidic conditions, along with dry heat, can lead to the formation of the inactive diketopiperazine impurity.[10][11]
Handling and Storage Recommendations:
-
Solid Standard: Store the solid this compound impurity standard at -20°C for long-term stability (stable for ≥ 4 years at -20°C).[4][7]
-
Solutions: Stock solutions should be stored at -80°C for up to one year.[7] Aliquoting the solution is recommended to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for over a week.[7]
-
Protection: Always protect the standard from moisture and high temperatures.
Experimental Protocols
Protocol for Forced Degradation Study of Ramipril
Forced degradation studies are essential to generate the diketopiperazine impurity and to develop and validate stability-indicating analytical methods.
Objective: To generate the this compound impurity from Ramipril drug substance under thermal stress.
Materials:
-
Ramipril drug substance
-
Methanol (B129727), HPLC grade
-
Hot air oven
Procedure:
-
Accurately weigh approximately 10 mg of Ramipril drug substance into a clean, dry glass vial.
-
Place the vial in a hot air oven pre-heated to 120°C.
-
Heat the sample for 6-8 hours to induce the formation of this compound (Impurity D).[2]
-
After the specified time, remove the vial from the oven and allow it to cool to room temperature.
-
Dissolve the degraded sample in a known volume of methanol to prepare it for analysis.
Protocol for Stability-Indicating HPLC Method
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of Ramipril and its diketopiperazine impurity.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |
| Column | RP-18, 5 µm, 250 mm x 4.6 mm (or similar) |
| Mobile Phase | Methanol:Tetrahydrofuran:Phosphate (B84403) Buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v)[12] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 215 nm[12] |
| Injection Volume | 20 µL |
Reagent Preparation:
-
Phosphate Buffer (pH 2.4, 0.01M): Prepare a 0.01M solution of a suitable phosphate salt (e.g., potassium dihydrogen phosphate) in water and adjust the pH to 2.4 with phosphoric acid.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration.
-
Sample Solution: Dissolve the Ramipril drug substance or the formulation to be tested in methanol to achieve a target concentration.
-
Forced Degradation Sample: Use the solution prepared in the forced degradation protocol.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and identify the peaks based on the retention times of the reference standards.
-
Quantify the amount of this compound impurity in the sample by comparing its peak area to that of the standard.
Visualizations
Caption: Formation of this compound from Ramipril.
References
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Ramipril impurity D EP Reference Standard CAS 108731-95-9 Sigma Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rxnchem.com [rxnchem.com]
- 7. Ramipril Diketopiperazine Acid | TargetMol [targetmol.com]
- 8. scbt.com [scbt.com]
- 9. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 11. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Note: Validated Bioanalytical Method for Ramiprilat in the Presence of its Diketopiperazine Metabolite
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and cardiovascular diseases. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, ramiprilat (B1678798). One of the metabolic pathways of ramiprilat involves intramolecular cyclization to form an inactive diketopiperazine (DKP) metabolite. During bioanalytical method development and validation for ramiprilat, it is crucial to ensure the method's selectivity and accuracy are not compromised by the presence of this DKP metabolite. This application note provides a detailed protocol for the validation of a bioanalytical method for the quantification of ramiprilat in human plasma, with a specific focus on ensuring no interference from its diketopiperazine metabolite. The method described is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a widely used technique for the bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity.[1][2][3]
The validation of this method adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, which are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[4][5][6][7]
Metabolic Pathway of Ramipril
The metabolic conversion of ramipril to ramiprilat and subsequently to the diketopiperazine metabolite is a key consideration for the bioanalytical method.
Figure 1: Metabolic pathway of Ramipril.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Ramiprilat and this compound (purity >98%).
-
Internal Standard (IS): A structurally similar compound, such as enalaprilat (B1671235) or a stable isotope-labeled ramiprilat (e.g., Ramiprilat-d5).[1][8]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate, or other appropriate mobile phase modifiers.
-
Biological Matrix: Drug-free human plasma from at least six different sources.
Instrumentation (LC-MS/MS)
A validated LC-MS/MS system is required. The following are representative conditions:
-
Liquid Chromatograph: A system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase column, such as a C18, with appropriate dimensions (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for ramiprilat, its DKP metabolite, and the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for extracting ramiprilat from plasma.[1]
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Loading: To 200 µL of plasma, add the internal standard solution. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of methanol and a volatile base).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Bioanalytical Method Validation Protocol
The method validation should be conducted in accordance with regulatory guidelines.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample, including the DKP metabolite.
-
Protocol:
-
Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of ramiprilat and the IS.
-
Analyze blank plasma spiked with the DKP metabolite at its expected highest concentration to ensure it does not interfere with the quantification of ramiprilat.
-
Analyze a lower limit of quantification (LLOQ) sample spiked with the DKP metabolite to confirm no impact on the quantification at the lowest level.
-
Linearity and Range
-
Objective: To establish the concentration range over which the assay is accurate and precise.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of ramiprilat. A typical range could be 0.5 to 250 ng/mL.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect
-
Objective: To assess the effect of the biological matrix on the ionization of the analyte and IS.
-
Protocol:
-
Extract blank plasma from at least six different sources.
-
Post-extraction, spike the extracts with ramiprilat and the IS at low and high concentrations.
-
Compare the peak areas to those of neat solutions of the analytes at the same concentrations.
-
The matrix factor should be consistent across the different sources of plasma, with a %CV of ≤15%.
-
Stability
-
Objective: To evaluate the stability of ramiprilat in plasma under various storage and processing conditions. Crucially, this includes assessing stability in the presence of the DKP metabolite.
-
Protocol:
-
Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep low and high QC samples at room temperature for a period that reflects the expected sample handling time, then analyze.
-
Long-Term Stability: Store low and high QC samples at the intended storage temperature (e.g., -20°C or -70°C) for a duration that covers the expected sample storage period in a clinical study.
-
Post-Preparative (Autosampler) Stability: Keep processed samples in the autosampler for a period that exceeds the expected run time and then re-inject.
-
Stability in the Presence of DKP: Prepare QC samples containing ramiprilat and spike them with a high concentration of the DKP metabolite. Subject these samples to the same stability tests to ensure the presence of the metabolite does not affect the stability of ramiprilat.
-
Experimental Workflow
The overall workflow for the bioanalytical method validation is depicted below.
Figure 2: Bioanalytical method validation workflow.
Data Presentation
The following tables summarize the acceptance criteria for the key validation parameters.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero standards |
| Regression Model | Weighted linear regression (1/x or 1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | Within ±20% | ≤ 20% |
| Low QC | Within ±15% | ≤ 15% |
| Medium QC | Within ±15% | ≤ 15% |
| High QC | Within ±15% | ≤ 15% |
Table 3: Stability
| Stability Test | Acceptance Criteria |
| Freeze-Thaw | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) | Mean concentration within ±15% of nominal |
| Long-Term | Mean concentration within ±15% of nominal |
| Post-Preparative | Mean concentration within ±15% of nominal |
| In Presence of DKP | Mean concentration within ±15% of nominal |
Conclusion
This application note outlines a comprehensive protocol for the validation of a bioanalytical method for ramiprilat in human plasma, with special consideration for potential interference from its diketopiperazine metabolite. By following these detailed procedures and adhering to the specified acceptance criteria, researchers can ensure the development of a robust, reliable, and regulatory-compliant method suitable for pharmacokinetic and bioequivalence studies. The use of a highly selective LC-MS/MS technique, coupled with rigorous validation experiments, is essential for accurately characterizing the pharmacokinetic profile of ramiprilat.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of methylation of acyl glucuronide metabolites on incurred sample reanalysis evaluation: ramiprilat case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Troubleshooting & Optimization
Overcoming co-elution of Ramipril impurities in HPLC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Ramipril and its impurities during HPLC analysis.
Troubleshooting Guide
Problem: Co-elution of Ramipril with one or more impurities.
Co-elution, the failure to adequately separate two or more components in a chromatographic run, is a common challenge in HPLC analysis. In the context of Ramipril, this can lead to inaccurate quantification of impurities and compromise the integrity of stability studies. The following steps provide a systematic approach to troubleshooting and resolving co-elution issues.
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting co-elution in Ramipril HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Ramipril that are known to co-elute?
A1: The most frequently encountered impurities in Ramipril analysis are Ramipril diketopiperazine (Impurity D) and Ramipril diacid (Impurity E).[1] Depending on the synthetic route and storage conditions, other related substances and degradation products may also be present and pose a risk of co-elution. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products that might co-elute with the main peak or other impurities.[2][3][4]
Q2: My Ramipril peak is showing tailing and is not well-resolved from a minor impurity. What should I try first?
A2: Peak tailing can often be a sign of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. A primary step to address this is to adjust the pH of the mobile phase.[2] For a compound like Ramipril, which has acidic and basic functionalities, slight changes in pH can significantly alter the ionization state and improve peak shape and resolution. It is often observed that a lower pH (around 2.0-3.0) can suppress the ionization of silanol (B1196071) groups on the silica-based columns and reduce peak tailing.[2][5]
Q3: I am using a standard C18 column and still facing co-elution. What other column chemistries could be effective?
A3: While C18 columns are a common starting point, they may not always provide the necessary selectivity for complex separations. If you are experiencing persistent co-elution, consider switching to a different stationary phase. Some potential alternatives include:
-
Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic compounds like Ramipril and its impurities.
-
Cyano (CN) Column: Provides different selectivity based on dipole-dipole interactions.
-
C8 Column: A shorter alkyl chain compared to C18, which can alter the retention and selectivity for some compounds.[4]
Q4: Can changing the organic modifier in the mobile phase help in resolving co-eluting peaks?
A4: Yes, changing the organic modifier is a powerful tool in method development to alter selectivity. Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used in reversed-phase HPLC. If you are using acetonitrile and facing co-elution, switching to methanol, or using a ternary mixture of water, acetonitrile, and methanol, can change the elution order and potentially resolve the co-eluting peaks.[2]
Q5: How can I confirm if a peak is pure or contains a co-eluting impurity?
A5: Peak purity analysis is crucial to confirm the absence of co-eluting impurities. The most common method is to use a Photo Diode Array (PDA) or Diode Array Detector (DAD).[6][7] These detectors can acquire spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it is a good indication of peak purity. For more definitive identification of co-eluting impurities, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to identify the mass of the co-eluting species.[1]
Experimental Protocols
Protocol 1: General HPLC Method for Ramipril and Impurity Analysis
This protocol is a representative method and may require optimization based on the specific impurities and instrumentation.
Method Development Workflow
Caption: A typical workflow for developing a stability-indicating HPLC method for Ramipril.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm)[8] or C8 (150 x 4.6 mm, 5µm)[4] |
| Mobile Phase A | 0.2 g/L solution of sodium hexanesulfonate (pH 2.7)[8] or 20 mM Potassium Dihydrogen Orthophosphate buffer (pH 3.0)[4] |
| Mobile Phase B | Acetonitrile[4][8] |
| Gradient | A gradient elution is often necessary to separate all impurities. An example gradient is provided in Table 2. |
| Flow Rate | 1.0 - 1.5 mL/min[2][8] |
| Column Temperature | Ambient or controlled at 45 °C[8] |
| Detection Wavelength | 210 nm[4][8] |
| Injection Volume | 10 - 20 µL[4][8] |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 60 | 40 |
| 25 | 30 | 70 |
| 30 | 30 | 70 |
| 32 | 90 | 10 |
| 40 | 90 | 10 |
Note: This is an illustrative gradient and must be optimized for the specific separation.
Protocol 2: Forced Degradation Studies
Forced degradation studies are critical for developing a stability-indicating HPLC method.
Experimental Conditions:
-
Acid Hydrolysis: Treat the Ramipril sample with 0.1 N HCl at room temperature or elevated temperature (e.g., 70°C) for a specified period.[2][3]
-
Base Hydrolysis: Treat the Ramipril sample with 0.1 N NaOH at room temperature.[2][3]
-
Oxidative Degradation: Treat the Ramipril sample with 3% H₂O₂ at room temperature.[2][3]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70-80°C).[2][4]
-
Photolytic Degradation: Expose the drug substance to UV and visible light.[2]
After exposure, the samples are diluted with an appropriate solvent and analyzed by the developed HPLC method to check for the separation of degradation products from the parent drug and from each other.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Methods of Quality Control of the Tablets «Ramipril» | MDPI [mdpi.com]
Improving peak shape for Ramiprilat diketopiperazine in reversed-phase chromatography
This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists improve the peak shape of Ramiprilat diketopiperazine in reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze?
A1: this compound, also known as Ramipril (B1678797) Impurity D, is a primary degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1][2] It is formed through an internal cyclization reaction, particularly under acidic to neutral conditions (pH 3-5).[3][4] Regulatory guidelines require that impurities in pharmaceutical products are identified, quantified, and controlled, making the accurate analysis of this compound crucial for drug safety and stability studies.[2]
Q2: What are the common causes of peak tailing for this compound?
A2: Peak tailing is a frequent issue and is often caused by:
-
Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between the basic functional groups of the analyte and residual acidic silanol groups on the surface of silica-based reversed-phase columns.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the analyte can exist in multiple ionic forms, leading to secondary interactions and tailing.
-
Low Buffer Concentration: A buffer with insufficient ionic strength may not be effective at masking the residual silanol groups, leading to increased tailing.[5][6]
-
Column Contamination: Trace metal ions in the system or strongly adsorbed sample components can create active sites that cause tailing.[7]
Q3: My peak is fronting instead of tailing. What could be the cause?
A3: Peak fronting is typically associated with:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing the peak to broaden and front.[7]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band can spread and lead to distorted, fronting peaks.[7][8]
-
Slow Interconversion of Isomers: For some ACE inhibitors, slow isomerization on the chromatographic timescale can lead to peak distortion, including fronting or splitting.[9][10]
Q4: How does mobile phase pH influence the analysis?
A4: The pH of the mobile phase is a critical parameter. For Ramipril and its related compounds, a low pH (typically between 2.0 and 3.0) is recommended.[11][12][13] This ensures that the carboxylic acid groups are protonated, minimizing secondary interactions and resulting in a single, well-defined peak. However, it is important to note that Ramipril degrades to this compound in acidic to neutral conditions and to its diacid form (Ramiprilat) in alkaline conditions.[4][14] Therefore, controlling the pH is essential for both good chromatography and sample stability.
Q5: What type of column is best suited for this analysis?
A5: A high-quality, well-endcapped C18 column is the standard choice for this application.[11][12][15] Modern columns with low residual silanol activity are highly recommended to minimize peak tailing. For particularly challenging separations, a mixed-mode column with a positively charged surface can be used to repel the positively charged analyte, eliminating ion-exchange interactions and improving peak symmetry.[5]
Q6: Can adjusting the column temperature improve my peak shape?
A6: Yes, temperature can be a useful tool. Increasing the column temperature (e.g., to 40-60°C) can increase the rate of interconversion between isomers, which may be causing peak broadening or splitting at lower temperatures.[9][10] This can result in a single, sharper peak. Higher temperatures also reduce mobile phase viscosity, which can improve column efficiency.
Troubleshooting Guide
Poor peak shape for this compound can arise from multiple factors. The following workflow provides a logical approach to diagnosing and resolving common issues.
Caption: A step-by-step guide to troubleshooting peak tailing and fronting issues.
Data & Experimental Protocols
Ramipril Degradation Pathway
Understanding the chemical stability of Ramipril is key to analyzing its impurities. The diagram below illustrates the primary degradation pathways under different pH conditions.
Caption: Degradation of Ramipril to its primary impurities under different pH conditions.
Summary of pH Effects on Ramipril Degradation
The stability of Ramipril is highly dependent on the pH of the solution. This is critical when preparing samples and mobile phases.
| pH Condition | Primary Degradation Product | Extent of Degradation | Reference |
| pH 3 and 5 | This compound (Impurity D) | > 0.2% detected after 1 hour at 90°C | [4][14] |
| pH 8 | Ramiprilat (Diacid, Impurity E) | > 1% detected after 1 hour at 90°C | [4][14] |
| 0.1M NaOH (Alkaline) | Ramiprilat (Diacid, Impurity E) | > 50% degradation | [4][14] |
Recommended Experimental Protocol
This protocol provides a robust starting point for the analysis of Ramipril and its impurities, including this compound. It is based on methods reported to give good peak shape and resolution.[12][13]
1. Chromatographic System:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: High-purity C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.035 M Potassium Dihydrogen Phosphate buffer.
-
Weigh and dissolve 4.76 g of KH₂PO₄ in 1000 mL of HPLC-grade water.
-
Adjust the pH to 2.0 using 85% phosphoric acid.[12]
-
Filter through a 0.45 µm membrane filter.
-
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Composition: Acetonitrile and Phosphate Buffer (65:35 v/v).[12]
-
Flow Rate: 1.0 mL/min.
3. Sample Preparation:
-
Diluent: Use the mobile phase as the sample diluent to avoid peak distortion.
-
Procedure:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Run:
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
-
Run Time: Sufficient to allow for the elution of all impurities and the main peak.
This method provides a well-controlled, low-pH environment that promotes sharp, symmetrical peaks for this compound by minimizing silanol interactions.
References
- 1. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sielc.com [sielc.com]
- 6. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Effect of column temperature on the behaviour of some angiotensin converting enzyme inhibitors during high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peak fronting in reversed-phase high-performance liquid chromatography: a study of the chromatographic behavior of oxycodone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. ijrti.org [ijrti.org]
Technical Support Center: Analysis of Ramiprilat Diketopiperazine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Ramiprilat (B1678798) diketopiperazine.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Ramiprilat diketopiperazine, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing a weak or no signal for this compound?
Answer: A weak or absent signal for your analyte of interest can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Workflow for Low Sensitivity
Caption: A flowchart for troubleshooting low signal intensity in LC-MS/MS analysis.
Potential Causes and Solutions:
-
Sample Preparation:
-
Analyte Instability: Ramiprilat and its derivatives can be susceptible to degradation. Processing samples at low temperatures (e.g., 4°C) can be critical to minimize degradation.[1][2]
-
Inefficient Extraction: The choice of extraction method significantly impacts recovery. While protein precipitation is a simple and fast method, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may provide a cleaner extract and higher recovery.[3][4][5][6] For instance, a study on Ramipril (B1678797) and Ramiprilat reported recoveries of 88.7% and 101.8% using SPE.[4]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte.[7] It is essential to assess and minimize matrix effects. Strategies include improving sample cleanup, modifying chromatographic conditions to separate the analyte from interfering components, and using a stable isotope-labeled internal standard.
-
-
Liquid Chromatography:
-
Suboptimal Mobile Phase: The pH and composition of the mobile phase are crucial for good peak shape and retention. For acidic compounds like Ramipril and its metabolites, an acidic mobile phase is often used to promote protonation for positive ion mode ESI.[8][9] However, this can reduce retention on reversed-phase columns.[9] Experimenting with different mobile phase modifiers (e.g., formic acid, ammonium (B1175870) formate) and organic solvents (e.g., acetonitrile, methanol) is recommended.
-
Analyte Adsorption: Peptides and related compounds can adsorb to surfaces of sample vials, tubing, and the column, leading to signal loss.[10] Using low-adsorption vials and ensuring the cleanliness of the LC system can mitigate this issue.
-
Inappropriate Column Chemistry: The choice of the stationary phase is critical. A C18 column is commonly used for Ramipril analysis.[6][8][11] However, screening different column chemistries may be necessary to achieve optimal separation and peak shape for this compound.
-
-
Mass Spectrometry:
-
Inefficient Ionization: The ionization efficiency of the analyte in the MS source is paramount. Electrospray ionization (ESI) is commonly used for Ramipril and its metabolites, typically in positive ion mode.[3][8] Tuning of MS source parameters such as capillary voltage, gas flow, and temperature is essential to maximize the signal.
-
Incorrect MRM Transitions: The selection of precursor and product ions for multiple reaction monitoring (MRM) is critical for sensitivity and selectivity. These should be optimized by infusing a standard solution of this compound.
-
Source Contamination: A contaminated ion source can lead to a significant drop in signal intensity. Regular cleaning of the MS source is a crucial maintenance step.
-
Question 2: How can I differentiate between low recovery and matrix effects?
Answer: To distinguish between low recovery and matrix effects, a post-extraction spike experiment is recommended. This involves comparing the analyte response in a blank matrix extract spiked after extraction to the response of the analyte in a neat solution at the same concentration. A significant difference indicates matrix effects, while a low response in both compared to the expected concentration suggests poor recovery.
Question 3: My peak shape is poor (e.g., broad, tailing). What can I do?
Answer: Poor peak shape can be caused by several factors. Consider the following troubleshooting steps:
-
Mobile Phase Mismatch: Ensure the solvent used to dissolve the final extract is compatible with the initial mobile phase conditions. A solvent with a much higher elution strength can cause peak distortion.
-
Column Overload: Injecting too much sample can lead to broad peaks. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: The analyte may be interacting with active sites on the column. Adding a small amount of a competing agent to the mobile phase (e.g., a higher concentration of acid) can sometimes improve peak shape.
-
Column Degradation: A decline in column performance over time can lead to poor peak shapes. Replacing the column may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an LC-MS/MS method for this compound?
A1: A good starting point is to adapt existing methods for Ramipril and Ramiprilat.[4][6][8]
General LC-MS/MS Workflow for this compound Analysis
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Q2: What are the expected challenges in analyzing this compound?
A2: As a diketopiperazine, which is a cyclic dipeptide, this compound may be present at low concentrations as an impurity or degradation product.[12][13] Key challenges include achieving the required sensitivity, potential for adsorption, and managing matrix effects.[7][10]
Q3: How can I improve the ionization efficiency of this compound?
A3: Optimizing the mobile phase is a key strategy. The addition of "supercharging" agents to the mobile phase has been shown to enhance the charge state of peptides and proteins in ESI-MS, which can lead to improved sensitivity.[14] While this compound is a smaller molecule, experimenting with mobile phase additives could be beneficial. Additionally, fine-tuning all ESI source parameters is critical.
Q4: What are typical LLOQs achieved for Ramipril and Ramiprilat that I can use as a benchmark?
A4: Published methods for Ramipril and Ramiprilat have achieved Lower Limits of Quantification (LLOQ) in the sub-ng/mL range. For example, some methods report LLOQs of 0.1 ng/mL[6], 0.2 ng/mL[1][2], and around 1 ng/mL.[8][15] These values can serve as a sensitivity target for a method for this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters from published LC-MS/MS methods for Ramipril and Ramiprilat, which can be used as a reference for method development for this compound.
| Analyte | LLOQ (ng/mL) | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Ramipril | 1.09 | Protein Precipitation | >98 | Not specified | [8] |
| Ramiprilat | 1.08 | Protein Precipitation | >99 | Not specified | [8] |
| Ramipril | 0.2 | Not specified | Not specified | Not specified | [1][2] |
| Ramiprilat | 0.2 | Not specified | Not specified | Not specified | [1][2] |
| Ramipril | 0.5 | Solid-Phase Extraction | 88.7 | Not specified | [4] |
| Ramiprilat | 0.5 | Solid-Phase Extraction | 101.8 | Not specified | [4] |
| Ramipril | 0.1 | Solid-Phase Extraction | 63.5 - 74.3 | Not specified | [6] |
| Ramiprilat | 0.1 | Solid-Phase Extraction | 63.5 - 74.3 | Not specified | [6] |
| Ramiprilat | Not specified | Protein Precipitation | Good | 93-94 (suppression) | [3] |
Experimental Protocols
Below are examples of experimental protocols adapted from published methods for Ramipril and Ramiprilat, which can serve as a starting point for developing a method for this compound.
Example 1: Protein Precipitation Method [8]
-
Sample Preparation:
-
To 200 µL of plasma sample, add 100 µL of internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solution (e.g., acetonitrile).
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 RPM for 5 minutes at 4-8°C.
-
Transfer the supernatant to an injection vial.
-
-
LC Conditions:
-
Column: Chromolith speed rod RP 18e gold (50×4.6 mm)
-
Mobile Phase: Acetonitrile, methanol, and 0.2% trifluoroacetic acid.
-
Flow Rate: Not specified.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be optimized for this compound. For Ramipril, a transition of m/z 417.2 → 234.1 has been used.[11]
-
Example 2: Solid-Phase Extraction (SPE) Method [6]
-
Sample Preparation:
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
-
LC Conditions:
-
Column: Aquasil C18 (100 x 2.1 mm, 5 µm).
-
Mobile Phase: Acetonitrile:deionized water (65:35) with 1.0 mM ammonium trifluoroacetate.
-
Flow Rate: Not specified.
-
Run Time: 3.0 minutes.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI.
-
Detection: MRM.
-
MRM Transitions: To be optimized for this compound.
-
Relationship between Ramipril, Ramiprilat, and this compound
Caption: The metabolic and degradation pathway from Ramipril to this compound.
References
- 1. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Improving sensitivity for the targeted LC-MS/MS analysis of the peptide bradykinin using a design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
Troubleshooting poor recovery of Ramiprilat diketopiperazine in biological matrices
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Ramiprilat (B1678798) diketopiperazine (DKP) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Ramiprilat diketopiperazine and why is its recovery often challenging?
A1: this compound (DKP) is a primary degradation product of the active drug Ramipril (B1678797).[1][2] Its formation occurs through an intramolecular cyclization of Ramipril. The main challenge in its recovery stems from the pH-dependent stability of both the parent drug, Ramipril, and its metabolites. The formation of DKP is favored under acidic to neutral conditions, while alkaline conditions promote hydrolysis to Ramiprilat, the active diacid metabolite.[1][3][4] Therefore, maintaining precise pH control throughout sample collection, storage, and extraction is critical to prevent the interconversion of these compounds, which can lead to inaccurate quantification and apparent "poor recovery" of the target analyte, DKP.
Q2: My recovery of Ramiprilat DKP is low and inconsistent. What are the most likely causes?
A2: Low and variable recovery is a common issue in bioanalysis and can stem from several factors.[5] For Ramiprilat DKP, the primary suspects are:
-
Incorrect pH: The sample's pH may be too alkaline, favoring the hydrolysis of any remaining parent drug to Ramiprilat instead of the formation of DKP.[3]
-
Inefficient Extraction: The chosen sample preparation technique (e.g., Protein Precipitation, Solid-Phase Extraction) may not be optimized for the physicochemical properties of DKP.[6] This includes using the wrong solvent, sorbent, or elution conditions.[7]
-
Analyte Instability: DKP may be degrading during sample handling, freeze-thaw cycles, or at room temperature on the benchtop.[8][9]
-
Matrix Effects: Co-extracted endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of DKP in the mass spectrometer source, leading to a lower-than-expected signal that is often mistaken for poor recovery.[5][10]
-
Non-Specific Adsorption: The analyte may be adsorbing to the surfaces of collection tubes, pipette tips, or 96-well plates.[7]
Q3: How does pH specifically affect the stability and extraction of Ramiprilat DKP?
A3: The pH of the biological sample and the solvents used during extraction is the most critical factor. Ramipril's degradation pathway is highly sensitive to pH. An alkaline environment (pH > 7) strongly favors the hydrolysis of Ramipril to its active metabolite, Ramiprilat (diacid).[2][3] Conversely, acidic and neutral conditions (pH 3-5) promote the intramolecular cyclization that forms the inactive Ramiprilat DKP.[3] Therefore, to maximize the stability and subsequent recovery of DKP, it is crucial to maintain a weakly acidic environment throughout the entire analytical process, from sample collection to final analysis.
Q4: I am using Protein Precipitation (PPT) with methanol (B129727), but my recovery is poor. How can I improve it?
A4: While PPT is a simple and common technique, it can be inefficient.[11][12] To optimize for DKP:
-
Switch to Acetonitrile (B52724) (ACN): ACN is generally more effective than methanol at precipitating a wider range of plasma proteins, which can reduce matrix effects and improve sample cleanliness.[13] A 3:1 ratio of ACN to plasma is a common starting point.[13]
-
Acidify the Precipitation Solvent: Adding a small amount of acid (e.g., 1% formic acid) to the ACN can help maintain the acidic pH required to stabilize DKP and improve protein crashing efficiency.[13]
-
Ensure Cold Temperatures: Performing the precipitation at low temperatures (e.g., -20°C) can enhance the precipitation of proteins.[11]
-
Vortex and Centrifuge Adequately: Ensure thorough mixing to allow the solvent to interact with the entire sample, and use sufficient centrifugation speed and time to form a compact protein pellet.[11]
Q5: What are the key parameters to consider for optimizing a Solid-Phase Extraction (SPE) method for DKP?
A5: SPE offers higher selectivity and cleaner extracts compared to PPT.[14][15] Key optimization points include:
-
Sorbent Selection: For a moderately polar compound like DKP, a reversed-phase sorbent such as C8 or C18 is a good starting point.[14] Hydrophilic-Lipophilic Balanced (HLB) or mixed-mode sorbents can also be effective by offering multiple interaction mechanisms.[14][16]
-
Sample Pre-treatment: The pH of the sample must be adjusted to a weakly acidic range before loading it onto the SPE cartridge to ensure DKP is in a neutral, retainable form.[7][15] Diluting the plasma sample can also reduce viscosity and prevent column clogging.
-
Wash Steps: The wash solvent should be strong enough to remove interfering matrix components but weak enough to not elute the DKP. A typical wash solvent could be a low percentage of organic solvent (e.g., 5-10% methanol) in an acidic aqueous buffer.
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between DKP and the sorbent. A high-percentage organic solvent (e.g., methanol or ACN), possibly with a pH modifier, is typically used.[7]
Q6: Could matrix effects be mistaken for poor recovery, and how can I investigate this?
A6: Yes, matrix effects are a major cause of apparent low recovery.[5][6] A matrix effect occurs when co-eluting substances from the biological sample interfere with the ionization of the analyte in the MS source, leading to signal suppression or enhancement.[10] To investigate this, you can perform a post-extraction spike experiment as described by Matuszewski et al.[10] This involves comparing the analyte's peak area in a solution prepared in a clean solvent to the peak area of the analyte spiked into a blank, extracted biological matrix. A significant difference between these two indicates the presence of matrix effects.
Troubleshooting Guides and Experimental Protocols
Ramipril Degradation Pathway
The stability and degradation of Ramipril are highly dependent on the pH of the surrounding medium. Understanding this pathway is the first step in troubleshooting the recovery of its metabolites.
Systematic Troubleshooting Workflow for Poor Recovery
When encountering low recovery, a systematic approach is essential to efficiently identify the root cause. Follow this workflow to diagnose the issue.
Quantitative Data Summary
The choice of extraction method significantly impacts analyte recovery. The following table summarizes typical recovery rates reported in the literature for Ramipril and its metabolites using various techniques.
| Extraction Method | Analyte | Reported Recovery Range | Key Considerations | Reference |
| Solid-Phase Extraction (SPE) | Ramipril | 63.5% - 88.7% | Sorbent choice and pH are critical. Offers cleaner extracts. | [17][18] |
| Solid-Phase Extraction (SPE) | Ramiprilat | 74.3% - 101.8% | Sorbent choice and pH are critical. Offers cleaner extracts. | [17][18] |
| Liquid-Liquid Extraction (LLE) | Ramipril | 65.3% - 97.3% | Requires pH adjustment to ensure analyte is non-ionized. | [9] |
| Protein Precipitation (PPT) | Ramiprilat | ~93-94% (Matrix Effect) | Fast and simple but can result in significant matrix effects. | [10][19] |
| Solvent Front Position Extraction (SFPE) | Ramipril | 79.88% - 120.36% | A newer technique offering good specificity. | [11] |
Note: Specific recovery for Ramiprilat DKP is less commonly reported; however, its recovery profile is expected to be similar to Ramipril and Ramiprilat, with a strong dependence on the optimization of the chosen method.
Detailed Experimental Protocols
Protocol 1: Optimized Protein Precipitation (PPT)
This protocol is a general guideline for extracting Ramiprilat DKP from human plasma using acidified acetonitrile.
-
Sample Thawing: Thaw frozen plasma samples in an ice bath until just thawed.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube or a well in a 96-well plate.
-
Internal Standard: Add the internal standard solution (e.g., Enalapril) and briefly vortex.[20][21]
-
Precipitation: Add 300 µL of cold (-20°C) acetonitrile containing 1% formic acid to each sample.
-
Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[11]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or well, avoiding disturbance of the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE)
This protocol outlines the fundamental steps for a reversed-phase SPE cleanup. Specific volumes and solvents should be optimized for your particular application.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of an acidic buffer (e.g., 2% phosphoric acid) and vortex.
-
Conditioning: Condition the SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of acidified water (e.g., water with 0.1% formic acid) through it. Do not let the sorbent bed go dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in acidified water) to remove polar impurities.
-
Elution: Elute the Ramiprilat DKP and other retained analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, as described in the PPT protocol.
References
- 1. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 2. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 3. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 8. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijpsonline.com [ijpsonline.com]
- 21. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimization of Mobile Phase for Separation of Ramipril and its Degradants
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the HPLC separation of Ramipril (B1678797) and its degradants.
Frequently Asked Questions (FAQs)
Q1: What are the common degradants of Ramipril that I should be looking for?
A1: The primary degradation products of Ramipril are Ramiprilat (the active diacid metabolite) and Ramipril-diketopiperazine.[1][2][3][4] These degradants can form under various stress conditions such as hydrolysis (acidic, neutral, and alkaline), oxidation, and heat.[5][6]
Q2: What is a typical starting mobile phase for Ramipril and its degradants separation?
A2: A common starting point for the separation of Ramipril and its degradants is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or sodium hexanesulfonate) and an organic modifier (commonly acetonitrile (B52724) or methanol).[7][8][9][10] The aqueous phase is usually acidified to a pH between 2.0 and 3.4 to ensure good peak shape for Ramipril.[1][5][8][9]
Q3: Why is the pH of the mobile phase so critical for Ramipril analysis?
A3: The pH of the mobile phase is crucial because it controls the ionization state of both Ramipril and its degradants, as well as the residual silanol (B1196071) groups on the silica-based stationary phase. Maintaining a low pH (typically between 2.0 and 3.4) suppresses the ionization of silanol groups and ensures that Ramipril, which is a basic compound, is protonated.[11] This minimizes undesirable secondary interactions that can lead to poor peak shape, such as tailing.[5]
Q4: What are the advantages of using a gradient elution over an isocratic method?
A4: A gradient elution is often preferred for separating Ramipril from its various degradants because the polarity of these compounds can differ significantly. A gradient method, where the proportion of the organic solvent is increased over time, allows for the efficient elution of both the more polar degradants and the less polar parent drug within a reasonable run time, while maintaining good resolution and peak shape.[7][12]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for Ramipril
-
Possible Cause 1: Secondary Silanol Interactions.
-
Solution: The basic nature of Ramipril can lead to interactions with acidic silanol groups on the HPLC column packing, causing peak tailing.[11]
-
Lower the mobile phase pH: Adjust the pH of the aqueous component of your mobile phase to a range of 2.5-3.4 using an acid like phosphoric acid or trifluoroacetic acid (TFA).[5][8][9] This will suppress the ionization of the silanol groups.
-
Use an end-capped column: These columns have fewer free silanol groups, reducing the chances of secondary interactions.[11]
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites.[11]
-
-
-
Possible Cause 2: Insufficient Buffer Capacity.
-
Solution: If the buffer concentration is too low, it may not effectively maintain the set pH on the column, leading to peak shape issues. Ensure your buffer concentration is adequate, typically in the range of 10-20 mM.[11]
-
Issue 2: Poor Resolution Between Ramipril and its Degradants
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Solution:
-
Adjust the organic modifier percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and can improve the separation of closely eluting peaks.
-
Try a different organic modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, try switching to the other or using a combination of both.
-
Optimize the gradient slope (for gradient elution): A shallower gradient can improve the resolution of complex mixtures.
-
-
-
Possible Cause 2: Incorrect pH.
-
Solution: The retention of ionizable compounds like Ramipril and its degradants is highly dependent on pH. A small change in the mobile phase pH can significantly alter the selectivity. Experiment with slight adjustments to the pH within the optimal range (2.0-3.4) to improve separation.[5]
-
Issue 3: Peak Splitting
-
Possible Cause 1: Column Contamination or Void.
-
Solution:
-
Use a guard column: This will protect your analytical column from strongly retained impurities in the sample.[11]
-
Filter your samples: Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter to remove particulate matter.
-
Column washing: If you suspect contamination, wash the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, and the column may need to be replaced.[11]
-
-
-
Possible Cause 2: Sample Solvent Incompatibility.
-
Solution: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion, including splitting.[11]
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ramipril and its Degradants
This protocol is a general guideline and may require optimization for specific instrumentation and samples.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.[10] Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Elution Mode: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[13]
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: Hold at 40% A, 60% B
-
20.1-25 min: Return to initial conditions (70% A, 30% B) and equilibrate.
-
-
-
Sample Preparation:
-
Prepare a stock solution of Ramipril in the mobile phase.
-
For forced degradation studies, subject the Ramipril stock solution to acidic (0.1 N HCl), alkaline (0.1 N NaOH), oxidative (3% H2O2), and thermal (e.g., 80°C) stress conditions.[5][10][12] Neutralize the acidic and alkaline samples before injection.
-
Data Presentation
Table 1: Comparison of Mobile Phases for Ramipril Analysis
| Reference | Mobile Phase Composition | pH | Column | Elution Mode |
| [7] | 0.2 g/L Sodium Hexanesulfonate, Acetonitrile | 2.7 | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) | Gradient |
| [8] | 0.01 M KH2PO4 buffer, Methanol, Acetonitrile (15:15:70 v/v/v) | 3.4 | Genesis C18 (250 x 4.6 mm, 5 µm) | Isocratic |
| [14][15] | 5 mM Sodium Citrate in Citric Acid buffer, Methanol (50:50 v/v) | 3.0 | Fortis C18 (100 x 4.6 mm) | Isocratic |
| [9] | 20 mM Phosphate buffer with 0.1% TFA, Acetonitrile (50:50 v/v) | 2.5 | Ace C18 (250 x 4.6 mm, 5 µm) | Isocratic |
| [5] | Methanol, Tetrahydrofuran, 0.01M Phosphate buffer (55:5:40 v/v/v) | 2.4 | RP-18 | Isocratic |
| [10] | 20 mM KH2PO4 buffer, Acetonitrile (40:60 v/v) | 3.0 | Thermo MOS-2 Hypersil C8 (150 x 4.6 mm, 5µ) | Isocratic |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in Ramipril analysis.
Caption: General experimental workflow for HPLC analysis of Ramipril.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine | European Journal of Chemistry [eurjchem.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. ijrti.org [ijrti.org]
Addressing matrix effects in the bioanalysis of Ramiprilat diketopiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the bioanalysis of Ramiprilat (B1678798) diketopiperazine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of Ramiprilat diketopiperazine, focusing on the identification and mitigation of matrix effects.
| Issue/Observation | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing | 1. Suboptimal Chromatographic Conditions: Inadequate separation of the polar diketopiperazine metabolite from other matrix components. 2. Secondary Interactions: Interaction of the analyte with active sites on the column or in the LC system. | 1. Optimize Mobile Phase: Adjust the pH of the mobile phase. This compound is a polar compound, and pH can significantly impact its retention and peak shape. Consider using a gradient elution with a mobile phase containing a small percentage of an organic modifier and an appropriate buffer. 2. Column Selection: Use a column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase column with a polar endcapping. 3. System Passivation: Flush the LC system with a solution to block active sites that may cause secondary interactions. |
| Inconsistent or Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for the polar nature of this compound. 2. Analyte Instability: Degradation of the analyte during sample processing. Ramipril (B1678797) and its metabolites can be susceptible to pH and temperature-dependent degradation.[1][2] | 1. Optimize Extraction Protocol: * Protein Precipitation (PPT): While simple, it may not provide the cleanest extracts.[3] If using PPT, consider a subsequent clean-up step. * Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH adjustments of the aqueous phase to improve partitioning of the polar analyte. * Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up complex biological samples.[4] Use a sorbent that provides good retention and elution for polar compounds. 2. Control Sample Handling Conditions: Maintain low temperatures during sample processing and ensure the pH of the sample environment is controlled to minimize degradation.[1] |
| Significant Ion Suppression or Enhancement | 1. Co-elution with Matrix Components: Phospholipids (B1166683), salts, and other endogenous components from the biological matrix can co-elute with the analyte and interfere with its ionization in the mass spectrometer source. 2. Inappropriate Ionization Source or Settings: The electrospray ionization (ESI) source parameters may not be optimal for the analyte in the presence of the sample matrix. | 1. Improve Sample Clean-up: Employ a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components.[3] 2. Modify Chromatographic Separation: Adjust the gradient profile to achieve better separation of the analyte from the region where most matrix components elute. 3. Optimize MS Source Parameters: Fine-tune parameters such as capillary voltage, gas flow rates, and temperature to maximize the analyte signal and minimize the impact of matrix components. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification. |
| High Variability Between Injections | 1. Carryover: Adsorption of the analyte to surfaces in the autosampler or LC system, leading to its appearance in subsequent blank injections. 2. Inconsistent Sample Preparation: Variation in the execution of the extraction protocol. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler that can effectively remove any residual analyte. The wash solvent should be stronger than the mobile phase. 2. Standardize Sample Preparation: Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. Automation of the sample preparation process can improve reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the biological matrix.[3] For this compound, a polar metabolite, common matrix components like phospholipids and salts in plasma can suppress or enhance its signal in the mass spectrometer. This can lead to inaccurate and unreliable quantification.
Q2: How can I assess the presence and extent of matrix effects in my assay?
A2: The most common method is the post-extraction addition technique. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.
Q3: Which sample preparation technique is most recommended for minimizing matrix effects for a polar compound like this compound?
A3: While simpler methods like protein precipitation (PPT) are available, Solid-Phase Extraction (SPE) is generally the most effective technique for removing a wide range of interfering matrix components, especially for complex biological samples.[3][4] For polar metabolites, a well-chosen SPE sorbent and optimized wash and elution steps can significantly reduce matrix effects.
Q4: My results show significant ion suppression. What are the first troubleshooting steps I should take?
A4: First, review your sample preparation method. If you are using a simple protein precipitation, consider incorporating a more selective clean-up step like liquid-liquid extraction or solid-phase extraction. Second, optimize your chromatographic method to better separate your analyte from the bulk of the matrix components. Even a slight shift in retention time can sometimes move your analyte out of a region of significant ion suppression.
Q5: Can the stability of this compound in the biological matrix affect my results?
A5: Yes. Ramipril and its metabolites can be unstable and prone to degradation, including the formation of diketopiperazines, depending on pH and temperature.[1][2][5] It is crucial to handle and store biological samples under conditions that ensure the stability of the analyte from collection to analysis. This includes immediate cooling or freezing of samples after collection and maintaining a controlled pH environment during extraction.
Quantitative Data Summary
The following tables summarize representative quantitative data for the bioanalysis of Ramipril and its active metabolite, Ramiprilat. While specific data for this compound is limited in the literature, these values for related compounds provide a useful reference for expected performance.
Table 1: Extraction Recovery of Ramipril and Ramiprilat from Human Plasma
| Analyte | Extraction Method | Recovery (%) | Reference |
| Ramipril | Solid-Phase Extraction | 88.7 | [4] |
| Ramiprilat | Solid-Phase Extraction | 101.8 | [4] |
| Ramipril | Liquid-Liquid Extraction | 63.5 - 74.3 | [6] |
| Ramiprilat | Liquid-Liquid Extraction | 63.5 - 74.3 | [6] |
Table 2: Matrix Effect for Ramipril and Ramiprilat in Human Plasma
| Analyte | Matrix Factor Range | Observation | Reference |
| Ramipril | 0.95 - 1.05 | Negligible matrix effect | [3] |
| Ramiprilat | 0.90 - 1.10 | Minor ion enhancement | [3] |
Experimental Protocols
Note: The following are generalized protocols based on methods for Ramipril and Ramiprilat. These should be optimized for the specific analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted or acidified) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or an acidic buffer to remove interfering substances.
-
Elution: Elute the analyte of interest using an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
-
Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent).
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant and reconstitute in the mobile phase to minimize solvent effects and potentially concentrate the analyte.
Visualizations
Caption: General experimental workflow for the bioanalysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects and stability issues.
References
- 1. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 6. jddtonline.info [jddtonline.info]
Strategies to prevent on-column degradation of Ramipril to diketopiperazine
Welcome to the technical support center for professionals analyzing Ramipril (B1678797). This resource provides targeted guidance to help you identify and prevent the on-column degradation of Ramipril to its primary cyclization product, Ramipril diketopiperazine (DKP).
Frequently Asked Questions (FAQs)
Q1: What is Ramipril diketopiperazine (DKP) and why is it a concern in my analysis?
Ramipril diketopiperazine (Impurity D in the European Pharmacopoeia) is the primary degradation product of Ramipril formed through intramolecular cyclization. This reaction involves the terminal primary amine of the Ramipril molecule attacking the ester carbonyl group, leading to the formation of a stable six-membered ring and the elimination of ethanol (B145695). The presence of DKP is a critical quality attribute to monitor, as it is a pharmacologically inactive impurity. Its formation during analysis can lead to inaccurate quantification of the active pharmaceutical ingredient (API), causing out-of-specification results and questioning the stability of the drug product.
Q2: I'm observing a significant, unexpected peak in my Ramipril chromatogram. How can I confirm if it's the DKP impurity?
If you observe an unknown peak, especially one eluting near the main Ramipril peak, it could be the DKP degradant. The most definitive method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The molecular weight of Ramipril DKP is lower than that of Ramipril due to the loss of an ethanol molecule during its formation. Alternatively, you can procure a qualified reference standard of Ramipril DKP and compare its retention time with the unknown peak under identical chromatographic conditions.
Q3: What are the primary factors that promote the on-column degradation of Ramipril to DKP?
The conversion of Ramipril to DKP is primarily catalyzed by two factors during HPLC analysis:
-
Low pH of the Mobile Phase: Acidic conditions, particularly a pH at or below 4, can protonate the secondary amine in the Ramipril structure, making the terminal primary amine more available for the nucleophilic attack that initiates cyclization.[1]
-
Elevated Column Temperature: Higher temperatures provide the necessary activation energy for the cyclization reaction to occur.[2] While elevated temperatures can sometimes improve peak shape for ACE inhibitors by accelerating the interconversion of rotational isomers, they can also significantly increase the rate of on-column degradation to DKP.
Troubleshooting Guide: Preventing On-Column DKP Formation
This guide provides a systematic approach to diagnosing and mitigating the on-column formation of Ramipril DKP.
Step 1: Evaluate Mobile Phase pH
The pH of your mobile phase is the most critical factor. Many standard methods for Ramipril use a mobile phase with a pH between 2.5 and 3.0 for good peak shape and retention. However, these acidic conditions are a primary driver for DKP formation.
Recommendation: Modify the mobile phase to a less acidic or neutral pH. Studies on Ramipril stability in solution show a significant decrease in DKP formation as the pH increases.[1][3]
-
Action: Prepare mobile phase buffers in the pH range of 5.0 to 7.0. Phosphate or acetate (B1210297) buffers are suitable choices.
-
Verification: Analyze the same sample preparation using the original low-pH method and the new higher-pH method. Compare the peak area percentage of the DKP impurity. A significant reduction in the DKP peak indicates success.
Step 2: Control Column Temperature
Elevated temperature accelerates the degradation process. If your method uses a column temperature above ambient, it may be contributing to DKP formation.
Recommendation: Reduce the column temperature.
-
Action: Set the column oven temperature to a lower value, for example, 25°C. Ensure the temperature is stable and consistent throughout the analysis.
-
Verification: If lowering the temperature while keeping the pH low does not sufficiently reduce DKP, combine this step with a higher pH mobile phase for a synergistic effect.
Step 3: Minimize Sample Residence Time on the Column
The longer the Ramipril molecule is exposed to destabilizing conditions on the column, the more likely it is to degrade.
Recommendation: Shorten the analysis run time.
-
Action: Increase the flow rate or adjust the gradient profile to elute Ramipril and its impurities more quickly. Consider using a shorter column or one with a smaller particle size (UHPLC) to achieve a faster separation without sacrificing resolution.
-
Verification: Compare the DKP levels between the original and the faster method.
Data on pH-Dependent Degradation
| Buffer pH | Degradation Product Observed | Relative Amount |
| pH 3 | Ramipril-diketopiperazine (Impurity D) | > 0.2% |
| pH 5 | Ramipril-diketopiperazine (Impurity D) | > 0.2% |
| pH 8 | Ramipril-diacid (Impurity E) | > 1.0% |
Data adapted from stability studies of Ramipril in solution.[1][3] This data clearly indicates that acidic conditions favor the formation of the DKP impurity, whereas alkaline conditions promote hydrolysis to the di-acid form.
Visualizing the Degradation and Troubleshooting Process
Ramipril to DKP Degradation Pathway
The diagram below illustrates the acid-catalyzed intramolecular cyclization of Ramipril to form the diketopiperazine derivative.
Caption: Acid-catalyzed intramolecular cyclization of Ramipril to DKP.
Troubleshooting Workflow for On-Column Degradation
This flowchart provides a logical sequence of steps to identify and resolve the issue of on-column DKP formation.
Caption: Logical workflow for troubleshooting Ramipril on-column degradation.
Recommended Experimental Protocol
This protocol is designed to minimize on-column DKP formation while maintaining good chromatographic performance.
Objective: To quantify Ramipril and its related substances with minimal on-column conversion to Ramipril DKP.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent).
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 6.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Preparation: Prepare a stock solution of Ramipril reference standard in the diluent at a concentration of approximately 1 mg/mL. Further dilute to the desired working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: For tablets, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's dosage into a suitable volumetric flask. Add diluent to approximately 70% of the volume, sonicate for 15 minutes to dissolve, dilute to volume with the diluent, and mix well. Filter through a 0.45 µm syringe filter before injection.
3. Justification for Protocol Choices:
-
pH 6.8 Mobile Phase: This near-neutral pH is chosen based on stability data showing that it significantly inhibits the acid-catalyzed cyclization to DKP.[1][3]
-
25°C Column Temperature: A controlled, ambient temperature is used to avoid providing the thermal energy that can accelerate the degradation reaction.
-
Standard C18 Column: This widely used stationary phase provides good retention and selectivity for Ramipril and its impurities.
-
Acetonitrile/Water Diluent: Using a neutral diluent prevents degradation in the sample vial while awaiting injection.
References
Technical Support Center: Quantification of Ramiprilat Diketopiperazine
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of Ramiprilat (B1678798) diketopiperazine quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Ramiprilat diketopiperazine and why is its quantification critical?
This compound (DKP) is a primary degradation product of ramipril (B1678797) and its active metabolite, ramiprilat.[1][2] It is formed through an intramolecular cyclization reaction.[3] The quantification of DKP is crucial for several reasons:
-
Stability Assessment: Its presence indicates the degradation of the active pharmaceutical ingredient, ramipril. Monitoring its levels is essential in stability studies of drug substances and products.[1][2]
-
Quality Control: As a known impurity, regulatory bodies require its levels to be monitored to ensure the safety and efficacy of ramipril-containing pharmaceuticals.[4][5]
-
Pharmacokinetic Studies: Inaccurate measurements due to degradation can lead to a misinterpretation of the pharmacokinetic profile of ramipril and ramiprilat.
Q2: My quantitative results for DKP are highly variable and irreproducible. What are the most common causes?
High variability in DKP quantification is a common challenge, often stemming from the inherent instability of the parent compound, ramipril. The primary causes include:
-
Analyte Instability: Ramipril is highly susceptible to degradation, which is accelerated by factors like temperature, moisture, and pH.[1][2][6] This degradation can occur at any stage, from sample collection to final analysis, leading to artificially elevated DKP levels.
-
Inconsistent Sample Preparation: The choice of extraction method and lack of temperature control during processing are major sources of variability.[7][8]
-
Chromatographic Interferences: Co-elution with other metabolites, such as ramiprilat glucuronide, can interfere with accurate peak integration and quantification.[8]
-
Matrix Effects: In LC-MS/MS analysis, components of the biological matrix (e.g., plasma, serum) can cause ion suppression or enhancement, leading to inaccurate results.[9]
Q3: How can I minimize the degradation of ramipril into DKP during sample handling and storage?
Controlling degradation is the most critical step for achieving reproducible results. Key stability-promoting practices include:
-
Temperature Control: Process all biological samples at controlled low temperatures (e.g., on ice or at 4°C).[7][8] This slows down the chemical reactions that lead to degradation.
-
Prompt Processing: Minimize the time biological samples are kept at room temperature (bench-top instability).[10] Process samples as quickly as possible after collection.
-
Proper Storage: For long-term storage, keep plasma and serum samples at -70°C or -80°C.[10] Studies have shown ramipril to be stable for at least three to four freeze-thaw cycles when stored at -70°C.[10]
-
pH Control: Ramipril degradation is pH-dependent. The formation of DKP is favored under certain pH conditions, while alkaline conditions tend to promote hydrolysis to ramiprilat.[6] Ensure consistent pH during extraction by using appropriate buffers.
Q4: I am observing interfering peaks near my DKP peak. How can I identify and resolve them?
Interfering peaks often originate from other labile metabolites. Additional stability tests in the presence of known metabolites can help demonstrate method specificity.[8]
-
Source of Interference: A common interference is the glucuronide metabolite of ramiprilat.[8] In some cases, these metabolites can undergo in-source conversion in the mass spectrometer, artificially inflating the signal of the target analyte.[8]
-
Resolution Strategy: The most effective solution is to achieve baseline chromatographic separation between the DKP peak and any interfering peaks.[7] This can be accomplished by:
-
Optimizing the mobile phase composition and gradient.
-
Selecting a high-resolution analytical column.
-
Adjusting the column temperature.
-
Q5: What are the best practices for sample preparation to ensure high and reproducible recovery?
A robust and consistent sample preparation protocol is essential. The most common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[11]
-
Protein Precipitation: This is a rapid method. A typical protocol involves adding 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727) to the plasma sample, vortexing, and centrifuging at high speed at 4°C to pellet the precipitated proteins.[12]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract, reducing matrix effects. It is a reliable method for extracting ramipril and its metabolites from plasma.[13]
-
Internal Standard: Always use a stable isotope-labeled internal standard (e.g., Ramipril-d5) to compensate for variability during sample preparation and analysis.[10][12] The internal standard should be added as early as possible in the workflow.
Quantitative Data Summary
The following tables summarize typical performance characteristics for analytical methods used to quantify ramipril and its metabolites.
Table 1: Published LC-MS/MS Method Parameters
| Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Mean Recovery (%) | Reference(s) |
| Ramipril & Ramiprilat | Human Plasma | 0.2 | 0.2 - 80 | Not Reported | [7] |
| Ramipril & Ramiprilat | Human Plasma | 0.5 | 0.5 - 250 | 88.7 (Ramipril), 101.8 (Ramiprilat) | [14] |
| Ramipril & Ramiprilat | Human Plasma | 1.09 (Ramipril), 1.08 (Ramiprilat) | 1.09 - 108.71 (Ramipril), 1.08 - 107.56 (Ramiprilat) | Not Reported | [9][15][16] |
| Ramipril & Ramiprilat | Human Plasma | 0.1 | Not Specified | 63.5 - 74.3 | [13] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High DKP / Low Ramiprilat Concentration | Sample degradation due to improper handling (high temp, long bench time). | Process samples on ice; minimize time at room temperature; ensure prompt freezing at -80°C. |
| Poor Peak Shape | Inappropriate mobile phase pH; column degradation. | Adjust mobile phase pH; use a new analytical column. |
| High Variability Between Replicates | Inconsistent sample preparation; matrix effects. | Automate extraction if possible; use a stable isotope-labeled internal standard; evaluate and optimize extraction for matrix effect reduction. |
| Interfering Peaks | Co-elution of other metabolites (e.g., glucuronides). | Optimize chromatographic method (gradient, column) to achieve baseline separation. |
| Low Analyte Recovery | Sub-optimal extraction procedure. | Test different extraction methods (PPT, LLE, SPE); optimize solvent choice and pH. |
Experimental Protocols & Visualizations
Detailed Protocol: LC-MS/MS Quantification in Human Plasma
This protocol provides a general methodology for the simultaneous quantification of ramipril, ramiprilat, and DKP. This is a representative method and should be fully validated by the end-user.
1. Reagents and Materials
-
Reference standards for Ramipril, Ramiprilat, and Ramiprilat DKP
-
Stable isotope-labeled internal standard (IS), e.g., Ramipril-d5
-
HPLC-grade methanol and acetonitrile[5]
-
LC-MS grade formic acid or ammonium (B1175870) acetate[12]
-
Human plasma with anticoagulant (e.g., EDTA)[7]
2. Standard Solution Preparation
-
Prepare individual stock solutions of each analyte and the IS in methanol at a concentration of 1 mg/mL.[12]
-
Prepare serial dilutions from the stock solutions in a 50:50 methanol:water mixture to create working standards for calibration curves and quality control (QC) samples.[12]
3. Sample Preparation (Protein Precipitation Method)
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma (or standard/QC), add 50 µL of the IS working solution. Vortex briefly.
-
Add 800 µL of cold acetonitrile (or methanol) to precipitate proteins.[12]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at >10,000 rpm for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase starting condition.
4. LC-MS/MS Conditions
-
Analytical Column: A C18 reversed-phase column, such as a Zorbax SB C18 (50 mm × 4.6 mm, 1.8-µm), is commonly used.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid or 5 mM Ammonium Acetate Buffer (pH 4.5).[8]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: Develop a gradient to ensure separation of ramipril, ramiprilat, DKP, and potential interfering metabolites.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[9]
-
Detection: Monitor specific parent-to-product ion transitions (MRM) for each analyte and the internal standard.
Visualizations
Ramipril metabolic and degradation pathway.
General bioanalytical workflow for Ramiprilat DKP.
A simplified troubleshooting decision tree.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jddtonline.info [jddtonline.info]
- 14. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. ijpsonline.com [ijpsonline.com]
Selecting the appropriate internal standard for Ramiprilat diketopiperazine analysis
This technical support center provides guidance on selecting the appropriate internal standard for the quantitative analysis of Ramiprilat diketopiperazine, a key metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the analysis of this compound?
A1: The most suitable internal standard for the analysis of this compound is a stable isotope-labeled (SIL) version of the analyte itself, such as This compound-d5 . SIL internal standards are considered the gold standard in quantitative bioanalysis using LC-MS/MS because they share near-identical physicochemical properties with the analyte. This ensures they co-elute chromatographically and experience similar ionization suppression or enhancement effects, leading to the most accurate and precise quantification.
Q2: Are there any alternatives if a stable isotope-labeled internal standard is not available?
Q3: Why is the choice of internal standard so critical in bioanalysis?
A3: The internal standard is crucial for correcting for variability that can be introduced during sample preparation, injection, and ionization in the mass spectrometer.[3][4] By adding a known amount of the internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio corrects for potential sample loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's response, thereby improving the accuracy, precision, and reliability of the analytical method.[3]
Experimental Protocols
Recommended Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the bioanalysis of this compound.
Detailed Method for LC-MS/MS Analysis
This protocol is a recommended starting point and should be optimized and validated for your specific application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol).[5]
-
Add 300 µL of cold methanol to precipitate proteins.[5]
-
Vortex the mixture for 15 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[5]
-
Filter the reconstituted sample before injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions (Adapted from Ramipril/Ramiprilat methods)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol |
| Gradient | Start with 20% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
3. Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| MRM Transitions | To be determined by infusing pure standards of this compound and the chosen internal standard. |
Ramipril Metabolic Pathway
The following diagram illustrates the metabolic conversion of Ramipril to its active form, Ramiprilat, and subsequently to the inactive metabolite, this compound.
Caption: Metabolic pathway of Ramipril.[6][7]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound with a focus on internal standard performance.
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Variability in Internal Standard (IS) Peak Area | - Inconsistent sample preparation (pipetting errors).- IS instability in the matrix or autosampler.- Issues with the LC-MS/MS system (e.g., injector, ion source). | - Review and retrain on sample preparation techniques.- Evaluate the stability of the IS under experimental conditions.- Perform system suitability tests and maintenance. |
| Low IS Recovery | - Inefficient extraction of the IS from the matrix.- Adsorption of the IS to labware. | - Optimize the extraction procedure (e.g., different solvent, pH).- Use low-adsorption labware. |
| IS Signal Drift During an Analytical Run | - Gradual change in instrument performance.- IS instability over the course of the run. | - Monitor system performance with quality control samples.- Investigate IS stability in the autosampler over the expected run time. |
| Interference Peak at the Retention Time of the IS | - Endogenous components in the biological matrix.- Contamination from reagents or labware. | - Optimize chromatographic separation to resolve the interference.- Use higher purity reagents and thoroughly clean labware. |
Data Presentation
The following table provides a hypothetical comparison of the performance of a stable isotope-labeled internal standard versus a structural analog for the analysis of this compound.
| Parameter | This compound-d5 (SIL IS) | Enalapril (Structural Analog IS) | Acceptance Criteria |
| Recovery (%) | 95 ± 5 | 80 ± 15 | Consistent and reproducible |
| Matrix Effect (%) | 98 ± 3 | 115 ± 10 | 85-115% |
| Precision (%RSD) | < 5 | < 15 | < 15% |
| Accuracy (%Bias) | ± 5 | ± 10 | ± 15% |
Note: This data is for illustrative purposes. Actual performance will depend on the specific experimental conditions and should be determined during method validation.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. jddtonline.info [jddtonline.info]
- 3. tandfonline.com [tandfonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Impact of excipients on the formation of Ramiprilat diketopiperazine in formulations
Welcome to the technical support center for the formulation of Ramipril (B1678797). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the formulation of Ramipril, with a specific focus on the impact of excipients on the formation of the diketopiperazine (DKP) impurity.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways of Ramipril in a formulation?
A1: Ramipril primarily degrades via two main pathways:
-
Hydrolysis: The ester group of Ramipril is hydrolyzed to form its active metabolite, Ramiprilat (ramipril diacid).[1][2][3]
-
Intramolecular Cyclization: Ramipril can undergo an internal condensation reaction to form an inactive impurity, Ramipril diketopiperazine (DKP).[1][2][3]
Factors such as heat, moisture, alkaline pH, mechanical stress during manufacturing, and interactions with excipients can influence the rate and pathway of degradation.[2]
Q2: Which excipients are known to promote the formation of Ramiprilat diketopiperazine (DKP)?
A2: While specific interactions can be complex and formulation-dependent, some excipients have been associated with an increased risk of DKP formation. For instance, formulations containing lactose (B1674315) have been observed to lead to the formation of DKP.[3] The acidic microenvironment that can be created by excipients like dibasic calcium phosphate (B84403) may also favor the degradation pathway leading to DKP.[3]
Q3: Are there excipients that can minimize the formation of DKP?
A3: Yes, the choice of excipients can significantly influence the stability of Ramipril and direct the degradation pathway away from DKP formation. Alkaline substances, such as sodium bicarbonate, sodium carbonate, and arginine, have been shown to promote the formation of the active metabolite Ramiprilat instead of the inactive DKP.[1][3] Formulations with a pH greater than 7, and more preferably greater than 8, tend to favor the formation of Ramiprilat.[1][3] Additionally, excipients like talc, starch, methylcellulose (B11928114), and hydroxypropyl methylcellulose have been found to stabilize Ramipril in its pure form.[4]
Q4: How does the manufacturing process affect DKP formation?
A4: The manufacturing process can significantly impact the stability of Ramipril. Mechanical stress, compression, and the presence of moisture during processes like wet granulation can accelerate the degradation of Ramipril to DKP.[5] While wet granulation can reduce total impurities compared to direct compression in some cases, the choice of granulation fluid and drying parameters is critical.[3]
Troubleshooting Guide
Issue: High levels of this compound (DKP) detected in my formulation during stability studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incompatible Excipients | Review your formulation for excipients known to promote DKP formation, such as lactose or those creating an acidic microenvironment. Consider replacing them with more compatible alternatives like calcium sulphate or calcium carbonate.[3] |
| Formulation pH | Measure the pH of a 1% aqueous solution of your formulation. If the pH is acidic or neutral, the formation of DKP is more likely.[1] To shift the degradation pathway towards the formation of the active metabolite Ramiprilat, consider adding alkaline stabilizers like sodium bicarbonate or arginine to achieve a pH above 7.[1][3] |
| Moisture Content | High moisture content can accelerate the degradation of Ramipril.[2] Ensure that your raw materials have low moisture content and that the manufacturing process is carried out under controlled humidity conditions. Consider using a desiccant in the packaging.[6] |
| Manufacturing Process Stress | High compression forces or prolonged mixing times can introduce mechanical stress, leading to degradation.[5] Evaluate and optimize your manufacturing process parameters. For instance, if using wet granulation, ensure efficient drying to minimize moisture exposure. |
| Storage Conditions | Elevated temperature and humidity during storage can promote DKP formation.[4] Ensure that the formulation is stored under the recommended conditions. |
Ramipril Degradation Pathway
Caption: Degradation pathways of Ramipril.
Quantitative Data on DKP Formation
The following tables summarize quantitative data on the formation of this compound (DKP) in the presence of different excipients and under various conditions, as reported in the literature. Direct comparison between studies may be limited due to differences in formulation composition and stability conditions.
Table 1: Effect of Alkaline Stabilizers on Ramipril Degradation
| Formulation Component | Storage Conditions | Impurity D (DKP) (%) | Impurity E (Ramiprilat) (%) | Reference |
| Ramipril (1.25mg) + Starch (130mg) | 1 month at 40°C / 75% RH | ~6% | Not specified | [1] |
| Ramipril + Sodium Bicarbonate | 14 days at 40°C / 75% RH | Reduced levels | Principal degradant | [1] |
| Ramipril + Arginine | 14 days at 40°C / 75% RH | Reduced levels | Principal degradant | [1] |
| Ramipril + Sodium Carbonate | 14 days at 40°C / 75% RH | Reduced levels | Principal degradant | [1] |
Table 2: DKP Formation in Different Formulation Strategies
| Formulation Type | Storage Conditions | Total Related Impurities (%) | DKP Specific Data | Reference |
| Simple Ramipril Formulation | 3 months accelerated stability | 15.15% | Not specified | [5][7] |
| Ramipril Pellets in MUPS | 6 months accelerated stability | 2.07% | Not specified | [5][7] |
Experimental Protocols
Experimental Workflow for Stability Analysis
Caption: General workflow for analyzing Ramipril stability.
Method 1: HPLC-UV for Quantification of Ramipril and Impurities
This method is suitable for the routine quality control of Ramipril tablets and for stability studies.
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or equivalent C18 column.[8]
-
Mobile Phase:
-
Mobile Phase A: 0.2 g/L solution of sodium hexanesulfonate in water, adjusted to pH 2.7.[8]
-
Mobile Phase B: Acetonitrile (B52724).[8]
-
-
Gradient Elution: A gradient program should be developed to ensure the separation of Ramipril from its degradation products. A typical run time is less than 25 minutes.[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: Ambient.[8]
2. Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of Ramipril reference standard in the mobile phase or a suitable solvent.
-
Sample Solution: Weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a specific amount of Ramipril in the mobile phase, sonicate to dissolve, and filter through a 0.45 µm filter before injection.
3. System Suitability:
-
Perform system suitability tests to ensure the chromatographic system is working correctly. Parameters to check include theoretical plates, tailing factor, and resolution between Ramipril and its known impurities.
Method 2: LC-MS/MS for Sensitive Quantification of Ramipril and Degradation Products
This method is highly sensitive and specific, making it suitable for the quantification of low levels of impurities or for bioanalytical studies.
1. Chromatographic Conditions:
-
Column: A C18 column such as a Zorbax SB C18 (50 mm × 4.6 mm, 1.8-μm) is suitable.[9]
-
Mobile Phase: A linear gradient using water (pH adjusted to 3 with trifluoroacetic acid) and acetonitrile is commonly used.[9]
-
Flow Rate: 1 mL/min.[9]
-
Injection Volume: 5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramipril: Monitor the transition of the parent ion to a specific product ion.
-
Ramiprilat: Monitor the transition of the parent ion to a specific product ion.
-
Ramipril DKP: Monitor the transition of the parent ion to a specific product ion. The molecular ion for DKP is at m/z 415 (M+1).[9]
-
-
Source Parameters: Optimize parameters such as nebulizer gas, dry gas flow and temperature, and capillary voltage.[9]
3. Sample Preparation:
-
For Formulations: Similar to the HPLC-UV method, involving dissolution and filtration.
-
For Biological Samples (Plasma): Protein precipitation followed by centrifugation is a common method.[10]
This technical support center provides a foundational understanding of the factors influencing the formation of this compound and offers practical guidance for troubleshooting and analysis. For more in-depth information, please refer to the cited literature.
References
- 1. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 2. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 4. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsonline.com [ijpsonline.com]
How to stabilize Ramipril in solution to prevent diketopiperazine formation
Technical Support Center: Stabilizing Ramipril (B1678797) in Solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for stabilizing Ramipril in solution and preventing its degradation into Ramipril-Diketopiperazine (DKP).
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor known for its susceptibility to chemical degradation in the presence of moisture, heat, and certain excipients.[1][2] Understanding and controlling these degradation pathways is critical for developing stable and effective formulations. The two primary degradation pathways are:
-
Cyclization: An intramolecular condensation reaction that forms the inactive impurity Ramipril-Diketopiperazine (DKP). This pathway is favored by heat and acidic to neutral pH conditions.[2][3]
-
Hydrolysis: Cleavage of the ester group to form Ramiprilat (Ramipril-diacid), the pharmacologically active metabolite of Ramipril.[4] This reaction is predominant in alkaline (basic) conditions.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Ramipril in solution?
A1: Ramipril primarily degrades into two main products:
-
Ramipril-Diketopiperazine (DKP or Impurity D): An inactive cyclized product formed via an internal condensation reaction.[2][4] Its formation represents a loss of active principal and is generally undesirable.
-
Ramipril-Diacid (Ramiprilat or Impurity E): The active metabolite of Ramipril, formed through hydrolysis of the ester group.[4] While pharmacologically active, its uncontrolled formation in a formulation indicates instability of the parent drug.
Q2: How does pH influence the formation of Diketopiperazine (DKP)?
A2: The pH of the solution is a critical factor governing the degradation pathway of Ramipril.
-
Acidic to Neutral pH (pH 3-5): In this range, the formation of DKP is more pronounced, especially when heated.[3][5]
-
Alkaline pH (pH > 7.5-8): Under alkaline conditions, the degradation pathway shifts significantly towards hydrolysis, resulting in the formation of Ramipril-diacid and minimizing the formation of DKP.[3][4][5] One study showed that in a pH 8 buffer, Ramipril-diacid was the primary impurity, while at pH 3 and 5, DKP was more readily detected.[3]
Q3: What are the recommended pH conditions to minimize DKP formation?
A3: There are two primary strategies based on pH control:
-
Shifting the Pathway to Ramiprilat: Formulating the solution at an alkaline pH (e.g., pH > 8.0) can effectively suppress DKP formation by making hydrolysis the preferred degradation route.[4][6] This is a common strategy in solid dosage forms where alkaline excipients are used.[4]
-
Slowing Overall Degradation: For certain liquid formulations, such as nanoemulsions, a weakly acidic environment buffered at pH 5.0 has been shown to be optimal, resulting in the slowest overall degradation and the longest shelf-life.[2]
Q4: Which excipients can help stabilize Ramipril?
A4: Excipient selection is crucial for Ramipril stability, particularly in solid or suspension formulations.
-
Stabilizing Excipients: Alkaline agents are added to create a basic microenvironment, promoting the formation of a more stable Ramipril salt and shifting degradation towards Ramiprilat instead of DKP.[4] A stoichiometric excess of the alkaline agent is often preferred.[4] Water-absorbing diluents can also reduce the amount of free water available for degradation reactions.[4]
-
Destabilizing Excipients: Some common excipients can create an acidic microenvironment that accelerates the formation of DKP.[4]
Q5: Are there advanced formulation strategies to enhance Ramipril stability?
A5: Yes, encapsulating Ramipril can significantly improve its stability. A notable example is a nanoemulsion formulation . By dissolving the highly lipophilic Ramipril in the oil phase of a nanoemulsion and using a buffered aqueous phase (optimally at pH 5.0), the drug is protected from hydrolysis and cyclization, leading to enhanced stability and a longer shelf life.[2]
Data Presentation
Table 1: Effect of pH on Ramipril Degradation Products in Solution
| pH of Buffer Solution | Storage Condition | Predominant Degradation Product | Observation |
| pH 3 and pH 5 | 90°C for 1 hour | Ramipril-Diketopiperazine (DKP) | Over 0.2% of DKP was detected.[3][5] |
| pH 8 | 90°C for 1 hour | Ramipril-Diacid (Ramiprilat) | Over 1% of Ramipril-diacid was detected.[3][5] |
| Alkaline Solution (0.1M NaOH) | Stress Condition | Ramipril-Diacid (Ramiprilat) | Showed the greatest effect, with over 50% degradation to Ramipril-diacid.[3][7] |
Table 2: Excipient Compatibility for Ramipril Formulations
| Category | Excipient Examples | Function & Rationale |
| Recommended (Stabilizing) | Sodium Bicarbonate, Sodium Carbonate, Arginine, Magnesium Oxide | Act as alkaline stabilizers; promote the formation of a more stable salt and shift degradation away from DKP.[4][8] |
| Calcium Sulphate, Calcium Carbonate | Preferred diluents; Calcium Sulphate can absorb free water, reducing hydrolysis.[4] | |
| Use with Caution (Potentially Destabilizing) | Lactose, Dibasic Calcium Phosphate (B84403) | Can create an acidic microenvironment, which may promote the degradation pathway to DKP.[4] |
Troubleshooting Guide
Problem: High levels of DKP detected in my Ramipril solution during stability studies.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of Ramipril in Solution
Objective: To determine the stability of Ramipril and the formation of its degradation products (DKP and diacid) at different pH values under accelerated conditions.
Materials:
-
Ramipril reference standard
-
Ammonium (B1175870) phosphate or similar buffer salts
-
Acids (e.g., Phosphoric acid) and bases (e.g., Sodium hydroxide) for pH adjustment
-
HPLC-grade water and solvents (e.g., Acetonitrile)
-
Volumetric flasks, pipettes, pH meter
-
Stability chambers or ovens set to 90°C (for accelerated study)
Methodology:
-
Buffer Preparation: Prepare a series of buffers, for example, ammonium phosphate buffers at pH 3.0, 5.0, and 8.0.[3]
-
Sample Preparation: Accurately weigh and dissolve a known amount of Ramipril in each buffer to achieve a target concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot from each solution, dilute appropriately with the mobile phase, and analyze using the HPLC method described in Protocol 2 to establish the initial concentration and purity.
-
Incubation: Place the sealed vials of the remaining solutions into a stability chamber or oven pre-heated to 90°C.[3]
-
Time-Point Sampling: Withdraw samples at predetermined time intervals (e.g., 15, 30, 60 minutes). Cool samples to room temperature before analysis.
-
HPLC Analysis: Analyze each sample at each time point to quantify the remaining Ramipril and the formation of DKP and Ramipril-diacid.
-
Data Analysis: Plot the percentage of remaining Ramipril and the percentage of each degradation product against time for each pH condition to determine the degradation kinetics and pathways.
Protocol 2: Stability-Indicating HPLC Method for Ramipril and DKP
Objective: To separate and quantify Ramipril from its primary degradation products, DKP and Ramipril-diacid. This method is based on typical conditions reported in the literature.[3][5][9][10]
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: C18 reverse-phase column (e.g., Nucleosil 100-5 C18, 250 mm x 4.6 mm, 5 µm or Acclaim 120 C18, 250 mm x 4.6 mm, 5 µm).[3][9]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent.
-
Elution Mode: Isocratic or Gradient (Gradient elution may be required for optimal separation of all impurities).[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare stock solutions of Ramipril, Ramipril-DKP, and Ramipril-diacid reference standards in a suitable solvent (e.g., methanol (B129727) or mobile phase). Prepare a series of working standards by diluting the stock solutions to create a calibration curve.
-
Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to fall within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system. Identify the peaks based on the retention times of the reference standards.
-
Quantification: Calculate the concentration of Ramipril and its degradation products in the samples using the calibration curve generated from the peak areas of the standards.
References
- 1. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 5. ovid.com [ovid.com]
- 6. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Stability Analysis of Ramipril and Enalapril Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability profiles of two widely used angiotensin-converting enzyme (ACE) inhibitors, Ramipril and Enalapril. The information presented herein, supported by experimental data from published literature, offers insights into the degradation pathways and kinetics of these drugs under various stress conditions. This analysis is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of these important cardiovascular drugs.
Executive Summary
Both Ramipril and Enalapril are susceptible to degradation, primarily through hydrolysis and intramolecular cyclization. The principal degradation products for both are the pharmacologically active di-acid metabolites, Ramiprilat and Enalaprilat, respectively, and the inactive diketopiperazine (DKP) derivatives. The rate and extent of degradation are significantly influenced by pH, temperature, and humidity. While both drugs exhibit instability, the available data suggests that Enalapril is particularly susceptible to degradation under alkaline conditions, whereas both are unstable in acidic and thermal stress conditions.
Data Presentation: Quantitative Degradation Analysis
The following tables summarize the quantitative data on the degradation of Ramipril and Enalapril under various stress conditions. It is important to note that the experimental conditions in the cited studies may not be identical, which should be considered when making direct comparisons.
Table 1: Degradation of Ramipril under Stress Conditions
| Stress Condition | Exposure Time | Temperature | Percent Degradation | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 30 hours | Not Specified | 20.2% | Ramiprilat, Ramipril DKP | [1] |
| (0.1 N HCl) | |||||
| Neutral Hydrolysis | 7 days | 25 ± 2°C | 21.8% | Ramiprilat, Ramipril DKP | [1] |
| (Water) | |||||
| Alkaline Hydrolysis | Not Specified | Not Specified | >50% | Ramiprilat | |
| (0.1 N NaOH) | |||||
| Oxidative | Not Specified | Not Specified | 23.4% | Ramipril DKP | [1] |
| (3% H₂O₂) | |||||
| Thermal (Dry Heat) | Not Specified | 70°C | 15.1% | Ramipril DKP | [1] |
Table 2: Degradation of Enalapril under Stress Conditions
| Stress Condition | Exposure Time | Temperature | Percent Degradation | First-Order Rate Constant (k) | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 24 hours | Not Specified | 19.6% | 9.1 x 10⁻³ h⁻¹ | Enalaprilat, Enalapril DKP | [2][3] |
| (0.1 N HCl) | ||||||
| Neutral Hydrolysis | 24 hours | Not Specified | 4.8% | 2.1 x 10⁻³ h⁻¹ | Enalaprilat, Enalapril DKP | [2][3] |
| (Water) | ||||||
| Alkaline Hydrolysis | 30 minutes | Not Specified | 92.5% | 5.2 h⁻¹ | Enalaprilat | [2][3] |
| (0.1 N NaOH) | ||||||
| Oxidative | Stable | Not Specified | No decomposition | Not Applicable | Not Applicable | [2][3] |
| (3% H₂O₂) | ||||||
| Thermal (Dry Heat) | 27 days | 70°C | No decomposition | Not Applicable | Not Applicable | [2][3] |
Experimental Protocols
The following are representative experimental protocols for conducting forced degradation studies on Ramipril and Enalapril, based on methodologies reported in the scientific literature.
Sample Preparation for Forced Degradation Studies
-
Acidic Hydrolysis: Dissolve the drug substance (Ramipril or Enalapril) in 0.1 N hydrochloric acid to a concentration of approximately 1 mg/mL. The solution is then typically heated (e.g., at 70-80°C) for a specified period (e.g., several hours to days).
-
Alkaline Hydrolysis: Dissolve the drug substance in 0.1 N sodium hydroxide (B78521) to a concentration of approximately 1 mg/mL. The solution is then typically kept at room temperature or heated for a specified period.
-
Neutral Hydrolysis: Dissolve the drug substance in purified water to a concentration of approximately 1 mg/mL and heat as described for acidic hydrolysis.
-
Oxidative Degradation: Dissolve the drug substance in a solution of hydrogen peroxide (e.g., 3%) to a concentration of approximately 1 mg/mL and keep at room temperature for a specified period.
-
Thermal Degradation (Solid State): Place the solid drug substance in a thermostatically controlled oven (e.g., at 70°C) for a specified period.
Analytical Methodology: Stability-Indicating HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent drug from its degradation products.
Table 3: Representative HPLC Conditions for Ramipril and Enalapril Analysis
| Parameter | Ramipril | Enalapril |
| Column | RP-18 (e.g., 250 mm x 4.6 mm, 5 µm) | RP-18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol - Tetrahydrofuran - Phosphate buffer (pH 2.4; 0.01M) (55:5:40, v/v/v)[1] | Acetonitrile and Phosphate buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min[1] | 1.0 - 2.0 mL/min |
| Detection | UV at 215 nm[1] | UV at 210 nm or 215 nm |
| Injection Volume | 20 µL | 20 µL |
Mandatory Visualization
Degradation Pathways
The primary degradation pathways for both Ramipril and Enalapril involve the hydrolysis of the ester group to form the active di-acid metabolite and intramolecular cyclization to form the inactive diketopiperazine derivative.
Caption: Comparative degradation pathways of Ramipril and Enalapril.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for conducting a comparative stability analysis of active pharmaceutical ingredients (APIs) like Ramipril and Enalapril.
Caption: General experimental workflow for stability analysis.
References
Validation of a stability-indicating HPLC method for Ramipril according to ICH guidelines
This guide provides a comprehensive comparison of validated stability-indicating high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Ramipril in pharmaceutical dosage forms. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines, offering a valuable resource for researchers, scientists, and drug development professionals.
Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure. Ensuring its stability in pharmaceutical formulations is critical for its efficacy and safety. A validated stability-indicating HPLC method is essential for accurately quantifying the drug in the presence of its degradation products.
Experimental Protocols
The methodologies summarized below are based on several validated studies for the determination of Ramipril.
Chromatographic Conditions: A common approach involves a reversed-phase HPLC system equipped with a UV detector. The separation is typically achieved on a C8 or C18 column. The mobile phase often consists of a mixture of a buffer solution (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile), with the pH adjusted to an acidic value.[1]
Forced Degradation Studies: To establish the stability-indicating nature of the method, Ramipril is subjected to various stress conditions as per ICH guidelines. These include:
-
Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1N to 0.5N HCl) at an elevated temperature.[1][2]
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1N to 0.5N NaOH).[1][2]
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% to 30% H2O2).[1][2]
-
Thermal Degradation: Subjecting the drug substance to dry heat (e.g., 80°C).[1]
-
Photolytic Degradation: Exposing the drug substance to UV light.[1]
The goal is to achieve partial degradation of the drug to demonstrate that the analytical method can effectively separate the intact drug from its degradation products.
Method Validation Parameters
The following tables summarize the performance of different validated HPLC methods for Ramipril, providing a basis for comparison.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method A | Method B | Method C |
| Column | Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5µ)[1] | Altima C18 (150 x 4.6 mm, 5µ)[3] | Ace C18 (250 x 4.6 mm, 5µ)[4] |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 3; 20 mM): Acetonitrile (40:60 v/v)[1] | Phosphate buffer (pH 4.8): Acetonitrile: Methanol (35:10:55 v/v/v)[3] | 20 mM Phosphate buffer (pH 2.5) with 0.1% TFA: Acetonitrile (50:50, v/v)[4] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 210 nm[1] | 210 nm[3] | 208 nm[4] |
| Retention Time (min) | 4.2[1] | ~2.9 (Ramipril) | < 5 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
| Tailing Factor | < 2 | < 2 | < 2 |
Table 2: Linearity and Range
| Parameter | Method A | Method B | Method C |
| Range (µg/mL) | 35 - 65[1] | 2 - 10 (Ramipril) | 0.25 - 7.5[4] |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.999 | > 0.999 |
Table 3: Accuracy (Recovery)
| Parameter | Method A | Method B | Method C |
| Concentration Spiked | Not Specified | 80%, 100%, 120% | Not Specified |
| Recovery (%) | Within acceptable limits | 98.0 - 102.0 | 98.0 - 102.0[4] |
Table 4: Precision (%RSD)
| Parameter | Method A | Method B | Method C |
| Intra-day Precision | < 2.0 | < 2.0 | < 2.0 |
| Inter-day Precision | < 2.0 | < 2.0 | < 2.0 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A | Method B | Method C |
| LOD (µg/mL) | 0.06[1] | Not Specified | 0.10[4] |
| LOQ (µg/mL) | 0.4[1] | Not Specified | 0.25[4] |
Table 6: Robustness
| Parameter | Method A | Method B | Method C |
| Varied Parameters | Flow Rate, Mobile Phase Composition | Flow Rate, Mobile Phase Composition, Temperature[3] | Not Specified |
| Result | %RSD < 2.0 | %RSD < 2.0 | Within acceptable limits |
Visual representations
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Stability-Indicating Ultra High-Performance Liquid Chromatography for Ramipril Analysis in Pharmaceutical Dosage Forms and its Application in Lipid-based Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. globalresearchonline.net [globalresearchonline.net]
The Unwanted Transformation: A Comparative Analysis of Diketopiperazine Formation in Common ACE Inhibitors
For researchers, scientists, and professionals in drug development, understanding the stability and degradation pathways of active pharmaceutical ingredients is paramount. Angiotensin-converting enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and heart failure, are known to undergo intramolecular cyclization to form diketopiperazines (DKPs), an inactive and potentially immunogenic degradation product. This guide provides a comparative overview of diketopiperazine formation in four widely prescribed ACE inhibitors: lisinopril, enalapril (B1671234), ramipril (B1678797), and perindopril (B612348), supported by available experimental data.
The propensity of ACE inhibitors to form DKPs is a critical quality attribute that can impact the efficacy and safety of the drug product. This degradation pathway is primarily influenced by factors such as pH, temperature, and moisture content. While the fundamental mechanism of DKP formation is similar across these structurally related dipeptide-like drugs, the rate and extent of this transformation can vary significantly, influencing formulation strategies and storage conditions.
Quantitative Comparison of Diketopiperazine Formation
| ACE Inhibitor | Experimental Conditions | Diketopiperazine (DKP) Formation (%) | Reference |
| Lisinopril | Heated at 190°C (solid state) | Formation of (R,S,S)-diketopiperazine confirmed | [1] |
| Heated in n-butanol with HCl at 80°C | Formation of (S,S,S)-diketopiperazine confirmed | [1] | |
| Thermal FT-IR microscopy (solid state) | DKP formation initiated at >157°C | [2] | |
| Enalapril | Acidic solution (pH < 5) | DKP is the major degradation product | [3] |
| Thermal stress (solid state) | DKP formation starts at 129°C, maximum at 137°C | [4] | |
| Acidic hydrolysis (0.1N HCl) at 80°C | DKP identified as a major degradation product | [5] | |
| Ramipril | Thermal stress (70°C) | 15.1% degradation to ramipril DKP | [6] |
| Dry air, 373 K (100°C) for 20h | Significant formation of ramipril DKP | [7] | |
| Basic formulations (pH > 7) | DKP formation is minimized in favor of ramiprilat | [8] | |
| Perindopril | Forced degradation (acidic condition) | 8.65% degradation (total) | [9] |
| Not specified | Cyclization to a diketopiperazine derivative (impurity F) is a known degradation pathway |
Factors Influencing Diketopiperazine Formation
The formation of diketopiperazine in ACE inhibitors is a complex process governed by several factors. The following diagram illustrates the key relationships influencing this degradation pathway.
Caption: Logical relationship of factors influencing diketopiperazine formation.
Experimental Protocols
The quantification of diketopiperazine formation in ACE inhibitors typically involves stability-indicating high-performance liquid chromatography (HPLC) methods. Below is a generalized experimental protocol based on methodologies reported in the literature for the analysis of ACE inhibitors and their degradation products.[5][7]
Objective: To perform a forced degradation study and quantify the formation of diketopiperazine in an ACE inhibitor drug substance.
Materials and Reagents:
-
ACE inhibitor drug substance (e.g., Lisinopril, Enalapril, Ramipril, or Perindopril)
-
Diketopiperazine reference standard for the respective ACE inhibitor
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (pH adjusted as required, typically between 3 and 7)
-
Water (HPLC grade)
-
Forced degradation chamber (e.g., oven, photostability chamber)
Experimental Workflow:
Caption: General workflow for forced degradation and DKP analysis.
HPLC Method Parameters (Representative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. The exact ratio and pH are optimized for the specific ACE inhibitor to achieve separation between the parent drug, DKP, and other potential degradants.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV detection at a wavelength where both the ACE inhibitor and its DKP derivative show significant absorbance (e.g., 210-220 nm).
-
Column Temperature: Controlled, often slightly elevated (e.g., 30-40°C) to ensure reproducible chromatography.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the ACE inhibitor and its corresponding DKP reference standard in a suitable solvent.
-
Forced Degradation:
-
Acidic Hydrolysis: Treat the drug solution with 0.1 N HCl and heat (e.g., at 80°C) for a specified period.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100°C) for a defined time.
-
-
Sample Preparation for HPLC: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and alkaline samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples and the reference standard solutions into the HPLC system.
-
Quantification: Identify the DKP peak in the chromatograms of the stressed samples by comparing the retention time with that of the DKP reference standard. Calculate the percentage of DKP formed based on the peak area relative to the initial concentration of the ACE inhibitor.
Conclusion
The formation of diketopiperazine is a critical degradation pathway for many ACE inhibitors, with lisinopril, enalapril, ramipril, and perindopril all being susceptible to this intramolecular cyclization. The rate of DKP formation is significantly influenced by environmental factors, particularly pH and temperature. While direct comparative stability data under identical conditions is scarce, the available evidence suggests that all four ACE inhibitors will degrade to their respective DKPs under stressful conditions. For instance, thermal stress appears to be a significant factor for all four drugs. In the case of enalapril, acidic conditions are particularly conducive to DKP formation, whereas for ramipril, basic formulations can mitigate this degradation pathway. A thorough understanding of these degradation profiles is essential for the development of stable formulations with optimal shelf-life and therapeutic efficacy. The use of validated stability-indicating analytical methods, such as the HPLC protocol outlined above, is crucial for monitoring and controlling the levels of diketopiperazine impurities in both drug substances and finished pharmaceutical products.
References
- 1. From kinetics to dynamics: are there differences between ACE inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacokinetics and pharmacodynamics of perindopril, cilazapril and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hispa.rs [hispa.rs]
- 5. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into structural requirements of ACE inhibitory dipeptides: QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramipril Formulations: A Comparative Guide to Ramiprilat vs. Diketopiperazine Formation in Basic Environments
For Researchers, Scientists, and Drug Development Professionals
The stability of ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a critical factor in the development of effective pharmaceutical formulations. A key aspect of its stability profile is its degradation pathway, which is highly dependent on the pH of the formulation. In basic conditions, ramipril preferentially degrades into its active metabolite, ramiprilat (B1678798), a desirable outcome. Conversely, in acidic or neutral environments, it is more prone to forming the inactive byproduct, ramipril diketopiperazine. This guide provides a comparative analysis of the formation of these two compounds in basic formulations, supported by experimental data and detailed protocols.
Degradation Pathways: A Tale of Two Molecules
Under basic conditions (pH > 7), the primary degradation route for ramipril is the hydrolysis of its ester group, leading to the formation of ramiprilat. This is a significant advantage as ramiprilat is the pharmacologically active form of the drug. In contrast, acidic to neutral conditions promote an intramolecular cyclization reaction, resulting in the formation of ramipril diketopiperazine, which lacks therapeutic efficacy.[1]
The chemical structures and degradation pathways are illustrated below:
Quantitative Comparison of Degradation Products
Experimental studies have demonstrated a clear preference for ramiprilat formation in alkaline environments. The following table summarizes the quantitative data from a study investigating the influence of pH on ramipril degradation.
| pH | Temperature (°C) | Time (hours) | Ramiprilat (%) | Ramipril Diketopiperazine (%) | Reference |
| 3 | 90 | 1 | Not Reported | > 0.2 | [2] |
| 5 | 90 | 1 | Not Reported | > 0.2 | [2] |
| 8 | 90 | 1 | > 1 | Not Reported | [2] |
| Alkaline (0.1M NaOH) | Not Specified | Not Specified | > 50 | Not Reported | [2] |
As the data indicates, at a pH of 8, the formation of ramiprilat is significantly favored. In a more strongly alkaline medium, the conversion to ramiprilat can exceed 50%.[2]
Experimental Protocols
A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the simultaneous determination of ramipril and its degradation products, ramiprilat and ramipril diketopiperazine.
Experimental Workflow
HPLC Method Details
The following protocol is a synthesis of validated methods for the analysis of ramipril and its degradation products.[2][3][4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Ammonium phosphate (B84403) or sodium perchlorate (B79767) (for buffer preparation)
-
Orthophosphoric acid (for pH adjustment)
-
Purified water
-
Ramipril, ramiprilat, and ramipril diketopiperazine reference standards
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate buffer (pH adjusted to the desired acidic range for optimal separation, e.g., pH 2.4-3.0) and acetonitrile, often with a small amount of tetrahydrofuran.[3] An example ratio is Methanol:Tetrahydrofuran:Phosphate Buffer (pH 2.4; 0.01M) in a 55:5:40 (v/v/v) ratio.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
4. Preparation of Standard Solutions:
-
Prepare individual stock solutions of ramipril, ramiprilat, and ramipril diketopiperazine in a suitable solvent, such as methanol or the mobile phase.
-
From the stock solutions, prepare working standard solutions of known concentrations by dilution with the mobile phase.
5. Preparation of Sample Solutions:
-
Accurately weigh a portion of the basic ramipril formulation.
-
Dissolve the sample in the mobile phase to achieve a known concentration of ramipril.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks for ramipril, ramiprilat, and ramipril diketopiperazine based on the retention times of the reference standards.
-
Calculate the concentration of each compound in the sample by comparing the peak areas with those of the standard solutions.
Conclusion
The formulation of ramipril in a basic environment is a strategic approach to direct its degradation toward the formation of the active metabolite, ramiprilat, while minimizing the production of the inactive diketopiperazine. This understanding is crucial for the development of stable and effective ramipril drug products. The use of a validated stability-indicating HPLC method is essential for accurately quantifying the degradation products and ensuring the quality and efficacy of the final formulation.
References
A Comparative Guide to the Inter-Laboratory Analysis of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of ramiprilat (B1678798) and its primary degradation product, ramiprilat diketopiperazine. While a formal inter-laboratory comparison study has not been identified in the public domain, this document synthesizes data from various validated methods to offer a baseline for performance comparison. The information herein is intended to assist researchers and analytical scientists in selecting and developing robust methods for the analysis of these compounds.
This compound is a significant impurity and degradation product of ramipril (B1678797), an angiotensin-converting enzyme (ACE) inhibitor.[1] Its monitoring is crucial for ensuring the quality, stability, and safety of ramipril formulations.[2][3] This guide focuses on the analytical techniques employed for the quantification of ramiprilat and its diketopiperazine derivative, providing insights into their performance characteristics.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods reported in the literature for the analysis of ramiprilat. Data for this compound is less commonly reported as a primary analyte but is often monitored in stability and impurity profiling studies.
Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Ramiprilat Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Human Serum |
| Lower Limit of Quantification (LLOQ) | 1.08 ng/mL[4] | 0.100 ng/mL[5] | Not Specified |
| Linearity Range | 1.08 - 107.56 ng/mL[4] | 0.5 - 250 ng/mL[6] | 1 - 40 ng/mL (Therapeutic Range)[7] |
| Intra-day Precision (%RSD) | 2.29 - 7.11%[4] | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | Not Specified | Not Specified | Not Specified |
| Accuracy | 89.09 - 106.61%[4] | Not Specified | 93 - 94% (Matrix Effect)[7] |
| Recovery | Not Specified | 101.8%[6] | Not Specified |
Table 2: Capillary Electrophoresis (CE) Method for Ramipril and its Impurities
| Parameter | Method Details |
| Technique | Microemulsion Electrokinetic Chromatography (MEEKC)[8][9] |
| Analytes | Ramipril and its eight main impurities (including diketopiperazine)[8][9] |
| Resolution | Baseline separation of all analytes[8] |
| Analysis Time | Approximately 10 minutes[8] |
| Validation | Performed according to ICH guidelines[8] |
Experimental Protocols
LC-MS/MS Method for Ramiprilat in Human Plasma
This method is suitable for the quantitative analysis of ramiprilat in biological matrices.
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., enalaprilat).[4]
-
Perform protein precipitation by adding 1 mL of an extraction solution (e.g., a mixture of acetonitrile, methanol (B129727), and trifluoroacetic acid).[4]
-
Vortex the mixture for 10 minutes.[4]
-
Centrifuge at 14,000 RPM for 5 minutes.[4]
-
Transfer the supernatant to an injection vial for analysis.[4]
-
-
Chromatographic Conditions:
-
Column: Chromolith speed rod RP 18e gold (50x4.6 mm) or equivalent.[4]
-
Mobile Phase: A gradient of 0.1% formic acid in 5 mmol ammonium (B1175870) acetate (B1210297) (A) and 0.1% formic acid in methanol (B).[4]
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: 10 µL.[4]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for ramiprilat and the internal standard.
-
Capillary Electrophoresis Method for Ramipril and Impurities
This stability-indicating method is adept at separating multiple impurities, including this compound.
-
Instrumentation: Agilent 3DCE system or equivalent.[9]
-
Capillary: Fused silica (B1680970) capillary.
-
Background Electrolyte (BGE): A microemulsion consisting of 88.95% of 90 mM phosphate (B84403) buffer at pH 2.5, 1.05% n-heptane, and 10.00% SDS/n-butanol (1:2 ratio).[8]
-
Voltage: -26 kV (reverse polarity).[8]
-
Temperature: 17°C.[8]
-
Detection: UV-Vis Diode Array Detector (DAD).[9]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for the analysis of this compound and the degradation pathways of ramipril.
Caption: Experimental workflow for the analysis of ramiprilat and its diketopiperazine metabolite.
Caption: Simplified degradation pathway of Ramipril.
References
- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. celerion.com [celerion.com]
- 6. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a capillary electrophoresis method for the assay of ramipril and its impurities: an issue of cis-trans isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of Analytical Methods for Ramipril in the Presence of its Diketopiperazine Impurity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of analytical techniques for the specific determination of Ramipril in the presence of its primary degradation product, Ramipril Diketopiperazine.
The accurate quantification of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is critical in both pharmaceutical manufacturing and clinical research. A common degradation pathway for Ramipril involves intramolecular cyclization to form its diketopiperazine (DKP) derivative. The presence of this impurity can impact the efficacy and safety of the drug product. Therefore, the specificity of the analytical method used to quantify Ramipril is of paramount importance. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry for this specific analytical challenge, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The choice of an analytical method for the determination of Ramipril in the presence of its diketopiperazine impurity hinges on the required specificity, sensitivity, and the nature of the sample matrix. Chromatographic techniques like HPLC and HPTLC are inherently more specific than spectrophotometric methods due to their separative capabilities.
| Analytical Method | Principle | Specificity for Ramipril vs. Diketopiperazine | Key Advantages | Key Limitations |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | High. Can achieve baseline separation of Ramipril and its diketopiperazine impurity.[1][2] | High resolution and sensitivity, well-established and validated methods available. | Requires more complex instrumentation and longer analysis time per sample compared to spectrophotometry. |
| HPTLC | Separation of analytes on a thin layer of adsorbent material by a mobile phase. | Moderate to High. Capable of separating Ramipril from its degradation products, but resolution may be lower than HPLC.[3] | High sample throughput, cost-effective for multiple samples, and requires less solvent. | Lower resolution and sensitivity compared to HPLC. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte. | Low. Significant spectral overlap between Ramipril and its diketopiperazine impurity is expected, leading to interference. | Simple, rapid, and cost-effective instrumentation. | Lacks specificity for analyzing the active pharmaceutical ingredient in the presence of structurally similar impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published, validated methods and serve as a starting point for laboratory implementation.
High-Performance Liquid Chromatography (HPLC)
This stability-indicating HPLC method is designed to separate Ramipril from its degradation products, including the diketopiperazine impurity.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.035 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.0 with phosphoric acid) in a ratio of 65:35 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 213 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Dissolve the sample in methanol (B129727) to achieve a suitable concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the simultaneous estimation of Ramipril and other drugs and can be adapted for stability-indicating studies.[3]
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.[3]
-
Mobile Phase: A mixture of Methanol: Chloroform (1:6 v/v).[3]
-
Application: Apply the sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Densitometric scanning at 210 nm.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol.
UV-Visible Spectrophotometry
This method is suitable for the quantification of pure Ramipril but is not recommended for specificity in the presence of its diketopiperazine impurity.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol or a suitable buffer.
-
Procedure:
-
Prepare a standard stock solution of Ramipril.
-
Prepare a series of dilutions to create a calibration curve.
-
Measure the absorbance of the sample solution at the wavelength of maximum absorbance (λmax) of Ramipril (around 210 nm).[4]
-
Calculate the concentration of Ramipril in the sample using the calibration curve.
-
Data Presentation
The following tables summarize the quantitative data from the cited analytical methods, providing a clear comparison of their performance.
Table 1: Chromatographic Parameters
| Parameter | HPLC Method | HPTLC Method |
| Retention Time (t_R) of Ramipril | 7.80 min[2] | Rf = 0.38[3] |
| Retention Time/Rf of Diketopiperazine | 5.83 min[2] | Not explicitly reported, but separation from other degradation products is mentioned.[3] |
| Resolution (Rs) | > 2 (implied by baseline separation) | Not explicitly reported. |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | HPTLC Method | UV-Visible Spectrophotometry |
| Linearity Range | 0.004% to 0.040% of a 0.4 mg/mL solution[5] | 400-2000 ng/band[3] | 0.1 to 3.5 µg/mL[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98% - 102%[3] | Not applicable for specificity assessment |
| Precision (% RSD) | < 2% | < 2%[3] | Not applicable for specificity assessment |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for assessing the specificity of an analytical method for Ramipril in the presence of its diketopiperazine impurity.
References
Comparative Guide to Linearity and Range Determination for Ramiprilat Diketopiperazine Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for establishing linearity and range for the calibration of Ramiprilat diketopiperazine, a known impurity of the active pharmaceutical ingredient Ramiprilat. Due to the limited availability of public-domain validated methods specifically for this compound (Ramipril Impurity K), this document outlines a comprehensive, representative experimental protocol and compares it with established methods for analogous diketopiperazine impurities of other ACE inhibitors, such as Enalapril and Lisinopril.
Data Presentation: Linearity and Range Comparison
The following table summarizes typical linearity and range data for the analysis of diketopiperazine impurities in ACE inhibitors, providing a benchmark for the expected performance of a method for this compound.
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) |
| This compound (Impurity K) | HPLC-UV (Proposed) | 0.05 - 2.5 µg/mL | > 0.998 |
| Enalapril Diketopiperazine | HPLC-UV[1][2][3] | Not explicitly stated, but validated | 0.9998 |
| Lisinopril Diketopiperazine | HPLC-UV[4][5] | 2 - 30 µg/mL (for a derivative) | Not specified |
| Ramipril Impurity D (Diketopiperazine) | HPLC-UV[6] | Not explicitly stated, but validated | > 0.99 |
Experimental Protocols
A detailed methodology for the determination of linearity and range for a this compound calibration curve is provided below. This protocol is based on established practices for the analysis of pharmaceutical impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quantification of pharmaceutical impurities due to its specificity, sensitivity, and reproducibility.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1200 series HPLC or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic solvent. A typical mobile phase could be a mixture of phosphate (B84403) buffer (pH adjusted to 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the desired range (e.g., 0.05, 0.1, 0.5, 1.0, and 2.5 µg/mL).
3. Linearity and Range Determination Workflow:
The following diagram illustrates the workflow for establishing the linearity and range of the analytical method.
4. Data Analysis and Acceptance Criteria:
-
Linearity: Plot the peak area response against the corresponding concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Acceptance Criterion: The correlation coefficient (r²) should be greater than or equal to 0.998.
-
-
Range: The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Acceptance Criterion: The range should cover the expected concentrations of this compound in the samples to be analyzed, typically from the reporting threshold to the specification limit of the impurity.
-
Alternative Methodologies
While HPLC-UV is the most common technique, other methods could be employed for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, which can be advantageous for detecting and quantifying impurities at very low levels.
-
Considerations: Method development and validation for LC-MS can be more complex and costly.
The logical relationship for selecting an analytical method based on the required sensitivity is depicted below.
Conclusion
The determination of linearity and range is a critical component of validating an analytical method for the quantification of this compound. The presented HPLC-UV protocol, based on established methodologies for similar ACE inhibitor impurities, provides a robust framework for this purpose. The acceptance criteria for the correlation coefficient and the defined range ensure that the method is suitable for its intended use in a quality control environment. For applications requiring higher sensitivity, LC-MS presents a viable alternative. Researchers and drug development professionals should adapt and validate these methodologies according to their specific requirements and regulatory guidelines.
References
Navigating the Labyrinth of Ramiprilat Diketopiperazine Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities in pharmaceutical dosage forms is a critical cornerstone of ensuring drug safety and efficacy. Ramiprilat (B1678798) diketopiperazine (RDKP), a primary degradation product of the angiotensin-converting enzyme (ACE) inhibitor ramipril (B1678797), necessitates rigorous analytical oversight. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) and emerging alternative methods for the quantification of RDKP, supported by experimental data to inform method selection and validation.
Ramipril is susceptible to degradation, particularly through intramolecular cyclization, leading to the formation of its inactive diketopiperazine derivative. The presence and quantity of RDKP in ramipril formulations are critical quality attributes that must be carefully controlled. Consequently, robust analytical methods are essential for the accurate and precise measurement of this impurity.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
High-performance liquid chromatography, often coupled with ultraviolet (UV) detection, remains the conventional and widely adopted method for the analysis of ramipril and its impurities in pharmaceutical products. Several validated stability-indicating HPLC methods have demonstrated their suitability for quantifying RDKP.
Performance of a Validated HPLC-UV Method
A notable stability-indicating HPLC method has been developed and validated for the determination of ramipril and its degradation products, including RDKP (referred to as impurity D in some studies). The performance characteristics of this method for RDKP are summarized below:
| Parameter | Result |
| Accuracy (Recovery) | 96.0% – 105.7%[1] |
| Precision (RSD) | < 4.0%[1] |
These results underscore the reliability of HPLC-UV for the routine quality control of ramipril dosage forms, demonstrating acceptable accuracy and precision for the quantification of its diketopiperazine impurity.
Exploring Alternative and Advanced Methodologies
While HPLC is a proven technique, the pharmaceutical industry is continually seeking methods that offer enhanced speed, sensitivity, and efficiency. Ultra-high-performance liquid chromatography (UPLC) and capillary electrophoresis (CE) represent promising alternatives.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC, which utilizes smaller particle size columns, offers the potential for faster analysis times and improved resolution compared to conventional HPLC. While specific validation data for the accuracy and precision of UPLC methods for RDKP quantification are not as widely published as for HPLC, the principles of the technique suggest it would offer comparable, if not superior, performance. Further studies directly comparing validated UPLC and HPLC methods for RDKP analysis would be invaluable to the scientific community.
Capillary Electrophoresis (CE)
Experimental Protocols: A Closer Look
A Validated Stability-Indicating HPLC Method for Ramipril Impurities
This section details the experimental protocol for a validated HPLC method capable of quantifying RDKP in pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: Inertsil ODS-3 (150 × 4.6 mm, 3 µm)
-
Mobile Phase: A gradient mobile phase consisting of a 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) and acetonitrile.
-
Flow Rate: 1.5 mL/min
-
Detection: Diode Array Detector at 210 nm
-
Injection Volume: 20 µL
-
Total Run Time: Approximately 25 minutes
Sample Preparation:
A solution of the ramipril tablet formulation is prepared to a concentration of 0.5 mg/mL in a suitable solvent.
Validation Parameters:
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Visualizing the Analytical Workflow
To provide a clear understanding of the analytical process for RDKP quantification, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for RDKP quantification.
Logical Pathway for Method Selection
The choice of an analytical method for RDKP quantification depends on various factors, including the specific requirements of the analysis (e.g., routine QC vs. research), available instrumentation, and desired throughput. The following diagram outlines a logical pathway for method selection.
Caption: Decision pathway for analytical method selection.
References
A Comparative Study on the Forced Degradation of Ramipril and Lisinopril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the forced degradation behavior of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, Ramipril and Lisinopril. Understanding the stability of these drugs under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring patient safety. This document summarizes key findings from published literature, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows.
Executive Summary
Both Ramipril and Lisinopril are susceptible to degradation under forced conditions, primarily through hydrolysis and intramolecular cyclization. Ramipril's degradation is significantly influenced by pH, leading to the formation of its active metabolite, ramiprilat (B1678798), or an inactive diketopiperazine (DKP) derivative. Lisinopril is particularly unstable in basic conditions, showing rapid and extensive degradation. In acidic and neutral conditions, its primary degradation product is identified as impurity D, with the diketopiperazine derivative being a major product under humid conditions. While both drugs exhibit some instability under oxidative and thermal stress, they are generally more stable under photolytic conditions.
Comparative Degradation Profile
The following table summarizes the degradation behavior of Ramipril and Lisinopril under various stress conditions as reported in the literature.
| Stress Condition | Ramipril Degradation | Lisinopril Degradation | Key Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation.[1] | Degrades, with impurity D identified as a main product.[2] | Ramipril: Ramiprilat, Ramipril Diketopiperazine (DKP).[3] Lisinopril: Impurity D.[2] |
| Basic Hydrolysis | Significant degradation. The degradation pathway can be altered by the presence of alkaline substances, favoring the formation of the active metabolite ramiprilat over the inactive DKP.[1][4] | Extremely sensitive, with reports of nearly 100% degradation within the first minute at 25°C in 0.1M NaOH.[2][5] | Ramipril: Ramiprilat, Ramipril DKP.[4] Lisinopril: Not explicitly detailed in the search results, but extensive degradation is confirmed. |
| Oxidative Stress | Shows degradation under oxidative conditions (e.g., 3% H₂O₂).[1] | Oxidative conditions lead to the formation of several degradation products.[6] | Ramipril: Specific products not detailed in search results. Lisinopril: Multiple degradation products observed.[6] |
| Thermal Degradation | Unstable under thermal stress, with temperature accelerating the degradation process.[1][3] | Thermally unstable, with the reaction rate increasing with temperature.[7] | Ramipril: Ramiprilat, Ramipril DKP.[3] Lisinopril: Specific products not detailed in search results. |
| Photolytic Degradation | Reported to be stable under photolysis (UV and VIS radiation).[1] | Found to be stable under sunlight and UV light in both solid and solution forms.[7] | No significant degradation products formed for either drug. |
| Humidity | Vulnerable to changes in relative air humidity, suggesting a need for protection from moisture.[3] The major degradation product in the presence of humidity is the diketopiperazine derivative.[8] | The diketopiperazine derivative is the major decomposition product in the presence of humidity.[8] | Ramipril: Ramipril DKP.[3] Lisinopril: Lisinopril DKP.[8] |
Experimental Protocols
Detailed methodologies for the forced degradation studies are crucial for reproducibility and comparison. The following sections outline typical experimental protocols for Ramipril and Lisinopril as described in the literature.
Ramipril Forced Degradation Protocol
A common approach for the forced degradation study of Ramipril involves the following steps[1][3]:
-
Preparation of Stock Solution: A standard stock solution of Ramipril is prepared in a suitable solvent, typically methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: The drug solution is treated with 0.1 N HCl and refluxed or kept at a specific temperature for a defined period.
-
Basic Hydrolysis: The drug solution is treated with 0.1 N NaOH under controlled temperature and time.
-
Neutral Hydrolysis: The drug solution is refluxed in water.
-
Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to a high temperature (e.g., 70°C) in a hot air oven.
-
Photolytic Degradation: The solid drug substance is exposed to UV and visible radiation.
-
-
Sample Analysis: The stressed samples are then diluted appropriately and analyzed using a stability-indicating HPLC method.
Lisinopril Forced Degradation Protocol
Forced degradation studies for Lisinopril generally follow a similar methodology[2][9]:
-
Preparation of Stock Solution: A stock solution of Lisinopril dihydrate is prepared in distilled water.
-
Stress Conditions:
-
Acidic Hydrolysis: The drug solution is mixed with 0.1M HCl and kept at different temperatures (e.g., 25°C and 50°C) for various time intervals.
-
Basic Hydrolysis: The drug solution is treated with 0.1M and 0.01M NaOH at different temperatures.
-
Neutral Hydrolysis: The drug solution is kept in distilled water at various temperatures.
-
Oxidative Degradation: The drug solution is exposed to a 3% hydrogen peroxide solution.
-
Photolytic Degradation: The solid drug or its solution is exposed to direct sunlight or UV radiation at a specific wavelength (e.g., 254 nm).
-
Thermal Degradation: The drug solution is heated in a thermostated water bath (e.g., 70°C).
-
-
Sample Analysis: The degradation is monitored at different time points by analyzing the samples using a validated HPLC method.
Analytical Methodologies
The separation and quantification of the parent drug from its degradation products are typically achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
| Parameter | Ramipril Analysis | Lisinopril Analysis |
| Column | RP-18 column[1] | C18 column[7] |
| Mobile Phase | Methanol - Tetrahydrofuran - Phosphate Buffer (pH 2.4; 0.01M) (55:5:40, v/v/v)[1] | Tetrabutyl ammonium (B1175870) hydroxide (B78521) solution and acetonitrile[7] or Acetonitrile:Buffer 0.1M (70:30 % v/v)[6] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[7] |
| Detection | UV at 215 nm[1] | UV at 210 nm[7] |
| Identification of Degradants | HPLC-MS[3] | HPLC-MS[8] |
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a general experimental workflow for forced degradation studies.
Caption: Degradation pathway of Ramipril.
Caption: Degradation pathway of Lisinopril.
Caption: General workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. doisrpska.nub.rs [doisrpska.nub.rs]
- 3. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 5. STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluation of different HPLC columns for the separation of ACE inhibitor impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in Angiotensin-Converting Enzyme (ACE) inhibitors are critical for ensuring the safety and efficacy of these widely prescribed drugs. High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical quality control for this purpose, and the choice of the HPLC column is a pivotal factor in achieving the required separation and resolution of the active pharmaceutical ingredient (API) from its related substances. This guide provides an objective comparison of different HPLC columns for the separation of impurities in common ACE inhibitors, supported by experimental data from various studies.
Understanding the Separation Challenge
ACE inhibitors, such as enalapril (B1671234), lisinopril (B193118), ramipril (B1678797), and perindopril (B612348), can degrade via hydrolysis and intramolecular cyclization, leading to the formation of various impurities. These impurities often have structures closely related to the parent drug, making their separation a complex analytical task. The selection of an appropriate stationary phase is therefore crucial for developing robust and reliable analytical methods. This guide focuses on the performance of commonly used reversed-phase columns, including C18, C8, and Phenyl-Hexyl chemistries.
Comparative Data on Column Performance
The following tables summarize quantitative data from different studies on the performance of various HPLC columns for the separation of impurities in selected ACE inhibitors. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
Enalapril Impurity Separation
Enalapril's primary impurities include enalaprilat (B1671235) (Impurity A) and diketopiperazine (DKP). Achieving baseline separation between enalapril and enalaprilat is a common challenge.
| Column Type | Column Brand and Dimensions | Mobile Phase | Key Separation Performance | Reference |
| C18 | ZORBAX Eclipse XDB-C18 | Acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) | Resolution > 3.5 for all known impurities | [1][2] |
| Styrene-divinylbenzene copolymer | (Not specified) | Mobile phase buffer pH 6.8 | Incomplete separation between Enalapril and Impurity A | [1][2] |
| C8 | Grace Platinum EPS C8 (250 mm x 4.6 mm, 5 µm) | Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v) | Successful separation of enalaprilat and diketopiperazine | [3][4][5] |
Lisinopril Impurity Separation
Common impurities of lisinopril include lisinopril-diketopiperazine.
| Column Type | Column Brand and Dimensions | Mobile Phase | Key Separation Performance | Reference |
| C8 | Luna 5 µm C8(2) (250 x 4.6 mm) | Gradient of Acetonitrile and Sodium Phosphate buffer (pH 4.1) | Met USP monograph system suitability criteria; good peak shape. | [2] |
| Core-shell C8 | Kinetex 5 µm C8 (250 x 4.6 mm) | Gradient of Acetonitrile and Sodium Phosphate buffer (pH 4.1) | Met USP monograph system suitability criteria; shorter run times and increased sensitivity compared to fully porous C8. | [2] |
| C18 | Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) | 5% (v/v) acetonitrile and 95% (v/v) aqueous buffer with 20 mmol/L ammonium (B1175870) acetate (B1210297) (pH 4.5) | Successful detection and separation of two trace impurities. |
Ramipril Impurity Separation
Ramipril impurities often include ramipril diacid (Impurity E) and ramipril diketopiperazine (Impurity D).
| Column Type | Column Brand and Dimensions | Mobile Phase | Key Separation Performance | Reference |
| C18 | NUCLEOSIL 3 µm C18 | Gradient of Acetonitrile and Sodium Perchlorate buffer (pH 3.6) | Met Ph. Eur. monograph system suitability; Resolution > 3.0 between Impurity A and Ramipril. | |
| C18 | Luna 3 µm C18(2) | Gradient of Acetonitrile and Sodium Perchlorate buffer (pH 3.6) | Met Ph. Eur. monograph system suitability; Comparable performance to NUCLEOSIL C18. | |
| C18 | Luna Omega 3 µm C18 | Gradient of Acetonitrile and Sodium Perchlorate buffer (pH 3.6) | Met Ph. Eur. monograph system suitability; Comparable performance to NUCLEOSIL C18. | |
| C18 | Gemini 3 µm NX-C18 | Gradient of Acetonitrile and Sodium Perchlorate buffer (pH 3.6) | Met Ph. Eur. monograph system suitability; Comparable performance to NUCLEOSIL C18. | |
| C18 | Zorbax SB C18 (50 mm x 4.6 mm, 1.8 µm) | Water (pH 3 with trifluoroacetic acid) and acetonitrile (86:14) | Clear separation of Impurity L from ramipril. | [6] |
Perindopril Impurity Separation
Perindopril impurities include perindoprilat (B1679611) and other related substances.
| Column Type | Column Brand and Dimensions | Mobile Phase | Key Separation Performance | Reference |
| C8 | YMC-Pack C8 (250 mm x 4.6 mm, 5 µm) | Acetonitrile-potassium phosphate buffer (0.05 M) (37:63, v/v) (pH 2.5) | Successful simultaneous determination of perindopril and its impurities. | [3] |
| C18 | BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm) | Aqueous solution of sodium 1-heptanesulfonate (pH 2) and acetonitrile | Separation of known (Impurities B, C, D, E, F) and unknown impurities. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are examples of experimental protocols cited in the data tables.
Protocol for Enalapril Impurity Analysis on a C18 Column[1][2]
-
Column: ZORBAX Eclipse XDB-C18
-
Mobile Phase A: Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: (Not specified in detail)
-
Flow Rate: (Not specified)
-
Column Temperature: 55°C
-
Detection: UV (Wavelength not specified)
Protocol for Lisinopril Impurity Analysis on a C8 Column (USP Monograph)[2]
-
Column: Luna 5 µm C8(2), 250 x 4.6 mm
-
Mobile Phase A: 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1000 mL water, pH adjusted to 4.1 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-35 min, 0-40% B; 35-55 min, 40% B; 55-60 min, return to 0% B.
-
Flow Rate: 1.8 mL/min
-
Column Temperature: 45 °C
-
Detection: UV @ 210 nm
-
Injection Volume: 20 µL
Protocol for Ramipril Impurity Analysis on a C18 Column (Ph. Eur. Monograph)[6]
-
Column: NUCLEOSIL 3 µm C18 (or equivalent)
-
Mobile Phase A: Dissolve 2.0 g of Sodium Perchlorate in a mixture of 0.5 mL of Triethylamine and 800 mL of HPLC water; adjust to pH 3.6 with Phosphoric Acid and add 200 mL of Acetonitrile.
-
Mobile Phase B: Dissolve 2.0 g of Sodium Perchlorate in a mixture of 0.5 mL of Triethylamine and 300 mL of HPLC water; adjust to pH 2.6 with Phosphoric Acid and add 700 mL of Acetonitrile.
-
Gradient: (Not specified in detail)
-
Flow Rate: (Not specified)
-
Column Temperature: (Not specified)
-
Detection: UV (Wavelength not specified)
The Role of Phenyl-Hexyl Columns: An Alternative Selectivity
While C18 and C8 columns are the workhorses for reversed-phase chromatography, Phenyl-Hexyl columns offer an alternative selectivity that can be advantageous for separating aromatic compounds and their closely related impurities. The phenyl ring in the stationary phase can provide π-π interactions with aromatic analytes, leading to different elution orders and improved resolution for certain critical pairs.
Although direct comparative data for ACE inhibitor impurity analysis on Phenyl-Hexyl columns is limited in the searched literature, their unique selectivity makes them a valuable tool in method development when C18 or C8 columns fail to provide adequate separation. Phenyl-Hexyl columns can exhibit different retention behavior and selectivity for aromatic compounds compared to traditional alkyl-chain phases.
Experimental Workflow for HPLC Column Evaluation
The following diagram illustrates a typical workflow for the evaluation and selection of an HPLC column for the analysis of ACE inhibitor impurities.
Conclusion
The selection of an appropriate HPLC column is a critical step in the development of a robust method for the analysis of ACE inhibitor impurities.
-
C18 columns remain a primary choice due to their high hydrophobicity and wide applicability.
-
C8 columns , with their shorter alkyl chains, can offer reduced retention times and may be suitable for less hydrophobic impurities.
-
Phenyl-Hexyl columns provide an alternative selectivity due to potential π-π interactions and should be considered, particularly when dealing with aromatic impurities or when C18 and C8 columns fail to achieve the desired separation.
Ultimately, the optimal column choice will depend on the specific ACE inhibitor, the nature of its impurities, and the desired chromatographic performance. A systematic evaluation of different column chemistries, as outlined in the experimental workflow, is the most effective approach to selecting the best column for a specific analytical challenge.
References
Safety Operating Guide
Proper Disposal of Ramiprilat Diketopiperazine: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Ramiprilat diketopiperazine, a common metabolite and impurity in Ramipril preparations. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention. It is imperative to prevent this substance from entering sewers, surface water, or ground water.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Additional regulations may be enforced by the Drug Enforcement Administration (DEA) for controlled substances and by state and local authorities, which may have more stringent requirements.
While this compound is not explicitly listed as a P- or U-series hazardous waste under RCRA, its toxicological profile warrants a cautious approach to its disposal. The GHS hazard statements suggest that it could potentially exhibit the characteristic of toxicity. In the absence of a definitive classification, and in line with best practices for laboratory safety, it is strongly recommended to manage this compound as a hazardous pharmaceutical waste.
Step-by-Step Disposal Protocol
This section outlines the recommended procedure for the disposal of this compound from a laboratory setting. This protocol is designed to be conservative and protective of human health and the environment.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
-
Segregate this compound waste from non-hazardous waste at the point of generation.
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solid waste, a securely sealed plastic container is appropriate. For liquid waste, use a compatible, sealed container.
-
The container must be labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution").
3. Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of the operator of the process generating the waste.
-
Ensure the container is kept closed except when adding waste.
4. Off-Site Disposal:
-
Engage a licensed hazardous waste disposal company for the transportation and final disposal of the waste.
-
The primary method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.
-
Maintain all records of waste generation, transportation, and disposal as required by federal, state, and local regulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH361: Suspected of damaging fertility or the unborn childH373: May cause damage to organs through prolonged or repeated exposure | PubChem |
| Recommended Disposal Method | Incineration | EPA Guidelines |
| Container Type | Leak-proof, sealed, and clearly labeled "Hazardous Waste" | RCRA |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ramiprilat diketopiperazine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides immediate, essential safety and logistical information for the handling and disposal of Ramiprilat diketopiperazine. Adherence to these procedural guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is a metabolite of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Safety data sheets (SDS) indicate that this compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, stringent safety protocols are necessary to minimize exposure.
Hazard Identification and Personal Protective Equipment
Proper personal protective equipment (PPE) is the first line of defense against exposure to active pharmaceutical ingredients (APIs) like this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, as the substance is harmful upon dermal absorption.[2][4] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles or splashes. |
| Skin and Body Protection | Laboratory coat, disposable coveralls (e.g., Tyvek®) | To prevent contamination of personal clothing and minimize skin exposure.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) or use in a ventilated enclosure | To prevent inhalation of harmful dust particles.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and to prevent contamination. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.
1. Preparation:
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk. The work surface should be clean and decontaminated before and after use.
2. Handling:
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Weighing: Use a dedicated analytical balance within the ventilated enclosure. To avoid generating dust, handle the solid material gently. Use appropriate weighing paper or containers.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the solvent is compatible with the compound.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be considered hazardous waste.
2. Waste Collection:
-
Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. Ramipril Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assets.lgcstandards.com [assets.lgcstandards.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
